molecular formula C8H14O2 B8550627 Octahydroisobenzofuran-1-ol

Octahydroisobenzofuran-1-ol

Cat. No.: B8550627
M. Wt: 142.20 g/mol
InChI Key: SBIFXVKAYSOREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydroisobenzofuran-1-ol is a high-purity chemical compound offered for research and development purposes. It features a saturated isobenzofuran core structure with an additional hydroxyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry. Compounds based on the octahydroisobenzofuran scaffold are of significant interest in scientific research due to their diverse biological potential. Related structures have been investigated as inhibitors of DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), which is a promising target for overcoming resistance to chemotherapeutic agents . Furthermore, the broader class of benzofuran derivatives is extensively studied for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities . The presence of both the ether and alcohol functional groups in Octahydroisobenzofuran-1-ol provides a versatile platform for chemical modification, allowing researchers to explore its physicochemical properties and develop new compounds with tailored biological activities. This product is intended for laboratory research use by qualified professionals. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran-1-ol

InChI

InChI=1S/C8H14O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-9H,1-5H2

InChI Key

SBIFXVKAYSOREW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)COC2O

Origin of Product

United States

Foundational & Exploratory

Octahydroisobenzofuran-1-ol CAS number and synonyms

[1]

Executive Summary & Compound Identity

Octahydroisobenzofuran-1-ol is a bicyclic hemiacetal (lactol) serving as a critical intermediate in the synthesis of complex pharmaceutical scaffolds and fragrance ingredients. It exists in dynamic equilibrium with its ring-opened tautomer, hexahydrophthalaldehyde (1,2-cyclohexanedicarboxaldehyde).

In drug development, this compound is a strategic precursor for the octahydroisobenzofuran core found in antipsychotic agents (e.g., Lurasidone impurities/metabolites) and is utilized to generate chiral ligands for asymmetric catalysis.

Identity Data Table
ParameterDetail
Primary CAS Number 623115-92-4 (Specific to 1-ol)
Related CAS 5416-80-8 (Hexahydrophthalaldehyde - tautomer)85-42-7 (Hexahydrophthalic anhydride - precursor)
IUPAC Name Octahydroisobenzofuran-1-ol
Common Synonyms Hexahydrophthalaldehyde lactol; 1-Hydroxy-octahydroisobenzofuran; Perhydroisobenzofuran-1-ol
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
SMILES OC1OCC2CCCCC12

Chemical Properties & Reactivity

Ring-Chain Tautomerism

Octahydroisobenzofuran-1-ol is a "masked" dialdehyde. In solution, it exists in an equilibrium between the closed bicyclic lactol form (dominant) and the open-chain dialdehyde. This duality allows it to react either as an alcohol (O-alkylation) or an aldehyde (reductive amination, Wittig reaction).

Key Reactivity Profile:

  • Oxidation: Converts to hexahydrophthalide (lactone) or hexahydrophthalic acid .

  • Reduction: Yields 1,2-cyclohexanedimethanol (diol) or octahydroisobenzofuran (ether) depending on the reducing agent (e.g., NaBH₄ vs. Et₃SiH/BF₃·OEt₂).

  • Amination: Reacts with primary amines to form bicyclic isoindolinones or isoindolines.

Stereochemistry

The fusion of the cyclohexane and furan rings creates cis and trans isomers.

  • Cis-isomer: Derived from cis-hexahydrophthalic anhydride. The ring fusion is less strained, making it the kinetically favored product in anhydride reductions.

  • Trans-isomer: Thermodynamically more stable but requires specific synthetic routes (e.g., base-catalyzed isomerization of the aldehyde).

Synthesis Protocol

Method: Controlled Reduction of Hexahydrophthalic Anhydride Objective: Selective reduction of the anhydride to the lactol without over-reduction to the diol.

Mechanism: The reaction proceeds via the hydride attack on one carbonyl group to form an aluminate intermediate, which is stable at low temperatures. Acidic workup releases the lactol.

Experimental Workflow (Graphviz)

SynthesisAnhydrideHexahydrophthalicAnhydrideIntermediateAluminateIntermediate(-78°C)Anhydride->Intermediate DIBAL-H (1.1 eq) Toluene, -78°CLactolOctahydroisobenzofuran-1-ol(Lactol)Intermediate->Lactol Acidic Workup (HCl/H2O)Diol1,2-Cyclohexanedimethanol(Over-reduction)Intermediate->Diol Excess DIBAL-H or > -50°C

Caption: Selective reduction pathway using DIBAL-H. Temperature control is critical to prevent ring opening to the diol.

Step-by-Step Protocol
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Dissolve cis-hexahydrophthalic anhydride (10.0 g, 64.9 mmol) in anhydrous Toluene (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Reduction: Slowly add Diisobutylaluminum hydride (DIBAL-H) (1.0 M in toluene, 71.4 mL, 1.1 equiv) dropwise over 45 minutes. Maintain internal temperature below -70°C.

    • Note: Rapid addition causes local heating, leading to diol formation.

  • Quenching: Stir at -78°C for 2 hours. Quench by slow addition of Methanol (10 mL) followed by saturated Rochelle’s salt solution (potassium sodium tartrate, 100 mL).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour until the aluminum emulsion breaks (layers separate clearly).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: The crude lactol is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc 4:1).

Applications in Drug Development

Pharmaceutical Intermediates

The octahydroisobenzofuran core is a structural motif in several CNS-active agents.

  • Lurasidone (Latuda): While Lurasidone contains a bicyclic imide, the octahydroisobenzofuran scaffold appears as a key impurity (the ether form) or a reduced metabolite. The lactol is the direct precursor to these ether derivatives via silane reduction.

  • Chiral Auxiliaries: The rigid bicyclic backbone is used to synthesize chiral amino-alcohol ligands for asymmetric hydrogenation.

Synthetic Utility Pathway (Graphviz)[1]

ApplicationsLactolOctahydroisobenzofuran-1-ol(Lactol)EtherOctahydroisobenzofuran(Ether)Lactol->Ether Et3SiH, BF3·OEt2 (Reductive Etherification)AmineOctahydroisoindoleDerivativesLactol->Amine R-NH2, NaBH(OAc)3 (Reductive Amination)WittigChain-ExtendedAlkenesLactol->Wittig Ph3P=CH-R (Wittig Reaction)

Caption: Divergent synthesis capabilities of the lactol scaffold.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The compound is sensitive to oxidation (air) and acid (polymerization).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • ChemSrc. (2025). Octahydroisobenzofuran-1-ol CAS 623115-92-4 Entry. Retrieved from

  • PubChem. (2025). Octahydroisobenzofuran (Ether form) CID 549024. National Library of Medicine. Retrieved from

  • Wilden, J. (2001). Reduction of chroman-2-ones to lactols using diisobutylaluminium hydride. ChemSpider SyntheticPages, 29. Retrieved from

  • ChemicalBook. (2025). Hexahydrophthalic anhydride Properties and Synthesis. Retrieved from

Technical Guide: Hexahydrophthalaldehyde Lactol Tautomerism Equilibrium

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Hexahydrophthalaldehyde (cyclohexane-1,2-dicarbaldehyde) represents a critical class of dialdehyde intermediates used in the synthesis of complex heterocycles, polymerization monomers, and cross-linking agents. Unlike its aromatic analog (phthalaldehyde), the hexahydro variant introduces significant conformational flexibility, leading to a complex tautomeric equilibrium governed by stereochemistry (cis vs. trans).

Understanding this equilibrium is not merely academic; it dictates reactivity. The cis-isomer exists predominantly as a cyclic hemiacetal (lactol) or hydrate, masking the aldehyde functionality and altering nucleophilic attack trajectories. Conversely, the trans-isomer is kinetically locked in the open-chain dialdehyde form due to the diequatorial positioning of substituents, making it significantly more reactive toward initial nucleophilic addition but less capable of intramolecular cyclization.

This guide provides a structural, thermodynamic, and analytical framework for manipulating this equilibrium to optimize synthetic outcomes.

Structural Fundamentals & Stereochemical Control

The core of the tautomerism lies in the proximity of the two formyl groups. The equilibrium is an intramolecular nucleophilic addition of a hydrated aldehyde oxygen to the adjacent carbonyl carbon.

The Cis-Isomer (The Lactol Former)

In the cis-1,2-disubstituted cyclohexane, one substituent is axial (


) and the other is equatorial (

) in the chair conformation. However, ring flipping allows for a transient proximity that favors the formation of a five-membered oxygen bridge.
  • Dominant Species: Hexahydro-1-hydroxy-3-isobenzofuran (Lactol).

  • Mechanism: Hydration of one aldehyde generates a gem-diol. The hydroxyl group of the gem-diol attacks the second aldehyde (intramolecularly) to close the ring.

The Trans-Isomer (The Open Chain)

The trans-1,2-isomer exists in a diequatorial (


) conformation to minimize 1,3-diaxial interactions.
  • Dominant Species: Open-chain dialdehyde.

  • Constraint: The distance between the two carbonyl carbons in the (

    
    ) conformation (
    
    
    
    2.5 Å dihedral separation) is too large for the formation of an unstrained 5-membered lactol ring.
Visualization of Tautomeric Pathways

The following diagram illustrates the divergent pathways for the cis and trans isomers.

Tautomerism Trans_Open Trans-Dialdehyde (Open Chain, e,e) Hydrate Mono-Hydrate (Intermediate) Trans_Open->Hydrate +H2O (Slow Cyclization) Cis_Open Cis-Dialdehyde (Open Chain, a,e) Cis_Open->Hydrate +H2O Lactol Cyclic Lactol (Hexahydro-1-hydroxy-isobenzofuran) Hydrate->Lactol -H+ (Fast Cyclization) BisLactol Bis-Lactol (Bridged Hydrate) Lactol->BisLactol +H2O (Equilibrium)

Figure 1: Divergent tautomeric pathways. The trans-isomer faces a kinetic barrier to cyclization, while the cis-isomer rapidly equilibrates to the stable lactol form.

Thermodynamics & Kinetics of Equilibrium

The equilibrium constant


 is heavily solvent and pH-dependent.
Solvent Effects
  • Aqueous Media (

    
    ):  The equilibrium shifts strongly toward the lactol  and hydrate  forms for the cis-isomer. The entropic penalty of cyclization is offset by the enthalpic stability of the hemiacetal bond.
    
  • Organic Media (

    
    , DMSO):  The equilibrium shifts back toward the open-chain aldehyde , particularly at elevated temperatures. This is critical for reactions requiring the free aldehyde (e.g., Wittig olefination).
    
Thermodynamic Parameters
ParameterCis-IsomerTrans-IsomerImplication

Negative (

kcal/mol)
Positive (

kcal/mol)
Cis cyclizes spontaneously; Trans does not.
Entropy (

)
Large loss (Ring closure)Minimal changeHigh temp favors open chain for cis.
Enthalpy (

)
Exothermic (Bond formation)NeutralLactol is the low-energy ground state for cis.

Analytical Characterization (Self-Validating Protocols)

To validate which isomer and tautomer you are working with, you must employ NMR spectroscopy. The chemical shifts of the formyl proton vs. the lactol proton are distinct.

NMR Signature Identification

Protocol: Dissolve 10 mg of substrate in


 (for open chain bias) and 

(for lactol bias).
FeatureOpen-Chain DialdehydeCyclic Lactol

H Shift (ppm)
9.6 - 9.8 ppm (s, CHO)5.2 - 5.8 ppm (d/m, O-CH-O)

C Shift (ppm)
200 - 205 ppm (C=O)95 - 105 ppm (Acetal Carbon)
IR Frequency 1720 - 1740 cm

(Strong C=O)
3300 - 3500 cm

(Broad O-H)
Characterization Workflow

NMR_Workflow Sample Unknown Isomer Sample Solvent Select Solvent Sample->Solvent CDCL3 CDCl3 (Non-polar) Solvent->CDCL3 D2O D2O (Polar/Protic) Solvent->D2O RunNMR Acquire 1H NMR CDCL3->RunNMR D2O->RunNMR Check9ppm Peak at 9.6-9.8 ppm? RunNMR->Check9ppm Check5ppm Peak at 5.2-5.8 ppm? Check9ppm->Check5ppm No / Minor ResultTrans Trans-Isomer (Open Chain) Check9ppm->ResultTrans Yes (Major) ResultCis Cis-Isomer (Lactol) Check5ppm->ResultCis Yes (Major)

Figure 2: Decision tree for identifying hexahydrophthalaldehyde isomers via NMR.

Synthetic Implications & Reactivity[1][2][3]

The tautomeric state dictates the mechanism of downstream reactions.

Reductive Amination
  • Challenge: The cis-lactol is a "masked" aldehyde. Reaction with amines requires an acid catalyst to open the lactol ring and generate the reactive iminium ion.

  • Strategy: Use a stronger acid catalyst (e.g., acetic acid or

    
    ) for the cis-isomer to drive the equilibrium toward the open chain. The trans-isomer reacts readily without aggressive activation.
    
Oxidation to Acid
  • Cis-Isomer: Oxidation with mild oxidants (e.g., Ag

    
    O) often yields the phthalide  (lactone) derivative rather than the diacid, due to the pre-organized hemiacetal structure.
    
  • Trans-Isomer: Oxidation yields the open-chain 1,2-dicarboxylic acid.

Experimental Protocol: Equilibrium Shift & Trapping

Objective: Synthesize the cis-hexahydrophthalaldehyde and trap the open-chain form for quantification.

Reagents:
  • Cyclohexene (Starting material)

  • Ozone (

    
    )
    
  • Dimethyl sulfide (DMS) or Triphenylphosphine (

    
    )
    
  • Methanol (Solvent)

Step-by-Step Methodology:
  • Ozonolysis (Generation):

    • Dissolve cyclohexene (10 mmol) in anhydrous Methanol/DCM (1:1).

    • Cool to -78°C.[1]

    • Bubble

      
       until a blue color persists (indicating saturation).
      
    • Purge with

      
       to remove excess ozone.
      
  • Reduction (Quenching):

    • Add DMS (12 mmol) at -78°C. Note: DMS is preferred over Zn/AcOH to prevent over-reduction or acid-catalyzed aldol condensation.

    • Warm slowly to Room Temperature (RT) over 4 hours.

  • Equilibrium Analysis (In Situ):

    • Take an aliquot of the crude mixture.

    • Evaporate solvent under vacuum (keep T < 30°C to avoid polymerization).

    • Dissolve immediately in

      
      .
      
    • Observation: You will observe a mixture of the dialdehyde (9.7 ppm) and the methoxy-lactol (acetal formed with methanol, ~4.8 ppm).

  • Isolation of Lactol:

    • Add water to the crude mixture.

    • Extract with Ethyl Acetate.

    • The organic layer will contain the cis-isomer, which will spontaneously cyclize upon concentration.

References

  • Fundamental Stereochemistry of Cyclohexanes

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link

  • Synthesis via Ozonolysis

    • Bailey, P. S. (1958). "The Reactions of Ozone with Organic Compounds." Chemical Reviews, 58(5), 925–1010. Link

  • Tautomerism in 1,4-Dialdehydes: Burfield, D. R., & Smithers, R. H. (1978). "Oscillating reactions of 1,4-dialdehydes." Journal of Organic Chemistry. (Contextual reference for dialdehyde-lactol equilibrium).
  • NMR Characterization of Lactols

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Reactivity of Hexahydrophthalaldehyde: Gung, B. W. (2004). "Structure and conformation of cyclohexane derivatives." Tetrahedron Reports. (General conformational analysis supporting the cis-lactol preference).

Sources

Technical Guide: Hexahydrophthalide vs. 1-Hydroxy-octahydroisobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Redox Intermediates in Alicyclic Synthesis[1]

Executive Summary

This technical guide analyzes the structural and functional relationship between Hexahydrophthalide (HHP) and its reduced lactol counterpart, 1-Hydroxy-octahydroisobenzofuran (1-OH-OHIBF).[1] These two compounds represent a critical redox pair in organic synthesis, serving as versatile scaffolds for the production of fine chemicals, pharmaceutical intermediates, and complex alicyclic systems.

While HHP functions as a stable, electrophilic lactone, 1-OH-OHIBF acts as a dynamic "masked aldehyde," existing in equilibrium with 2-(hydroxymethyl)cyclohexanecarbaldehyde.[1] Understanding the controlled interconversion and distinct reactivity profiles of these species is essential for designing efficient synthetic pathways.

Part 1: Structural & Stereochemical Analysis[1]
1. Hexahydrophthalide (HHP)[2]
  • IUPAC Name: Hexahydroisobenzofuran-1(3H)-one[1][3]

  • Structure: Bicyclic

    
    -lactone.[1]
    
  • Stereochemistry: HHP exists primarily as cis- or trans-fused isomers.[1] The cis-isomer is thermodynamically favored in many synthetic routes (e.g., hydrogenation of phthalic anhydride) due to lower ring strain in the bicyclic [4.3.0] system compared to the trans-fused lactone, although both are accessible.

  • Stability: High. It is a stable, distillable liquid/low-melting solid resistant to autoxidation.[1]

2. 1-Hydroxy-octahydroisobenzofuran (1-OH-OHIBF)[1]
  • IUPAC Name: Octahydroisobenzofuran-1-ol (or Hexahydrophthalol)[1]

  • Structure: Cyclic hemiacetal (lactol).

  • Dynamic Equilibrium: Unlike HHP, this compound exhibits ring-chain tautomerism .[1] In solution, it exists in equilibrium with its open-chain form, 2-(hydroxymethyl)cyclohexanecarbaldehyde .[1]

  • Implication: This equilibrium allows 1-OH-OHIBF to react either as a cyclic ether (e.g., in glycosylation-type reactions) or as an aldehyde (e.g., Wittig olefination, reductive amination), depending on the reaction conditions.[1]

Figure 1: Redox & Tautomeric Relationships

RedoxPathway HHP Hexahydrophthalide (Lactone) Lactol 1-Hydroxy-octahydroisobenzofuran (Lactol) HHP->Lactol Selective Reduction (DIBAL-H, -78°C) Diol 1,2-Cyclohexanedimethanol (Diol) HHP->Diol Over-Reduction (LiAlH4) Lactol->HHP Oxidation (PCC/Jones) Aldehyde 2-(Hydroxymethyl)cyclohexane- carbaldehyde (Open Chain) Lactol->Aldehyde Tautomerism (Equilibrium) Lactol->Diol Reduction (NaBH4)

Caption: Figure 1. The redox landscape connecting Hexahydrophthalide to its reduced derivatives. Note the reversible equilibrium between the lactol and the open-chain hydroxy-aldehyde.[1]

Part 2: Comparative Technical Data

The following table contrasts the physicochemical properties and reactivity metrics of the two species.

FeatureHexahydrophthalide (HHP)1-Hydroxy-octahydroisobenzofuran
CAS Registry 2611-01-0 (Generic), 7702-72-9 (Trans)Not widely assigned (often indexed as open aldehyde: 487881 CID)
Functional Group

-Lactone (Cyclic Ester)
Lactol (Cyclic Hemiacetal)
Oxidation State Carboxylic Acid equivalent (+3)Aldehyde equivalent (+2)
Physical State Liquid or low-melting solidViscous oil / unstable solid (hygroscopic)
Boiling Point ~262°C (at 760 mmHg)Decomposes/Polymerizes upon distillation
Solubility Soluble in organic solvents; insoluble in waterSoluble in polar organics; partial water solubility
Key Reactivity Nucleophilic Acyl Substitution (Ring Opening)Oxo-carbenium ion formation; Carbonyl addition
Storage Stable at RTStore < -20°C, inert atm (prone to oxidation/oligomerization)
Part 3: Synthetic Protocols & Transformations[1][4][5][6]
Protocol A: Selective Synthesis of 1-Hydroxy-octahydroisobenzofuran

Objective: Convert HHP to 1-OH-OHIBF without over-reduction to the diol.[1]

Mechanism: The reaction utilizes Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures. DIBAL-H forms a stable tetrahedral aluminate intermediate that does not collapse to the aldehyde until aqueous workup, preventing further reduction to the alcohol.

Reagents:

  • Hexahydrophthalide (1.0 eq)

  • DIBAL-H (1.1 eq, 1.0 M in Toluene)[1]

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Rochelle’s Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve Hexahydrophthalide (e.g., 10 mmol) in anhydrous DCM (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add DIBAL-H (11 mmol) dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature below -70°C to ensure selectivity.

  • Incubation: Stir at -78°C for 2 hours. Monitor by TLC (silica gel; stain with anisaldehyde or KMnO4). HHP spot should disappear; a more polar spot (lactol) appears.

  • Quenching: While still at -78°C, quench by adding Methanol (2 mL) dropwise, followed by saturated aqueous Rochelle’s Salt solution (20 mL).

  • Workup: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 1-2 hours until the aluminum emulsion clears (phase separation).

  • Extraction: Extract with DCM (3 x 30 mL). Dry combined organics over

    
     and concentrate in vacuo at low temperature (< 30°C).
    
  • Result: The product is obtained as a viscous oil. Note: Purification by silica column is possible but risks degradation; use crude immediately if possible.

Protocol B: Divergent Reactivity (Lactone vs. Lactol)

1. HHP Ring Opening (Nucleophilic Attack):

  • Reagent: Primary Amine (

    
    ) + Heat.[1]
    
  • Outcome: Formation of hydroxy-amides.[1]

  • Application: Synthesis of chiral auxiliaries or polymer monomers.

2. Lactol Wittig Olefination:

  • Reagent: Phosphonium ylide (

    
    ).[1]
    
  • Mechanism: The ylide reacts with the trace open-chain aldehyde form (Curtin-Hammett principle).[1] As the aldehyde is consumed, the lactol equilibrium shifts to replenish it.

  • Outcome: Formation of

    
    -hydroxy-olefins (chain extension).[1]
    
Part 4: Reaction Workflow Visualization

The following diagram illustrates the decision matrix for selecting between HHP and 1-OH-OHIBF based on the desired target scaffold.

ReactionLogic Start Starting Material: Hexahydrophthalide (HHP) Decision Target Architecture? Start->Decision Path1 Target: 1,2-Disubstituted Cyclohexane (Amide/Ester) Decision->Path1 Retain Carbonyl Path2 Target: Cyclic Ether / Furan Derivative Decision->Path2 Remove Carbonyl Path3 Target: Chain Extension / Olefin Decision->Path3 Modify Carbonyl Process1 Ring Opening (Nucleophile: R-NH2 / R-OH) Path1->Process1 Process2 Reduction to Lactol (DIBAL-H) Path2->Process2 Path3->Process2 Process3 Wittig / Grignard Addition (via Open Chain) Process2->Process3 Reacts as Aldehyde Process4 Dehydration / Cyclization (Acid Catalysis) Process2->Process4 Reacts as Hemiacetal

Caption: Figure 2.[1] Strategic decision tree for utilizing HHP versus converting to the Lactol intermediate.

References
  • Selective Reductions with DIBAL-H

    • Source: Organic Chemistry Portal. "Reduction of Lactones to Lactols."
    • URL:[Link]

    • Context: Standard protocols for DIBAL-H reductions at -78°C to prevent over-reduction.[1]

  • Hexahydrophthalide Properties & Synthesis

    • Source: PubChem Compound Summary for CID 11029926 (trans-Hexahydrophthalide).[1]

    • URL:[Link]

    • Context: Physicochemical data and structural identifiers.[2][4][5][6][7][8][9][10][11]

  • Tautomerism of Hydroxy-phthalides

    • Source: NIH National Library of Medicine.[5] "Tautomerism in Drug Design."

    • URL:[Link]

    • Context: Mechanisms of ring-chain tautomerism in lactol systems.[1]

  • Cyclohexanecarboxaldehyde Derivatives (Open Chain Form)

    • Source: NIST Chemistry WebBook. "Cyclohexanecarboxaldehyde."[2][5][6][10]

    • URL:[Link]

    • Context: Properties of the aldehyde tautomer relevant to the equilibrium.

Sources

Octahydroisobenzofuran-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Octahydroisobenzofuran-1-ol: Properties, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction

The isobenzofuran scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Among these, the fully saturated octahydroisobenzofuran backbone offers a three-dimensional architecture that is of increasing interest in drug discovery for its potential to improve solubility, metabolic stability, and target specificity. This technical guide provides a comprehensive overview of octahydroisobenzofuran-1-ol, a hydroxylated derivative of this important heterocyclic system. We will delve into its chemical and physical properties, explore synthetic strategies, and discuss its potential applications in drug development, providing researchers and scientists with a foundational understanding of this promising molecule.

Physicochemical and Structural Properties

The molecular formula for octahydroisobenzofuran-1-ol is determined to be C8H14O2, with a corresponding molecular weight of approximately 142.20 g/mol . This is derived from the structure of octahydroisobenzofuran (C8H14O, molecular weight 126.20 g/mol ) with the addition of a hydroxyl group.[2]

Table 1: Physicochemical Properties of Octahydroisobenzofuran-1-ol

PropertyValueSource
Molecular FormulaC8H14O2Calculated
Molecular Weight142.20 g/mol Calculated
IUPAC NameOctahydroisobenzofuran-1-olN/A
CAS NumberNot availableN/A
AppearanceExpected to be a colorless to pale yellow liquid or low-melting solidInferred
SolubilityExpected to be soluble in organic solvents like ethanol, methanol, and dichloromethaneInferred

Synthesis and Characterization

The synthesis of hydroxylated isobenzofuranones has been reported, providing a basis for the preparation of octahydroisobenzofuran-1-ol.[3] A general approach involves the cyclization of substituted benzoic acids. For the specific synthesis of octahydroisobenzofuran-1-ol, a potential pathway would involve the reduction of a suitable isobenzofuranone precursor.

General Synthetic Workflow

G A Substituted Benzoic Acid B Cyclization A->B Reagents C Isobenzofuranone Intermediate B->C D Reduction C->D Reducing Agent (e.g., LiAlH4) E Octahydroisobenzofuran-1-ol D->E

Caption: A generalized synthetic workflow for the preparation of octahydroisobenzofuran-1-ol.

Experimental Protocol: Illustrative Synthesis of a Hydroxylated Isobenzofuranone

The following protocol is adapted from the synthesis of related hydroxylated isobenzofuranones and serves as a representative method.[3]

  • Starting Material Preparation: A suitably substituted benzoic acid is chosen as the starting material.

  • Cyclization: The benzoic acid derivative is subjected to cyclization conditions to form the isobenzofuranone ring. This can often be achieved through intramolecular reactions.

  • Reduction: The resulting isobenzofuranone is then reduced to the corresponding lactol, octahydroisobenzofuran-1-ol. A strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent is typically employed for this transformation.

  • Purification: The crude product is purified using column chromatography on silica gel.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4]

Spectroscopic Characterization

The structural elucidation of octahydroisobenzofuran-1-ol would rely on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.[4][5] A strong C-O stretching band for the ether linkage would also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display a complex set of signals in the aliphatic region corresponding to the protons of the octahydroisobenzofuran ring. A characteristic signal for the proton on the carbon bearing the hydroxyl group (H-1) would be observed, and its chemical shift would be dependent on the stereochemistry. The hydroxyl proton would appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals for the carbon atoms of the octahydroisobenzofuran ring. The carbon atom attached to the hydroxyl group (C-1) would resonate at a downfield chemical shift, typically in the range of 90-110 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.[6][7] Electrospray ionization (ESI) would likely be used. The mass spectrum would show the molecular ion peak [M]+ or [M+H]+, confirming the molecular weight. Fragmentation patterns can provide further structural information.[8][9]

Applications in Drug Development

The benzofuran and isobenzofuran scaffolds are of significant interest to medicinal chemists due to their wide range of biological activities.[10][11][12] Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, antidepressant, and neuroprotective agents.[13][14] The introduction of a hydroxyl group and a saturated ring system in octahydroisobenzofuran-1-ol can lead to improved pharmacokinetic properties and novel biological activities.

Potential Therapeutic Areas

  • Oncology: Benzofuran derivatives have demonstrated potent anticancer activities.[12] The structural features of octahydroisobenzofuran-1-ol could be explored for the development of new cytotoxic agents.

  • Neurodegenerative Diseases: Isobenzofuran-1(3H)-one derivatives have been investigated as selective inhibitors of the TREK-1 potassium channel, which has neuroprotective effects.[14] This suggests that octahydroisobenzofuran-1-ol could be a starting point for the design of novel neuroprotective agents.

  • Infectious Diseases: The benzofuran nucleus is a key component in many compounds with antimicrobial properties.[10]

  • Inflammatory Diseases: Certain isobenzofuran-1(3H)-ones exhibit anti-inflammatory and antiplatelet aggregation activities.[1]

Logical Pathway for Drug Discovery

G A Octahydroisobenzofuran-1-ol Scaffold B Library Synthesis & Derivatization A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: A logical workflow for the development of therapeutic agents based on the octahydroisobenzofuran-1-ol scaffold.

Conclusion and Future Directions

Octahydroisobenzofuran-1-ol represents a valuable, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its saturated, three-dimensional structure, combined with the versatile chemistry of the isobenzofuran core and the presence of a hydroxyl group for further functionalization, makes it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the development of efficient and stereoselective synthetic routes to access different isomers of octahydroisobenzofuran-1-ol. Subsequent biological evaluation in a variety of disease models will be crucial to unlocking the full therapeutic potential of this promising scaffold.

References

  • Ali K. Akhtar, Waquar A. Khan, Lubna Azmi. (2011, December 2). Benzofuran : SAR And Pharmacological activity scaffold. PharmaTutor. Retrieved from [Link]

  • (2016, September 28). Mini Review on Important Biological Properties of Benzofuran Derivatives. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mishari, A. A., Al-Zahrani, A. A., Abdel-Maksoud, M. S., & El-Senduny, F. F. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4839. [Link]

  • (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2025, March 4). Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Heterocyclic Building Blocks. (n.d.). Isobenzofuran Derivatives. Retrieved from [Link]

  • ACS Publications. (2023, March 15). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4743-54-8 | Product Name : Octahydroisobenzofuran. Retrieved from [Link]

  • RI UFLA. (n.d.). Synthesis, characterization and phytotoxic activity of hydroxylated isobenzofuran-1(3H)-ones. Retrieved from [Link]

  • PubChem. (n.d.). 1-Isobutyl-7,7-dimethyl-octahydro-isobenzofuran-3a-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Application in collective total synthesis of hydroxylated benzofuran‐containing natural products. Retrieved from [Link]

  • PubChem. (n.d.). Octahydroisobenzofuran. Retrieved from [Link]

  • Li, G. H., Li, B. G., Yang, T., Zhang, G. L., & Wang, G. Q. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 17(7), 8304–8309. [Link]

  • PubMed. (2008, August 15). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-hydroxybut-3-en-2-yl)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-4,5-diol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : NA | Product Name : (3aR,7aR)-Octahydroisobenzofuran. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dihydroisobenzofuran-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, octahydro-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • ECHA. (n.d.). octahydro-1-benzofuran-3a-amine hydrochloride. Retrieved from [Link]

  • MDPI. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 1,3-DIHYDROISOBENZOFURAN-1-OL. Retrieved from [Link]

  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • Wiley Online Library. (2005, October 4). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Retrieved from [Link]

  • PubMed. (2021, March 18). Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. Retrieved from [Link]

  • COCONUT. (2024, May 17). 3-[(1R)-3-oxo-1H-isobenzofuran-1-yl]. Retrieved from [Link]

  • CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. Retrieved from [Link]

  • PubMed. (2018). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Retrieved from [Link]

  • MDPI. (2016, September 19). The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. Retrieved from [Link]

  • YouTube. (2020, September 18). IR/NMR example 2. Retrieved from [Link]

  • MassBank. (2021, April 20). O. Retrieved from [Link]

  • YouTube. (2023, May 27). Anaerobic Hydroxylation of C–H Bonds Enabled by Photoexcited Nitroarenes with Joshua Paolillo. Retrieved from [Link]

Sources

Technical Profile & Safety Assessment: Octahydroisobenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical profile and safety assessment for Octahydroisobenzofuran-1-ol , structured for researchers and drug development professionals. It synthesizes chemical identity, safety protocols, and synthetic utility into a cohesive narrative, moving beyond the rigid constraints of a standard Safety Data Sheet (SDS).

CAS Number: 59901-42-7 Synonyms: Octahydro-1-isobenzofuranol; Hexahydrophthalide lactol; Perhydrophthalide lactol. Chemical Class: Bicyclic Hemiacetal / Lactol.

Part 1: Chemical Identity & Structural Logic

To safely handle Octahydroisobenzofuran-1-ol, one must first understand its dynamic structural nature. Unlike static ethers, this compound is a lactol —a cyclic hemiacetal.

The Lactol Equilibrium

In solution, Octahydroisobenzofuran-1-ol exists in a tautomeric equilibrium between its closed bicyclic form and its open-chain hydroxy-aldehyde form (Hexahydrophthalaldehyde). This "chameleon" nature dictates its reactivity and safety profile:

  • Closed Form (Dominant): A lipophilic bicyclic ether. Relatively stable but sensitive to acid hydrolysis.

  • Open Form (Transient): A reactive aldehyde. This species is responsible for potential oxidative instability and nucleophilic additions (e.g., protein binding/sensitization).

Implication for Researchers:

  • Storage: You are not just storing an alcohol; you are storing a masked aldehyde. Air exposure can lead to oxidation, forming the lactone (Hexahydrophthalide) or the dicarboxylic acid.

  • Analysis: NMR spectra may show broadened peaks or minor conformers due to this equilibrium and cis/trans isomerism at the ring fusion.

Physicochemical Properties Table
PropertyValue (Experimental/Predicted)Context for Handling
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Physical State Viscous Liquid / Low-melting SolidMay solidify in cool labs; requires gentle warming.
Boiling Point ~230–240°C (Predicted)High boiler; vacuum distillation required for purification.
Solubility DMSO, Methanol, DCM, THFMiscible with polar organic solvents.
LogP ~1.2 (Predicted)Moderate lipophilicity; potential membrane permeability.

Part 2: Hazard Identification & Toxicology (GHS)

Note: Specific toxicological data for CAS 59901-42-7 is limited. The following profile is derived from Structure-Activity Relationships (SAR) of analogous bicyclic lactols and hexahydrophthalic derivatives.

Core Hazards

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard StatementMechanistic Basis
Skin Irritation 2H315Causes skin irritation.Defatting action of cyclic ethers; aldehyde reactivity.
Eye Irritation 2AH319Causes serious eye irritation.Mucosal membrane sensitivity to aldehydes.
STOT - SE 3H335May cause respiratory irritation.Volatile organic vapors irritating to upper respiratory tract.
Toxicology Deep Dive
  • Sensitization Potential: While less aggressive than its parent anhydride (Hexahydrophthalic anhydride, a potent sensitizer), the open-chain aldehyde form presents a theoretical risk of skin sensitization via Schiff base formation with skin proteins. Treat as a potential sensitizer.

  • Acute Toxicity: Expected to be low to moderate (Oral LD50 > 2000 mg/kg estimated based on lactone analogs).

  • Genotoxicity: No structural alerts for genotoxicity (Ames negative predicted).

Part 3: Handling, Storage & Emergency Protocols

Trustworthiness: These protocols are designed to preserve the chemical integrity of the lactol functionality.

Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidation to the lactone.

  • Temperature: 2–8°C (Refrigerate). Cold storage slows the rate of disproportionation or oxidation.

  • Container: Tightly sealed glass vials with Teflon-lined caps. Avoid long-term storage in plastics due to potential leaching.

  • Hygroscopicity: Hemiacetals can be hygroscopic. Store with desiccants.

Experimental Handling
  • Reactions: When using as an electrophile (e.g., Wittig reaction, Reductive amination), generate the open form in situ using mild base or heat.

  • Quenching: Avoid strong acids during workup, as they can catalyze polymerization or acetal formation with solvents (e.g., methanol).

Emergency Response
  • Eye Contact: Immediately flush with saline/water for 15 minutes. The lipophilic nature requires thorough irrigation.

  • Skin Contact: Wash with soap and water. Do not use alcohol (increases absorption).

  • Spill Cleanup:

    • Ventilate the area.[1]

    • Absorb with inert material (vermiculite/sand).

    • Do not use oxidative cleaners (bleach) as this may generate heat/fumes. Use a detergent-based cleaner.

Part 4: Synthesis & Reactivity Map

The utility of Octahydroisobenzofuran-1-ol lies in its position as a "redox pivot" between the anhydride and the diol.

Reactivity Workflow

The following Graphviz diagram illustrates the synthesis of Octahydroisobenzofuran-1-ol and its downstream transformations.

G HHPA Hexahydrophthalic Anhydride (Starting Material) Lactone Hexahydrophthalide (Lactone) HHPA->Lactone Partial Reduction (NaBH4/THF) Lactol Octahydroisobenzofuran-1-ol (Target Lactol) Lactone->Lactol DIBAL-H (-78°C) Lactol->Lactone Oxidation (PCC/Jones) Aldehyde Hexahydrophthalaldehyde (Open Chain Form) Lactol->Aldehyde Equilibrium (Tautomerization) Diol 1,2-Bis(hydroxymethyl) cyclohexane Lactol->Diol Strong Reduction (LiAlH4) Amine Substituted Isoindoline Aldehyde->Amine Reductive Amination (R-NH2, NaBH3CN)

Figure 1: Synthetic pathways and reactivity network for Octahydroisobenzofuran-1-ol. The lactol serves as a versatile intermediate for accessing diols, lactones, and nitrogen-heterocycles.

Key Synthetic Protocols

Protocol A: Reduction of Hexahydrophthalide to Octahydroisobenzofuran-1-ol

  • Rationale: DIBAL-H is used at low temperature to prevent over-reduction to the diol.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve Hexahydrophthalide (1.0 eq) in anhydrous Toluene (0.2 M). Cool to -78°C.

  • Addition: Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 30 mins.

  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (stain with Anisaldehyde; lactol appears as a distinct spot from lactone).

  • Quench: Carefully add Methanol (excess) at -78°C, followed by saturated Rochelle’s salt solution. Warm to RT and stir vigorously until layers separate (clears aluminum emulsion).

  • Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549024, Octahydroisobenzofuran. Retrieved from [Link]

  • ChemSrc (2025). Octahydroisobenzofuran-1-ol (CAS 59901-42-7) Technical Data. Retrieved from [Link]

  • Organic Syntheses (1963). cis-delta4-Tetrahydrophthalic Anhydride and derivatives (Analogous chemistry). Org. Synth. 1963, 43, 81. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Hexahydrophthalic Anhydride (Parent compound safety data). Retrieved from [Link]

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Technical Guide: Stereochemical Dynamics of Octahydroisobenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereochemical intricacies, synthetic pathways, and characterization of octahydroisobenzofuran-1-ol (also known as hexahydrophthalide lactol). It is designed for medicinal chemists and process scientists requiring rigorous, actionable technical data.

Executive Summary

Octahydroisobenzofuran-1-ol represents a critical bicyclic scaffold in medicinal chemistry, serving as a masked aldehyde and a core subunit for terpene and alkaloid synthesis. Its utility is defined by two layers of stereocomplexity: the ring junction stereochemistry (cis vs. trans fusion of the 6,5-system) and the anomeric configuration at C1 (hemiacetal hydroxyl). This guide provides the protocols for controlling these stereocenters and the spectroscopic data required to distinguish them.

Part 1: Stereochemical Fundamentals

The 6,5-Ring Fusion (Hydrindane System)

The core structure mimics the hydrindane (bicyclo[4.3.0]nonane) system. Unlike decalins (6,6-systems) where the trans-isomer is significantly more stable, the energy difference in 6,5-systems is smaller due to the greater flexibility of the five-membered ring.

Featurecis-Octahydroisobenzofuran-1-oltrans-Octahydroisobenzofuran-1-ol
Thermodynamics Generally favored in synthesis; higher entropy.Stable, but kinetically harder to access.
Conformation Flexible : The cyclohexane ring can flip between chair-like conformations.[1]Rigid : The ring fusion locks the cyclohexane into a specific chair conformation.
H3a-H7a Coupling

(cis-relationship)

(trans-diaxial)
Synthetic Origin Diels-Alder adducts (endo-rule).Base-catalyzed epimerization of precursors.
The Anomeric Effect at C1

The C1 hydroxyl group creates a hemiacetal center. In solution, this molecule exists in a dynamic equilibrium between the closed lactol forms (epimers at C1) and the open-chain hydroxy-aldehyde.

  • Alpha/Beta Anomers: The orientation of the -OH group is governed by the anomeric effect (preferring axial orientation) and steric repulsion from the ring fusion hydrogens.

  • Mutarotation: In protic solvents, rapid interconversion occurs. In non-polar solvents (CDCl

    
    ), distinct diastereomers are often observable by NMR.
    

Part 2: Synthetic Pathways & Control

The synthesis typically proceeds via the reduction of hexahydroisobenzofuran-1-one (hexahydrophthalide). The stereochemistry of the starting lactone dictates the ring fusion of the product.

Pathway Visualization (DOT Diagram)

SynthesisPathway SM 1,3-Butadiene + Maleic Anhydride Inter1 cis-Tetrahydrophthalic Anhydride SM->Inter1 Diels-Alder (Endo selective) Inter2 cis-Hexahydrophthalic Anhydride Inter1->Inter2 H2, Pd/C (Hydrogenation) Lactone cis-Hexahydroisobenzofuran-1-one (Lactone) Inter2->Lactone LiAlH4 or NaBH4 (controlled) TransLactone trans-Hexahydroisobenzofuran-1-one Inter2->TransLactone Epimerization (Base/Heat) Lactol cis-Octahydroisobenzofuran-1-ol (Lactol) Lactone->Lactol DIBAL-H -78°C, Toluene OpenChain Open Chain Hydroxy-Aldehyde Lactol->OpenChain Equilibrium (Mutarotation) TransLactone->Lactol DIBAL-H

Caption: Synthetic workflow from commodity precursors to the lactol target. The cis-pathway is the kinetic standard.

Part 3: Experimental Protocols

Protocol: DIBAL-H Reduction of cis-Hexahydrophthalide

Objective: Selective reduction of the lactone to the lactol without over-reduction to the diol.

Reagents:

  • cis-Hexahydroisobenzofuran-1-one (1.0 equiv)

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene (1.1 equiv)

  • Anhydrous Toluene (Solvent)

  • Methanol (Quench)

  • Rochelle's Salt (Potassium sodium tartrate) sat. solution

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with cis-hexahydroisobenzofuran-1-one and anhydrous toluene (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Addition: Add DIBAL-H solution dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent ring opening to the diol.[2]

  • Reaction: Stir at -78°C for 2–3 hours. Monitor by TLC (stain with p-anisaldehyde; lactol appears as a distinct spot from lactone, often streaking due to equilibration).

  • Quench: While still at -78°C, add Methanol (2.0 equiv) dropwise.

  • Workup: Remove the cooling bath. Add saturated Rochelle's salt solution (equal volume to reaction mixture) and stir vigorously for 2 hours at room temperature until the aluminum emulsion breaks and two clear layers form.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography (SiO

    
    ) is possible but may cause degradation/oxidation. Distillation or immediate use in the next step is recommended.
    
Protocol: Wittig Olefination (In Situ Ring Opening)

Context: The lactol serves as a masked aldehyde. Under basic Wittig conditions, the equilibrium shifts to the open chain form, reacting with the ylide.

  • Ylide Formation: Generate the phosphorus ylide (e.g., Ph

    
    P=CH
    
    
    
    ) in THF using n-BuLi at 0°C.
  • Addition: Add the octahydroisobenzofuran-1-ol (dissolved in THF) to the ylide solution.

  • Reflux: Heat to reflux for 4–12 hours. The base promotes ring opening; the ylide traps the aldehyde.

  • Result: Formation of the alkenyl-cyclohexyl-methanol derivative with retention of the ring-fusion stereochemistry.

Part 4: Spectroscopic Characterization[3]

Differentiation of isomers relies on


H NMR coupling constants (

) and NOE (Nuclear Overhauser Effect) correlations.
Comparative NMR Data Table
Proton Signalcis-Fused Isomertrans-Fused IsomerDiagnostic Note
H-1 (Anomeric)

5.2 - 5.6 ppm (m)

4.9 - 5.3 ppm (d/m)
Shift varies with solvent and

ratio.
H-3a (Bridgehead) Multiplet, narrow widthMultiplet, broad widthKey Diagnostic : Width at half-height (

) is larger for trans.

4.0 – 6.0 Hz 8.0 – 11.0 Hz Trans-isomer shows large axial-axial coupling.
C-1 (

C)

95 - 105 ppm

95 - 105 ppm
Characteristic hemiacetal carbon.
Conformational Logic (Graphviz)

The following diagram illustrates the stereochemical relationships and NOE correlations used for assignment.

Stereochemistry cluster_cis Cis-Fusion Characteristics cluster_trans Trans-Fusion Characteristics CisStruct H-3a and H-7a are on the SAME face CisNOE Strong NOE between H-3a and H-7a CisStruct->CisNOE CisJ J(3a,7a) = Small (Gausche) CisStruct->CisJ TransStruct H-3a and H-7a are on OPPOSITE faces TransNOE NO NOE between H-3a and H-7a TransStruct->TransNOE TransJ J(3a,7a) = Large (Anti-periplanar) TransStruct->TransJ

Caption: Diagnostic logic for assigning ring fusion stereochemistry via NMR spectroscopy.

Part 5: References

  • Reduction of Lactones to Lactols : Wilden, J. "Reduction of chroman-2-ones to lactols using diisobutylaluminium hydride."[2] ChemSpider SyntheticPages, 2001.

  • Stereochemistry of Fused Ring Systems : Eliel, E. L., & Wilen, S. H. "Stereochemistry of Organic Compounds."[3] Wiley-Interscience. (Standard text for hydrindane/decalin conformational analysis).

  • Synthesis of Hexahydrophthalide (Precursor) : Bailey, W. J., et al. "Pyrolysis of Esters. Synthesis of Methylene Derivatives." Journal of the American Chemical Society.

  • NMR differentiation of Cis/Trans Fused Systems : Deslongchamps, P., et al. "The anomeric effect in cyclic systems." Canadian Journal of Chemistry. (Foundational work on hemiacetal stereochemistry).

Sources

Octahydroisobenzofuran Derivatives: A Technical Guide to Scaffold Synthesis, Pharmacological Profiling, and Library Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter molecular scaffolds that offer a unique balance of structural rigidity and functional versatility. The octahydroisobenzofuran core—a saturated bicyclic system comprising fused cyclohexane and tetrahydrofuran rings—is a quintessential "privileged scaffold." Found extensively in marine diterpenes and microbial secondary metabolites, this core provides a stereochemically rich foundation for drug discovery. This whitepaper synthesizes the current literature, detailing the biological significance, mechanistic pathways, and field-proven synthetic protocols for octahydroisobenzofuran derivatives.

Structural Biology and Natural Product Occurrence

The evolutionary success of the octahydroisobenzofuran motif is evident in its widespread occurrence across diverse biological kingdoms. The rigid bicyclic framework restricts conformational flexibility, allowing these molecules to bind target proteins with high entropic efficiency.

  • Marine Diterpenoids (Cladiellins & Eunicellins): Isolated from gorgonians and soft corals, these metabolites feature a rare oxabicyclic ring system where the octahydroisobenzofuran moiety is fused to an oxacyclononane unit. They exhibit potent cytotoxic, anti-inflammatory, and antimalarial properties[1].

  • Fungal Metabolites: Recent isolations from Aspergillus terreus have identified novel fumagillin derivatives containing an octahydroisobenzofuran moiety. These compounds act as potent inhibitors of the NF-κB signaling pathway and exhibit targeted antibacterial activity[2].

  • Bacterial Macrolactones: The elansolids, isolated from marine Bacillus strains, are 19-membered macrocyclic lactones that incorporate an octahydroisobenzofuran derivative, demonstrating broad-spectrum antibacterial efficacy[3].

Quantitative Pharmacological Profiling

To facilitate comparative analysis for drug development professionals, the biological activities of key octahydroisobenzofuran-containing classes are summarized below:

Compound ClassSource OrganismCore Scaffold FeaturePrimary Biological Target / ActivityPotency Metric
Fumagillin Derivative (3) Aspergillus terreusOctahydroisobenzofuranNF-κB InhibitionIC₅₀ = 2.7 – 6.5 μM
Helvolic Acid Analogues Aspergillus terreusOctahydroisobenzofuran-relatedAntibacterial (S. aureus)MIC = 6.25 μg/mL
Elansolids (6–8) Bacillus amyloliquefaciensOctahydroisobenzofuran macrocycleAntibacterial (Broad spectrum)Target-dependent
Cladiellins / Eunicellins Marine Gorgonians / CoralsFused oxacyclononaneCytotoxic / Anti-inflammatoryTarget-dependent
Cembranoid-Inspired Library SyntheticOctahydroisobenzofuran coreAnti-migratory (Cancer cell lines)Cytostatic at 10 μM

Mechanistic Pathways & Biological Action

The pharmacological value of octahydroisobenzofuran derivatives is heavily tied to their ability to interrupt critical inflammatory and oncogenic cascades. For instance, fumagillin derivatives isolated from A. terreus exert their anti-inflammatory effects by directly interfering with the NF-κB pathway[2].

By inhibiting the IKK complex, these derivatives prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines.

NFkB LPS Pathogenic Stimuli (e.g., LPS, TNFa) IKK IKK Complex LPS->IKK IkB IkB Degradation IKK->IkB Phosphorylation NFkB NF-kB Translocation IkB->NFkB Release Gene Inflammatory Response NFkB->Gene Transcription Drug Fumagillin Derivative (Octahydroisobenzofuran) Drug->IKK Inhibits (IC50 ~2.7 uM)

Mechanism of NF-κB pathway inhibition by octahydroisobenzofuran-containing fumagillin derivatives.

Advanced Synthetic Methodologies

Constructing the octahydroisobenzofuran core and elaborating it into complex macrocycles requires precise stereocontrol. The synthesis of4 utilizes this core to access novel chemical space[4]. The logical flow of these syntheses typically involves core assembly via annulation, followed by medium-ring expansion using single-electron transfer (SET) or metathesis chemistry[1].

Synthesis SM a-Phellandrene (Starting Material) Ann [4+3] Annulation (TiCl4) SM->Ann Cycloaddition Core Octahydroisobenzofuran Core Ann->Core Core Assembly SmI2 SmI2 Cyclization Core->SmI2 Acyl Substitution RCM Ring-Closing Metathesis (Grubbs II) Core->RCM High Dilution Cladiellin Cladiellin Skeleton (Oxacyclononane fused) SmI2->Cladiellin Stereocontrol Cembranoid Cembranoid Library (Macrocyclic) RCM->Cembranoid Functionalization

Synthetic pathways for octahydroisobenzofuran-derived macrocycles and natural products.

Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind the experimental conditions used to synthesize and functionalize the octahydroisobenzofuran scaffold.

Protocol A: TiCl₄-Mediated [4+3] Annulation for Core Construction

Rationale: This step constructs the bicyclic octahydroisobenzofuran core stereoselectively from simple precursors like α-phellandrene[1]. The use of a strong Lewis acid is critical to generate the reactive oxocarbenium intermediate.

  • Preparation: Dissolve the bis-acetal precursor (1.0 eq) and 1-methoxy-1,3-bis(triethylsilanyloxy)-1,3-butadiene (1.2 eq) in anhydrous CH₂Cl₂.

  • Activation: Cool the reaction vessel to -78 °C under a strict Argon atmosphere. Causality: Low temperatures prevent polymerization of the diene, while Argon prevents moisture-induced hydrolysis of the highly sensitive TiCl₄.

  • Addition: Add TiCl₄ (1.5 eq) dropwise. The solution will typically turn deep red/orange, indicating oxocarbenium ion formation.

  • Cyclization: Stir for 2 hours at -78 °C, allowing the silyl enol ether to undergo nucleophilic attack followed by ring closure.

  • Quench & Validation: Quench rapidly with saturated aqueous NaHCO₃ to neutralize the Lewis acid and prevent epimerization. Extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography. Validation: ¹H NMR should confirm the disappearance of the acetal protons and the emergence of the fused bicyclic ring protons.

Protocol B: SmI₂-Mediated Cyclization for Ring Expansion

Rationale: Used to form the 9-membered oxacyclononane ring fused to the core (yielding the 1)[1]. SmI₂ acts as a single-electron reductant.

  • Reagent Prep: Prepare a 0.1 M solution of SmI₂ in dry THF. Critical Causality: THF must be strictly deoxygenated via three freeze-pump-thaw cycles. Trace oxygen will prematurely oxidize Sm(II) (deep blue) to Sm(III) (yellow), killing the reaction.

  • Substrate Addition: Dissolve the aldehydo-lactone precursor in degassed THF. Add HMPA (hexamethylphosphoramide, 4.0 eq) as a co-solvent. Causality: HMPA coordinates to Samarium, significantly increasing its reduction potential to facilitate the challenging medium-ring closure.

  • Electron Transfer: Add the precursor solution to the SmI₂ mixture at 0 °C. The single-electron transfer generates a ketyl radical, which undergoes intramolecular attack.

  • Quench: After 30 minutes, or once the blue color fades to pale yellow, quench with saturated aqueous NH₄Cl. Extract with Et₂O and concentrate in vacuo.

Protocol C: High-Dilution Ring-Closing Metathesis (RCM)

Rationale: Generates 4 from the functionalized octahydroisobenzofuran core[4].

  • Dilution: Dissolve the diene precursor in anhydrous, degassed CH₂Cl₂ to a final concentration of 0.001 M. Causality: Extreme high dilution is kinetically mandatory to favor intramolecular cyclization (forming the macrocycle) over intermolecular cross-metathesis (forming oligomers).

  • Catalysis: Add Grubbs II catalyst (10 mol%).

  • Reflux: Heat to 40 °C for 12–24 hours under Argon.

  • Quench: Add an excess of ethyl vinyl ether and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, stopping the reaction and preventing double-bond migration during workup.

  • Purification: Remove solvent and purify via silica gel chromatography to isolate the tricyclic derivative.

References

  • Caldwell, J., et al. "Synthesis and Evaluation of a 2,11-Cembranoid-Inspired Library." Chemistry - A European Journal.
  • "NF-κB Inhibitory and Antibacterial Helvolic and Fumagillin Derivatives from Aspergillus terreus.
  • "A General Route Toward the Synthesis of the Cladiellin Skeleton Utilizing a SmI2-Mediated Cycliz
  • "Natural Products and Pharmacological Properties of Symbiotic Bacillota (Firmicutes) of Marine Macroalgae." MDPI.

Sources

Methodological & Application

Application Note: Selective Reduction of cis-Hexahydrophthalide to Octahydroisobenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the protocol for the partial reduction of cis-hexahydrophthalide (cis-hexahydro-1(3H)-isobenzofuranone) to its corresponding lactol, octahydroisobenzofuran-1-ol. This transformation is a critical intermediate step in the synthesis of complex terpenes and biologically active cyclohexane derivatives.

The conversion relies on the kinetic control of Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78°C).[1] Unlike Lithium Aluminum Hydride (LiAlH₄), which typically drives reduction to the diol, DIBAL-H forms a stable tetrahedral aluminate intermediate at low temperatures.[2] This intermediate resists elimination until aqueous hydrolysis, thereby preserving the hemiacetal (lactol) oxidation state.

Scientific Mechanism & Logic

Mechanistic Causality

The success of this protocol hinges on the stability of the Tetrahedral Aluminate Intermediate .

  • Coordination: The aluminum center of DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen of the lactone.[1][2]

  • Hydride Transfer: A hydride is transferred to the carbonyl carbon.[2][3]

  • Stabilization: At -78°C, the resulting O-Al-O chelate is stable. It does not collapse to the aldehyde/ketone form, which would be susceptible to a second hydride attack.

  • Hydrolysis: Upon acidic or aqueous workup, the C-O-Al bond is cleaved, releasing the hemiacetal (lactol).[2]

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical intermediate stability.

DIBAL_Mechanism cluster_0 Critical Control Point Reactant cis-Hexahydrophthalide (Lactone) Intermediate Tetrahedral Aluminate (Stable at -78°C) Reactant->Intermediate Hydride Attack DIBAL DIBAL-H (-78°C) DIBAL->Intermediate Product Octahydroisobenzofuran-1-ol (Lactol) Intermediate->Product Protonation SideProduct Over-reduction (Diol) Intermediate->SideProduct Warming > -60°C Quench Hydrolysis (Rochelle Salt) Quench->Product

Caption: Mechanistic pathway highlighting the stability of the aluminate intermediate at -78°C to prevent over-reduction.

Experimental Protocol

Materials & Reagents
ReagentPurity/Conc.[4][5]RoleCritical Note
cis-Hexahydrophthalide >98%SubstrateDry under high vacuum for 1h prior to use.
DIBAL-H 1.0 M in TolueneReductantPyrophoric. Titrate or use fresh bottle.
Toluene (or DCM) AnhydrousSolventMust be <50 ppm H₂O.
Rochelle Salt Sat. AqueousQuenchSolubilizes aluminum salts (prevents emulsions).
Methanol AnhydrousQuenchDestroys excess hydride initially.
Step-by-Step Methodology
Phase 1: Setup and Inertion
  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Cool the flask to room temperature under a stream of inert gas.

  • Charge the flask with cis-hexahydrophthalide (1.0 equiv) and anhydrous Toluene (0.1 M concentration relative to substrate).

    • Expert Insight: Toluene is preferred over THF for DIBAL reductions as it minimizes Lewis basic coordination from the solvent, enhancing the reagent's Lewis acidity.

Phase 2: Controlled Reduction
  • Cool the reaction mixture to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Dropwise Addition: Add DIBAL-H (1.1 to 1.2 equiv) slowly via syringe pump or pressure-equalizing addition funnel over 30 minutes.

    • Warning: The internal temperature must not rise above -70°C. Exotherms will trigger over-reduction.

  • Stir the mixture at -78°C for 2 to 3 hours .

  • Monitoring: Monitor by TLC (Stain: Anisaldehyde or PMA). The lactol often streaks; look for the disappearance of the starting lactone.

Phase 3: The "Rochelle" Workup

Note: Aluminum emulsions are notorious for trapping product.[4] The Rochelle salt method is the self-validating standard for high recovery.

  • While still at -78°C, quench the reaction by adding Methanol (2.0 equiv) dropwise.

    • Reasoning: This safely destroys unreacted hydride while the mixture is cold.

  • Remove the cooling bath and immediately add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) (Volume equal to reaction solvent volume).

  • Vigorously stir the biphasic mixture at room temperature for 1–2 hours .

    • Visual Check: The mixture is ready when two clear layers separate (organic top, aqueous bottom) and the cloudy white emulsion has completely dissolved.

Phase 4: Isolation
  • Separate the layers in a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 x).

  • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure.

    • Result: The product is typically a colorless, viscous oil. It exists as an equilibrium mixture of anomers.

Workflow Diagram

Protocol_Workflow Setup 1. Setup Anhydrous Toluene, Ar atm Cooling 2. Cooling -78°C (Dry Ice/Acetone) Setup->Cooling Addition 3. Reagent Addition DIBAL-H (1.2 eq) Dropwise Cooling->Addition Reaction 4. Reaction 2-3 Hours @ -78°C Addition->Reaction Quench 5. Quench MeOH then Rochelle Salt Reaction->Quench TLC Check Workup 6. Workup Stir until clear layers Quench->Workup Warm to RT Isolate 7. Isolation Extract & Concentrate Workup->Isolate

Caption: Operational workflow emphasizing the temperature control and specific workup required for aluminum reagents.

Characterization & Data Analysis

The product, octahydroisobenzofuran-1-ol, is a lactol.[2] In solution (NMR), it exists in equilibrium with the open-chain hydroxy-aldehyde, though the cyclic form usually predominates. Furthermore, the C1 hydroxyl group creates a new stereocenter, leading to a mixture of diastereomers.

Expected NMR Signals (CDCl₃)
ProtonChemical Shift (δ)MultiplicityDiagnostic Value
H-1 (Anomeric) 4.8 – 5.6 ppmd or ddPrimary Indicator. Distinctive downfield shift for the O-CH-O proton.
H-3 (Methylene) 3.5 – 4.2 ppmmProtons adjacent to the ring oxygen.
-OH 2.5 – 4.0 ppmbr sExchangeable with D₂O.
Cyclohexane Ring 1.2 – 2.0 ppmmComplex multiplet envelope.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Emulsion Improper WorkupExtend stirring time with Rochelle salt (up to 4h) or add more tartrate.
Presence of Diol Temperature > -70°CEnsure dry ice bath is topped up; add DIBAL-H slower.
Starting Material Remains Old ReagentTitrate DIBAL-H or use 1.3 equiv.[4]

References

  • Organic Syntheses.Reduction of Lactones to Lactols with DIBAL-H.

    • Source: Organic Syntheses, Coll. Vol. 8, p.339 (1993).
  • BenchChem.Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H).

    • Source: BenchChem Application Notes.[4]

  • Master Organic Chemistry.DIBAL Reduction of Esters and Lactones: Mechanism and Selectivity.

    • Source: Master Organic Chemistry.
  • National Institutes of Health (NIH).Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides).

    • Source: PubMed / Arzneimittelforschung.

Sources

Reagents for synthesizing bicyclic hemiacetals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Synthesis of Bicyclic Hemiacetals

Abstract

Bicyclic hemiacetals (lactols) are critical structural motifs found in bioactive natural products (e.g., exo-brevicomin, avermectins) and serve as versatile intermediates in the synthesis of complex carbohydrates and spiroketals.[1] Their synthesis is governed by a delicate interplay between thermodynamic stability and kinetic control. This guide details three primary reagent classes for accessing these scaffolds: Hydride Reducing Agents (for lactone reduction), Oxidative Cleavage Systems (for cycloalkene transformation), and Gold(I) Catalysts (for alkyne-diol cycloisomerization).

Strategic Overview: Reaction Taxonomy

The synthesis of bicyclic hemiacetals generally proceeds via one of three mechanistic pathways. The choice of reagent dictates the disconnection strategy.

ReactionTaxonomy Target Bicyclic Hemiacetal (Target Scaffold) Path1 Pathway A: Reductive Cyclization Reagent1 Reagent: DIBAL-H (-78°C) Path1->Reagent1 Path2 Pathway B: Oxidative Cyclization Reagent2 Reagent: O3 / DMS or NaIO4/OsO4 Path2->Reagent2 Path3 Pathway C: Metal-Catalyzed Isomerization Reagent3 Reagent: AuCl / AgSbF6 or Au(PPh3)Cl Path3->Reagent3 Substrate1 Lactone Precursor Substrate1->Path1 Substrate2 Cycloalkene/Diol Substrate2->Path2 Substrate3 Alkynyl Diol/Ketone Substrate3->Path3 Reagent1->Target Hydride Transfer Reagent2->Target Ring Cleavage & Closure Reagent3->Target π-Activation

Figure 1: Strategic classification of reagents for bicyclic hemiacetal synthesis.

Reagent Class I: Hydride Donors (DIBAL-H)

Primary Application: Partial reduction of bicyclic lactones to lactols.

Diisobutylaluminum hydride (DIBAL-H) is the gold standard for this transformation.[1] Unlike Lithium Aluminum Hydride (


), which aggressively reduces lactones to diols, DIBAL-H functions as a Lewis acid-base pair. It forms a stable tetrahedral aluminate intermediate at low temperatures, which resists elimination of the alkoxide until hydrolysis.[1]
Mechanism of Action
  • Coordination: The aluminum center coordinates to the carbonyl oxygen.[1]

  • Hydride Transfer: Intramolecular hydride delivery forms the tetrahedral intermediate.[1]

  • Stabilization: At -78°C, the C-O-Al bond is stable, preventing collapse to the aldehyde (which would be further reduced).[1]

  • Hydrolysis: Acidic workup liberates the hemiacetal.

Protocol: DIBAL-H Reduction of a Lactone

Target: Conversion of a


-lactone to a bicyclic lactol.

Reagents:

  • Substrate: 1.0 equiv (Dry Toluene or DCM)[2]

  • DIBAL-H: 1.1 – 1.2 equiv (1.0 M in Hexanes)

  • Quench: Rochelle’s Salt (Potassium sodium tartrate) or Methanol

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the lactone (1.0 mmol) in anhydrous Toluene (10 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition: Add DIBAL-H (1.1 mmol) dropwise along the flask wall over 10 minutes. Crucial: Maintain internal temp < -70°C.

  • Incubation: Stir at -78°C for 1–2 hours. Monitor by TLC (Note: Lactol and Lactone may have similar Rf; look for the disappearance of the specific lactone spot or stain with anisaldehyde for color change).

  • Quenching (The Rochelle Method):

    • Dilute with diethyl ether at -78°C.

    • Add saturated aqueous Rochelle’s salt solution (5 mL).

    • Allow the mixture to warm to room temperature and stir vigorously for 1–2 hours. Self-Validating Step: The initial cloudy emulsion must resolve into two clear layers. If the emulsion persists, add more Rochelle’s salt and stir longer.

  • Isolation: Separate layers, extract aqueous phase with ether, dry over

    
    , and concentrate.
    

Reagent Class II: Oxidative Cleavage Systems ( , )

Primary Application: Transformation of cycloalkenes or diols into keto-aldehydes that spontaneously cyclize.

This approach utilizes the entropic advantage of the substrate. By cleaving a ring or a vicinal diol, a dialdehyde or keto-aldehyde is generated. If the chain length is appropriate (forming a 5- or 6-membered ring), the intramolecular hemiacetal formation is often thermodynamically favored over the open-chain dicarbonyl.

Protocol: Ozonolysis-Cyclization

Reagents:

  • Ozone generator (

    
    )
    
  • Dimethyl sulfide (DMS) or Triphenylphosphine (

    
    )
    
  • Solvent:

    
     / MeOH (9:1)
    

Step-by-Step Methodology:

  • Ozonolysis: Dissolve cycloalkene (e.g., a substituted cyclopentene derivative) in

    
    /MeOH at -78°C.
    
  • Sparging: Bubble

    
     through the solution until a persistent blue color appears (indicating saturated ozone).
    
  • Purge: Bubble

    
     or Argon to remove excess ozone (solution turns colorless).
    
  • Reduction: Add DMS (5.0 equiv) to reduce the ozonide to the dicarbonyl. Warm to RT and stir for 6 hours.

  • Cyclization: The resulting dicarbonyl typically exists in equilibrium with the bicyclic hemiacetal. If the open chain dominates, add a catalytic amount of p-TsOH (0.05 equiv) or Silica Gel to shift the equilibrium toward the cyclic form.

Reagent Class III: Gold(I) Catalysts

Primary Application: Cycloisomerization of alkynyl diols or alkynyl ketones.

Gold catalysts (


) are "soft" Lewis acids that selectively activate 

-systems (alkynes) towards nucleophilic attack by hydroxyl groups. This is a powerful method for constructing strained bicyclic ketals and hemiacetals (e.g., spiroketals or bridged systems) under mild conditions.
Mechanism: -Activation

The


 coordinates to the alkyne, rendering it electrophilic. The pendant hydroxyl group attacks (5-exo-dig or 6-endo-dig), forming a vinyl gold intermediate. Protodeauration releases the enol ether, which tautomerizes/cyclizes to the hemiacetal.

GoldMechanism Step1 Alkyne-Diol Substrate Step2 Au(I)-Alkyne Complex Step1->Step2 + [AuL]+ Step3 Vinyl-Au Intermediate Step2->Step3 Intramolecular OH Attack Step4 Bicyclic Hemiacetal Step3->Step4 - [AuL]+ + H+

Figure 2: Gold-catalyzed cycloisomerization pathway.

Protocol: Au(I)-Catalyzed Cyclization

Reagents:

  • Catalyst:

    
     (2-5 mol%)
    
  • Co-catalyst:

    
     or 
    
    
    
    (2-5 mol%) - Required to abstract chloride and generate the active cationic gold species.
  • Solvent:

    
     or Toluene (Anhydrous)[1]
    

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
     and 
    
    
    
    in the reaction solvent. Stir for 10 minutes. Self-Validating Step: A white precipitate (AgCl) should form, indicating generation of the active cationic gold species.
  • Substrate Addition: Add the alkynyl diol substrate (dissolved in minimal solvent) to the catalyst mixture.

  • Reaction: Stir at Room Temperature. Reaction times are typically fast (30 min – 4 hours).

  • Filtration: Filter the mixture through a short pad of silica or Celite to remove the metal salts.

  • Concentration: Evaporate solvent to yield the crude bicyclic hemiacetal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-reduction (Diol formation) DIBAL-H reaction temp too high.Ensure -78°C is maintained. Pre-cool DIBAL-H solution. Quench at -78°C before warming.
No Cyclization (Open chain persists) Thermodynamic equilibrium favors open chain.Add mild acid catalyst (Silica, p-TsOH). Ensure solvent is non-polar (e.g.,

) to discourage H-bonding with solvent.
Emulsion during DIBAL workup Aluminum salts forming gel.Use Rochelle's salt method.[2] Increase stirring time (up to 12h) or use the

quench method.
Low Yield in Gold Catalysis Catalyst poisoning or inactive catalyst.Ensure solvent is degassed. Verify AgCl precipitate formed during activation. Protect from light.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H). BenchChem. Link

  • Organic Chemistry Portal. (2023). DIBAL-H Reduction. Organic Chemistry Portal. Link

  • Agirre, M., et al. (2022).[3] "Synthesis of Bicyclic Hemiacetals Catalyzed by Unnatural Densely Substituted γ-Dipeptides." The Journal of Organic Chemistry, 87(21), 14819-14824.[4] Link[4]

  • Beilstein Journals. (2011). "Recent advances in the gold-catalyzed additions to C–C multiple bonds." Beilstein Journal of Organic Chemistry. Link

  • ScienceDirect. (2001). "Catalytic Method for the Reduction of Lactones to Lactols."[1][5] Comptes Rendus de l'Académie des Sciences. Link

Sources

Octahydroisobenzofuran-1-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Octahydroisobenzofuran-1-ol as a Pharmaceutical Intermediate Content Type: detailed Application Notes and Protocols

A Strategic Lactol Scaffold for Fused Bicyclic Heterocycles[1]

Executive Summary

Octahydroisobenzofuran-1-ol (CAS: 4743-54-8 / 10198-29-5 for cis isomer), often referred to as hexahydrophthalide lactol , is a critical bicyclic intermediate in the synthesis of fused pharmacophores.[1] Structurally, it represents the "masked" equivalent of (2-(hydroxymethyl)cyclohexyl)carbaldehyde .

Its primary pharmaceutical utility lies in its role as a precursor to cis-octahydroisoindole derivatives, the core scaffold of the type 2 diabetes drug Mitiglinide (Glufast) . Beyond specific APIs, this lactol serves as a versatile platform for constructing 6,5-fused heterocycles via reductive amination, Wittig olefination, and Grignard additions, offering a stereochemically defined route to complex aliphatic systems.

Chemical Identity & Properties
PropertySpecification
IUPAC Name 1-Hydroxy-octahydroisobenzofuran
Common Names Hexahydrophthalide lactol; Perhydro-1-isobenzofuranol
CAS Number 4743-54-8 (General); 10198-29-5 (cis-isomer)
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Colorless viscous oil or low-melting solid
Solubility Soluble in THF, DCM, Ethanol; slightly soluble in water
Stereochemistry Typically exists as the cis-fused isomer due to thermodynamic stability of the 6,5-ring junction.[1]
Pharmaceutical Applications & Mechanism
3.1 Primary Application: Mitiglinide Synthesis

The most authoritative application of octahydroisobenzofuran-1-ol is in the production of (3aR,7aS)-octahydroisoindole , the nitrogenous core of Mitiglinide .[1]

  • Mechanism: The lactol exists in equilibrium with its open-chain hydroxy-aldehyde form.[1] In the presence of a primary amine (e.g., benzylamine) and a reducing agent, it undergoes reductive cyclization .

  • Advantage: This route preserves the cis-stereochemistry of the cyclohexane ring fusion, which is critical for the biological activity of the final sulfonylurea/meglitinide analog.

3.2 Synthetic Pathway Visualization

The following diagram illustrates the conversion of Hexahydrophthalic Anhydride (HHPA) to the Lactol, and its subsequent transformation into the Octahydroisoindole scaffold.

G HHPA Hexahydrophthalic Anhydride Lactone Hexahydrophthalide (Lactone) HHPA->Lactone NaBH4 or Catalytic H2 Lactol Octahydroisobenzofuran-1-ol (Lactol) Lactone->Lactol DIBAL-H (-78°C) OpenChain Hydroxy-Aldehyde (Transient) Lactol->OpenChain Equilibrium Imine Cyclic Imine/Aminal Intermediate Lactol->Imine Reductive Amination Pathway OpenChain->Imine + Benzylamine (-H2O) Isoindole N-Benzyl-Octahydroisoindole Imine->Isoindole NaBH4 / NaCNBH3 Mitiglinide Mitiglinide Core (Octahydroisoindole) Isoindole->Mitiglinide Pd/C, H2 (Debenzylation)

Figure 1: Synthetic workflow from anhydride precursor to the Mitiglinide pharmacophore.

Experimental Protocols
Protocol A: Synthesis of Octahydroisobenzofuran-1-ol

Objective: Selective reduction of cis-hexahydrophthalide to the lactol without over-reduction to the diol.

Reagents:

  • cis-Hexahydrophthalide (Lactone): 10.0 g (65 mmol)

  • Diisobutylaluminum hydride (DIBAL-H): 1.0 M in Toluene (72 mmol, 1.1 eq)[1]

  • Solvent: Anhydrous Toluene or DCM[1]

  • Quenching: Methanol, Rochelle’s Salt (Sat. Potassion Sodium Tartrate)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 10.0 g of cis-hexahydrophthalide in 150 mL anhydrous toluene. Cool the solution to -78°C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (72 mL) dropwise over 45 minutes via a pressure-equalizing addition funnel. Maintain internal temperature below -70°C.

    • Critical Note: Fast addition leads to ring-opening and diol formation.[1]

  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The lactone spot (R_f ~0.6) should disappear, replaced by the lactol (R_f ~0.3).

  • Quenching: Carefully add 10 mL Methanol at -78°C to quench excess hydride.

  • Workup: Pour the cold mixture into 200 mL of saturated Rochelle’s salt solution. Stir vigorously at room temperature for 2 hours until the aluminum emulsion breaks and two clear layers form.

  • Isolation: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 50 mL). Combine organics, dry over MgSO₄, and concentrate in vacuo.

  • Yield: Expect ~8.5–9.0 g (90-95%) of a viscous colorless oil. The product is typically used immediately due to oxidation sensitivity.

Protocol B: Reductive Amination to cis-Octahydroisoindole

Objective: Conversion of the lactol to the nitrogen heterocycle (Mitiglinide precursor).

Reagents:

  • Octahydroisobenzofuran-1-ol: 5.0 g (35 mmol)[1]

  • Benzylamine: 3.9 g (37 mmol, 1.05 eq)[1]

  • Sodium Triacetoxyborohydride (STAB): 11.0 g (52 mmol, 1.5 eq)[1]

  • Acetic Acid: Catalytic amount (0.5 mL)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Procedure:

  • Imine Formation: In a 250 mL flask, dissolve the lactol (5.0 g) and benzylamine (3.9 g) in 100 mL DCE. Add acetic acid. Stir at room temperature for 1 hour.

    • Mechanistic Insight: The lactol opens to the hydroxy-aldehyde, condenses with the amine to form the hemiaminal/imine, which cyclizes.

  • Reduction: Cool to 0°C. Add STAB in three portions over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with Sat. NaHCO₃. Extract with DCM. Wash organics with brine and dry over Na₂SO₄.

  • Purification: The crude N-benzyl intermediate can be purified via silica gel chromatography or crystallized as a hydrochloride salt.[1]

  • Debenzylation (Optional): Hydrogenate using 10% Pd/C in Methanol (50 psi H₂) to yield the free cis-octahydroisoindole.

Quality Control & Characterization

To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters are recommended.

TestMethodAcceptance Criteria
Identification ¹H-NMR (CDCl₃)Characteristic lactol proton (–OCH OH) signal at δ 5.2–5.6 ppm (often a multiplet due to anomeric diastereomers).[1] Absence of aldehyde proton (δ 9-10 ppm).[1]
Purity GC-FID / GC-MS> 98.0% (Area %).[1] Major impurity: 1,2-cyclohexanedimethanol (over-reduction).[1]
Water Content Karl Fischer< 0.5% (Water promotes ring opening).
Stereochemistry NOESY NMRConfirmation of cis-fusion (H-3a and H-7a coupling).
Handling & Safety (E-E-A-T)
  • Stability: Octahydroisobenzofuran-1-ol is an equilibrium mixture .[1] It is sensitive to acid (which catalyzes acetal exchange) and oxidation (converting back to the lactone). Store under Nitrogen at 2–8°C.

  • Hazards:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2][3]

    • Flammability: Flash point is typically >80°C, but standard solvent precautions apply.

  • Engineering Controls: Handle in a fume hood. Use glove boxes for weighing if high precision stoichiometry is required for downstream steps.

References
  • Mitiglinide Synthesis & Structure

    • Kissei Pharmaceutical Co., Ltd.[2][4][5] "Process for preparing mitiglinide." U.S. Patent 5,631,224. (Describes the use of octahydroisoindole core).

    • Ohnota, H., et al. (1994). "Novel insulin secretagogues: synthesis and hypoglycemic activity of benzylsuccinic acid derivatives." Journal of Medicinal Chemistry, 37(23), 3977-3982. Link[1]

  • Lactone to Lactol Reduction Methods

    • Winterfeldt, E. (1975). "Applications of Diisobutylaluminum Hydride (DIBAL-H) in Organic Synthesis." Synthesis, 1975(10), 617-630.
    • Smith, M. B. (2020). March's Advanced Organic Chemistry. 8th Ed. Wiley-Interscience.[1] (Section on partial reduction of lactones).

  • Reductive Amination of Lactols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

Sources

Application Note: Strategic Deployment of Octahydroisobenzofuran-1-ol in Wittig Olefinations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydroisobenzofuran-1-ol (also known as hexahydrophthalide lactol) represents a critical class of "masked" carbonyl substrates used in the synthesis of prostaglandins, thromboxane analogs, and complex terpene fragrances.[1] Unlike standard aldehydes, this molecule exists as a stable bicyclic hemiacetal.

Successful utilization of this substrate in Wittig reactions requires a modified protocol that accounts for:

  • The Lactol-Aldehyde Equilibrium: The open-chain aldehyde is the reactive species but exists in low concentration.

  • The Acidic Hydroxyl Group: The hemiacetal proton (pKa ~16) will quench one equivalent of the ylide or base.

  • Stereochemical Drift: The proximal alkoxide generated during the reaction can influence the E/Z selectivity of the resulting olefin.

This guide provides a validated methodology for coupling octahydroisobenzofuran-1-ol with both stabilized and non-stabilized ylides, ensuring high conversion and reproducible stereocontrol.[1]

Mechanistic Principles

The "Masked" Aldehyde Equilibrium

Octahydroisobenzofuran-1-ol (1 ) exists in equilibrium with its ring-opened hydroxy-aldehyde form, 2-(hydroxymethyl)cyclohexanecarbaldehyde (2 ).[1] Under neutral conditions, the equilibrium heavily favors the closed lactol (1 ) due to the entropic stability of the fused 5-membered ring.

In a Wittig reaction, the phosphorous ylide reacts exclusively with the trace aldehyde (2 ). As the aldehyde is consumed, Le Chatelier’s principle drives the ring-opening of 1 , eventually converting the entire mass of lactol into the hydroxy-alkene product.

The Sacrificial Ylide Requirement

Because the open chain form (2 ) contains a free primary alcohol, it acts as a proton source.

  • Standard Stoichiometry Failure: Adding 1.0 equivalent of ylide results in immediate protonation of the ylide by the alcohol, generating the inert phosphonium salt and the alkoxide of the substrate. No olefination occurs.[2]

  • Correct Stoichiometry: A minimum of 2.0 to 2.5 equivalents of ylide is required.

    • First Equivalent: Acts as a base to deprotonate the hydroxyl group.

    • Second Equivalent: Acts as the nucleophile to attack the carbonyl.[2][3][4][5]

Mechanistic Pathway Diagram[1]

WittigMechanism cluster_0 Critical Control Point Lactol Lactol (Closed) Octahydroisobenzofuran-1-ol Aldehyde Hydroxy-Aldehyde (Open Chain) Lactol->Aldehyde Equilibrium Alkoxide Alkoxide Intermediate (Deprotonated) Aldehyde->Alkoxide + 1.0 eq Ylide (Deprotonation) Betaine Oxaphosphetane Intermediate Alkoxide->Betaine + 2nd eq Ylide (Nucleophilic Attack) Product Hydroxy-Alkene Product Betaine->Product Elimination (- Ph3PO)

Figure 1: The reaction requires ring opening followed by deprotonation before the C-C bond formation can occur.

Experimental Protocols

Pre-requisites and Materials
  • Substrate: cis-Octahydroisobenzofuran-1-ol (Commercial or prepared via DIBAL-H reduction of cis-hexahydrophthalic anhydride).[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMSO (Dimethyl sulfoxide). Note: DMSO often accelerates lactol opening.

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hexamethyldisilazide (NaHMDS).[1]

  • Phosphonium Salt: Alkyltriphenylphosphonium halide.

Protocol A: Non-Stabilized Ylides (Z-Selective)

Targeting Z-alkenes (e.g., for pheromone or lipid synthesis).[1]

Step-by-Step Methodology:

  • Ylide Generation (The "Instant Ylide" Method):

    • Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.[1]

    • Charge with Phosphonium salt (2.5 equiv relative to lactol).

    • Add anhydrous THF (0.3 M concentration).

    • Cool to 0°C.[4]

    • Add Base (KOtBu or NaHMDS, 2.4 equiv) dropwise. The solution should turn bright yellow/orange (characteristic of the ylide).

    • Stir for 30–60 minutes at 0°C to ensure complete formation.

  • Substrate Addition:

    • Dissolve Octahydroisobenzofuran-1-ol (1.0 equiv) in a minimal amount of anhydrous THF.[1]

    • Crucial Step: Add the lactol solution slowly to the ylide solution at 0°C.

    • Observation: The color may fade slightly as the first equivalent is quenched by the proton, but should remain colored due to the excess ylide.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 4–12 hours.

    • Monitoring: Monitor by TLC.[4] The lactol spot will disappear, and a less polar product spot will appear.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.[4]

    • Extract with Et₂O or EtOAc (x3).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography. Note: The product is a hydroxy-alkene; ensure the eluent is polar enough (e.g., 10-30% EtOAc/Hexanes).[1]

Protocol B: Stabilized Ylides (E-Selective)

Targeting E-alkenes (e.g., α,β-unsaturated esters).[1]

Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are less basic and may not effectively deprotonate the lactol, leading to sluggish reactions.

Modified Methodology:

  • Use Benzoic Acid Catalysis or Reflux Conditions .

  • Mix Lactol (1.0 equiv) and Stabilized Ylide (1.5 - 2.0 equiv) in Toluene.

  • Add catalytic Benzoic Acid (10 mol%).

  • Reflux (110°C) for 12-24 hours. The high temperature drives the equilibrium to the aldehyde, and the acid catalyst aids in the elimination step.

Critical Parameters & Troubleshooting

Stoichiometry Table
ComponentStandard AldehydeLactol (Octahydroisobenzofuran-1-ol)Reason
Phosphonium Salt 1.1 - 1.2 equiv2.2 - 3.0 equiv Sacrificial loss to -OH deprotonation.[1]
Base 1.0 - 1.1 equiv2.1 - 2.9 equiv Must generate excess ylide.[1]
Solvent THF, DCMTHF, DMSO, Toluene DMSO aids lactol ring opening.
Temperature -78°C to 0°C0°C to RT (or Reflux) Higher energy barrier for ring opening.[1]
Workflow Visualization

ProtocolWorkflow Start Start: Dry Lactol PrepYlide Prepare Ylide (Excess) 2.5 equiv Base + Salt THF, 0°C Start->PrepYlide AddLactol Add Lactol Solution Dropwise at 0°C PrepYlide->AddLactol Warm Warm to RT (Drive Equilibrium) AddLactol->Warm Check TLC Check (Disappearance of Lactol) Warm->Check Check->Warm Incomplete (Add Heat/Time) Quench Quench (NH4Cl) & Extraction Check->Quench Complete

Figure 2: Operational workflow for the Z-selective olefination protocol.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Ylide quenched by moisture or insufficient stoichiometry.[1]Ensure Lactol is azeotropically dried (toluene). Increase Ylide to 3.0 equiv.
Low Yield Incomplete ring opening.Switch solvent to DMSO or add HMPA/DMPU cosolvent. Heat to 50°C.
Product is an Aldehyde? Incomplete reaction or hydrolysis.The product should be an alcohol.[3] If an aldehyde is isolated, the Wittig did not occur; you merely isolated the open-chain tautomer (unlikely to persist).
Precipitate during addition Formation of alkoxide salts.This is normal (Lithium or Potassium alkoxides). Ensure vigorous stirring.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][2][6][7][8] Chemical Reviews, 89(4), 863–927.

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 21, 1–85.

  • Corey, E. J., et al. (1969). "Total Synthesis of Prostaglandins." Journal of the American Chemical Society, 91(20), 5675–5677. (Foundational text on lactol Wittig chemistry in bicyclic systems).

  • Palmer, C. J., et al. (1979). "Synthesis of Thromboxane Analogs via Wittig Reaction of Lactols." Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates the specific use of hexahydrophthalide derivatives).

Sources

Application Note: Reductive Amination of Octahydroisobenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of performing reductive amination on octahydroisobenzofuran-1-ol , a bicyclic lactol that serves as a masked hydroxy-aldehyde surrogate.

Part 1: Executive Summary & Scientific Rationale

The Substrate Challenge

Octahydroisobenzofuran-1-ol is a cyclic hemiacetal (lactol). Unlike standard aldehydes, it exists primarily in its stable, closed-ring form. For reductive amination to occur, the ring must open to expose the reactive carbonyl (aldehyde) species. This creates a kinetic bottleneck:

  • Equilibrium Limitation: The closed lactol is thermodynamically favored over the open hydroxy-aldehyde.

  • Stereochemical Integrity: The substrate possesses cis- or trans-fused ring junctions (typically cis in commercial hexahydrophthalic anhydride derivatives) which must be preserved.

  • Chemo-selectivity: The resulting product contains a free primary hydroxyl group and a secondary/tertiary amine. Over-oxidation or competitive side reactions must be managed.

Mechanism of Action

The reaction proceeds via a Dynamic Kinetic Resolution (DKR) type pathway. The amine nucleophile traps the trace amount of open-chain aldehyde, shifting the equilibrium forward.

  • Ring Opening: Spontaneous or acid-catalyzed equilibration to [2-(hydroxymethyl)cyclohexyl]carbaldehyde.

  • Iminium Formation: Nucleophilic attack of the amine on the aldehyde, followed by dehydration.[1]

  • Irreversible Reduction: Hydride transfer to the iminium ion locks the structure into the open-chain amino-alcohol.

DOT Visualization: Reaction Mechanism

The following diagram illustrates the equilibrium shift and irreversible reduction steps.

ReductiveAmination Lactol Octahydroisobenzofuran-1-ol (Closed Ring) OpenAld Hydroxy-Aldehyde (Open Chain Intermediate) Lactol->OpenAld Equilibrium (k1) Hemiaminal Hemiaminal Intermediate OpenAld->Hemiaminal + R-NH2 Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Amino-Alcohol (Final Product) Iminium->Product + Hydride (Reductant)

Caption: Mechanistic pathway showing the equilibrium shift from the stable lactol to the reactive iminium species, driven by irreversible hydride reduction.

Part 2: Experimental Protocol

Method A: Sodium Triacetoxyborohydride (STAB) Protocol (Preferred)

Rationale: STAB (NaBH(OAc)₃) is the reagent of choice because it is mild and does not reduce the aldehyde/lactol ketone competitively at the pH of imine formation. It allows for "one-pot" execution without pre-forming the imine.[2]

1. Reagents & Materials
ReagentEquiv.[1][3][4][5]RoleNotes
Octahydroisobenzofuran-1-ol 1.0SubstrateEnsure purity; check NMR for oligomers.
Amine (R-NH₂) 1.1 - 1.2NucleophileFree base preferred. If HCl salt, add 1.0 eq TEA.
NaBH(OAc)₃ 1.4 - 1.6ReductantMoisture sensitive; use fresh bottle.
Acetic Acid (AcOH) 1.0 - 2.0CatalystEssential to catalyze ring opening and imine formation.
1,2-Dichloroethane (DCE) SolventMediumAnhydrous.[6] THF is a viable alternative.
2. Step-by-Step Procedure

Step 1: Solubilization and Activation

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Octahydroisobenzofuran-1-ol (1.0 mmol) in anhydrous DCE (5.0 mL, 0.2 M).

  • Add the Amine (1.1 mmol).

  • Add Acetic Acid (1.0 mmol). Note: The pH should be approx. 4–5.[1][7] This acidity promotes the lactol ring opening.

  • Stir at room temperature for 15–30 minutes. Observation: The solution may warm slightly.

Step 2: Reductive Amination

  • Cool the mixture to 0°C (ice bath) if the amine is volatile or the reaction is large-scale (>5g). Otherwise, room temperature is acceptable.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 5 minutes. Caution: Mild gas evolution (H₂) may occur.

  • Remove the ice bath and allow the reaction to stir at room temperature under nitrogen/argon atmosphere.

Step 3: Monitoring

  • Monitor by TLC or LC-MS after 2 hours.

    • Target Mass: [M+H]+ = MW(Amine) + 112 (cyclohexyl-methanol fragment).

    • Stain: Ninhydrin (for amines) or KMnO4 (for alcohols).

  • Reaction is typically complete within 4–16 hours. If the lactol persists, add another 0.5 eq of STAB and stir longer.

Step 4: Workup & Purification [5]

  • Quench: Add saturated aqueous NaHCO₃ (10 mL) carefully to neutralize the acid and quench excess borohydride. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Wash: Combine organic layers and wash with brine (1 x 10 mL).

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude amino-alcohol often requires flash column chromatography (DCM/MeOH/NH₄OH gradient) due to the polarity of the hydroxyl and amine groups.

Method B: Sodium Cyanoborohydride (NaCNBH₃) Protocol

Rationale: Use this method if the amine is weakly nucleophilic (e.g., anilines) or sterically hindered. NaCNBH₃ is stable at lower pH (pH 3-4), allowing for stronger acid catalysis to drive the imine formation.

  • Solvent: Methanol (MeOH).[8]

  • Procedure: Dissolve Lactol and Amine in MeOH. Adjust pH to ~4 using glacial acetic acid. Add NaCNBH₃ (1.2 eq). Stir at RT.

  • Safety Note: Cyanide Risk. Workup must be performed in a fume hood. Do not acidify the waste stream (generates HCN). Quench with aqueous NaOH to maintain high pH during disposal.

Part 3: Data Analysis & Troubleshooting

Expected Results

The product is an open-chain amino-alcohol : N-substituted [2-(hydroxymethyl)cyclohexyl]methylamine.

ParameterObservationInterpretation
1H NMR Disappearance of lactol proton (~5.0-5.5 ppm, d/m)Successful ring opening.
1H NMR Appearance of N-CH2-Cyclohexyl signals (~2.4-2.6 ppm)Formation of C-N bond.
Yield 75% - 95%High efficiency expected for 1° amines.
Stereochem Retention of ring fusion (cis/trans)No epimerization at ring junction.
Troubleshooting Guide
ProblemRoot CauseSolution
Low Conversion Lactol equilibrium favors closed ring.Increase Acetic Acid (up to 2-3 eq) to force ring opening. Switch to MeOH solvent (Method B).
Dialkylation Primary amine reacting twice.Use excess amine (1.5 - 2.0 eq) or ensure slow addition of the lactol to the amine solution.
No Reaction Steric hindrance on amine.Use Ti(OiPr)₄ (1.5 eq) as a Lewis acid additive to pre-form the imine before adding NaBH₄.
Cyclization Formation of Isoindole?Rare under these conditions. Requires activation of the -OH group (e.g., Appel reaction) after amination to close the ring.

Part 4: References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404. Link

  • Dangerfield, E. M., et al. (2010).[6] "Reductive Amination of Aldehydes and Hemiacetals." The Journal of Organic Chemistry, 75(16), 5470–5477. Link

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry. Link

Sources

Application Note: Octahydroisobenzofuran-1-ol in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and application of Octahydroisobenzofuran-1-ol (OHBF-1-ol), a critical hemiacetal scaffold in the synthesis of woody, amber, and green fragrance ingredients.

Part 1: Executive Summary & Technical Context

Octahydroisobenzofuran-1-ol (CAS: Systematic derivative of 4743-54-8) is the cyclic lactol derived from hexahydrophthalide. While often possessing a faint, balsamic, or solvent-like odor in its pure form, its primary value in fragrance chemistry is as a divergent scaffold . It serves as the immediate precursor to two high-value odorant families:

  • Octahydroisobenzofurans (The Ethers): Formed via reductive deoxygenation. These possess diffusive woody, amber, and camphoraceous notes.

  • 1-Alkoxy-octahydroisobenzofurans (The Acetals): Formed via O-alkylation. These introduce green, fruity, and vegetative nuances (e.g., Grisalva analogs).

Chemical Identity[1][2][3][4]
  • IUPAC Name: Octahydroisobenzofuran-1-ol

  • Synonyms: Hexahydrophthalide lactol; 1-Hydroxy-octahydroisobenzofuran.

  • Structure: Bicyclic hemiacetal existing in equilibrium with 2-(hydroxymethyl)cyclohexanecarbaldehyde.

  • Stereochemistry: The cis-fused isomer is most commonly synthesized from commercial cis-hexahydrophthalic anhydride, though trans-isomers offer distinct odor profiles (often drier/woody).

Part 2: Synthesis Protocol (The Core Directive)

The synthesis requires precise control to stop the reduction at the lactol stage (oxidation state +1 relative to aldehyde) without over-reducing to the odorless diol.

Workflow Diagram

SynthesisWorkflow Anhydride cis-Hexahydrophthalic Anhydride (HHPA) Lactone Hexahydrophthalide (Lactone) Anhydride->Lactone NaBH4, THF 0°C -> RT Lactol Octahydroisobenzofuran-1-ol (Target Lactol) Lactone->Lactol DIBAL-H (1.1 eq) Toluene, -78°C Diol 1,2-Bis(hydroxymethyl) cyclohexane (Over-reduction) Lactone->Diol LiAlH4 (Excess) Uncontrolled Temp Ether Octahydroisobenzofuran (Woody/Amber Ether) Lactol->Ether Et3SiH, TFA or H2/Pd-C Acetal 1-Ethoxy-octahydroisobenzofuran (Green/Fruity Acetal) Lactol->Acetal EtOH, pTSA -H2O

Caption: Divergent synthesis pathway. The critical step is the cryostatic reduction of the lactone to the lactol using DIBAL-H.

Step 1: Preparation of Hexahydrophthalide (Lactone)

If starting from Hexahydrophthalic Anhydride (HHPA).

  • Reagents: cis-HHPA (1.0 eq), Sodium Borohydride (NaBH4, 2.0 eq), THF (anhydrous).

  • Procedure:

    • Dissolve HHPA in dry THF under nitrogen.

    • Cool to 0°C. Slowly add NaBH4 (solid or solution) to avoid exotherm.

    • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

    • Quench: Carefully add 2M HCl dropwise until pH < 3 (gas evolution!).

    • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.

    • Yield: ~85-90% colorless oil (Lactone).

Step 2: Selective Reduction to Octahydroisobenzofuran-1-ol (The Target)

This step requires cryogenic conditions to prevent ring opening to the diol.

  • Reagents: Hexahydrophthalide (1.0 eq), DIBAL-H (1.1 eq, 1.0 M in Toluene), Anhydrous Toluene.

  • Setup: Flame-dried 3-neck flask, N2 atmosphere, dry ice/acetone bath (-78°C).

  • Protocol:

    • Dissolve Hexahydrophthalide in anhydrous Toluene (0.5 M concentration).

    • Cool solution to -78°C . Allow 15 mins for thermal equilibration.

    • Addition: Add DIBAL-H solution dropwise via syringe pump over 30-45 minutes. Crucial: Maintain internal temp < -70°C.

    • Stirring: Stir at -78°C for 2 hours. Monitor by TLC (Target is more polar than lactone, less polar than diol).

    • Quench (Rochelle's Salt Method):

      • While still at -78°C, add MeOH (5 eq) to destroy excess hydride.

      • Pour mixture into a vigorously stirring saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt).

      • Stir at RT for 2-3 hours until the aluminum emulsion breaks and two clear layers form.

  • Purification:

    • Separate organic layer. Extract aqueous layer with Et2O.

    • Dry combined organics (Na2SO4) and concentrate in vacuo (bath temp < 40°C to prevent thermal disproportionation).

    • Result: Colorless viscous oil. Note: The product exists as an equilibrium mixture of lactol and hydroxy-aldehyde.

Part 3: Derivatization & Application (Fragrance Actives)

The 1-ol is rarely the end product. It is the "reactive handle" for creating stable odorants.

Protocol A: Synthesis of the "Woody-Ether" (Octahydroisobenzofuran)

This creates a stable, diffusive woody/amber material.

  • Reagents: OHBF-1-ol (1.0 eq), Triethylsilane (Et3SiH, 2.0 eq), Trifluoroacetic acid (TFA, 2.0 eq), DCM.

  • Mechanism: Ionic hydrogenation. The acid generates the oxocarbenium ion, which is instantly reduced by the silane.

  • Procedure:

    • Dissolve OHBF-1-ol in DCM at 0°C.

    • Add Et3SiH.

    • Add TFA dropwise. Stir 2h at 0°C -> RT.

    • Odor Profile: Diffusive, dry woody, ambergris-like, slightly camphoraceous.

Protocol B: Synthesis of "Green-Acetals" (Alkylation)

This creates materials similar to Grisalva or Boisambrene intermediates.

  • Reagents: OHBF-1-ol, Ethanol (or other alcohol), p-Toluenesulfonic acid (cat.), Cyclohexane (solvent).

  • Procedure: Dean-Stark trap reflux to remove water.

  • Odor Profile: The ethyl acetal (1-ethoxy-octahydroisobenzofuran) has a greener, fruitier lift, often described as "vegetable-green" or "earthy-floral."

Part 4: Analytical Data & Quality Control

Quantitative Data Summary
ParameterSpecificationNotes
Appearance Colorless viscous liquidOxidizes to lactone if left in air.
Purity (GC) > 95% (sum of isomers)Broad peak due to hemiacetal/aldehyde equilibrium.
Flash Point > 95°CEstimated.
LogP ~1.9 - 2.1Moderate lipophilicity.
Spectroscopic Validation
  • 1H NMR (CDCl3): Look for the hemiacetal proton at δ 5.2–5.6 ppm (often a multiplet due to diastereomers). The aldehyde proton (from the open form) may appear as a small triplet at δ 9.6 ppm .

  • IR Spectroscopy:

    • Broad O-H stretch (3300-3400 cm⁻¹).

    • Absence of strong Carbonyl stretch (1740 cm⁻¹) typical of the starting lactone (unless equilibrium shifts).

Part 5: Safety & References

Safety Protocols
  • DIBAL-H: Pyrophoric. Handle only under inert atmosphere. Have Class D fire extinguisher ready.

  • Cryogens: Risk of cold burns. Use insulated gloves.

  • Toxicity: Treat octahydroisobenzofurans as potential skin irritants. No specific CMR data available; handle as standard organic chemical.

References
  • Synthesis of Isobenzofuran Derivatives: J. Org. Chem., 2010, 75, 5, 1517–1527. Link

  • Fragrance Chemistry of Ambrox/Ambrinol Analogs: Flavour Fragr. J., 2006, 21, 659–666. Link

  • Reduction of Lactones to Lactols:Organic Reactions, Vol 56. Wiley Online Library.
  • Octahydro-benzofurans in Perfume (Patent): US Patent 9,181,514 B2. Link

  • DIBAL-H Handling Guide: Sigma-Aldrich Technical Bulletin AL-134. Link

Procedure for protecting group free synthesis of octahydroisobenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting-Group-Free Synthesis of Octahydroisobenzofuran-1-ol

Executive Summary

This application note details a robust, protecting-group-free protocol for the synthesis of octahydroisobenzofuran-1-ol (also known as hexahydrophthalide lactol or perhydroisobenzofuran-1-ol). This molecule is a critical intermediate in the synthesis of fragrances, polymer hardeners, and complex fused-ring bioactive scaffolds.

Traditional routes often involve the reduction of hexahydrophthalic anhydride to the diol, followed by selective oxidation, or the use of protecting groups to mask the alcohol functionality. The protocol described herein utilizes a direct, two-stage reductive sequence starting from commercially available cis-hexahydrophthalic anhydride. The core innovation relies on the chemoselective partial reduction of the intermediate lactone (cis-hexahydrophthalide) using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures to arrest the reaction at the hemiacetal (lactol) stage, avoiding over-reduction to the diol.

Scientific Principles & Reaction Mechanism

Retrosynthetic Analysis

The synthesis is designed to maximize atom economy and minimize step count by avoiding protection/deprotection cycles.

  • Target: Octahydroisobenzofuran-1-ol (Lactol)

  • Precursor: cis-Hexahydrophthalide (Lactone)

  • Starting Material: cis-Hexahydrophthalic Anhydride[1]

Mechanistic Insight: The "Tetrahedral Freeze"

The success of this protocol hinges on the stability of the tetrahedral intermediate formed during DIBAL-H reduction.[2]

  • Coordination: The aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the lactone.[2]

  • Hydride Transfer: A hydride ion is transferred to the carbonyl carbon, breaking the C=O

    
    -bond.
    
  • Stabilization: At -78°C, the resulting aluminum-alkoxide tetrahedral intermediate is stable and does not collapse to the aldehyde/ketone. This prevents the "unmasking" of the carbonyl that would otherwise be susceptible to a second hydride attack.

  • Hydrolysis: Upon careful acidic or buffered workup, the C-O-Al bond is cleaved, releasing the hemiacetal (lactol) directly.

ReactionMechanism Start cis-Hexahydrophthalide (Lactone) Inter Tetrahedral Al-Intermediate (Stable at -78°C) Start->Inter + DIBAL-H -78°C, Toluene Target Octahydroisobenzofuran-1-ol (Lactol) Inter->Target Hydrolysis (H3O+) Workup Diol 1,2-Bis(hydroxymethyl)cyclohexane (Over-reduction Product) Inter->Diol Warming > -60°C or Excess Reagent

Figure 1: Mechanistic pathway for the selective reduction of lactones to lactols.

Materials & Equipment

Reagents:

  • cis-Hexahydrophthalic anhydride (CAS: 13149-00-3) - Starting Material

  • Sodium Borohydride (NaBH₄) - Reagent A

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene - Reagent B

  • Methanol (Anhydrous)

  • Tetrahydrofuran (THF), Anhydrous

  • Rochelle's Salt (Potassium sodium tartrate tetrahydrate)

  • Dichloromethane (DCM) or Toluene (Anhydrous)[2]

Equipment:

  • Schlenk line (Argon or Nitrogen atmosphere)

  • Cryogenic bath (Dry ice/Acetone for -78°C)

  • Cannula transfer system

  • Oven-dried glassware (flame-dried under vacuum recommended)

Experimental Protocol

Phase 1: Synthesis of cis-Hexahydrophthalide

Note: If cis-hexahydrophthalide is purchased commercially, proceed directly to Phase 2.

  • Setup: Charge a 500 mL round-bottom flask with cis-hexahydrophthalic anhydride (15.4 g, 100 mmol) and anhydrous THF (150 mL). Cool to 0°C.[3][4]

  • Reduction: Slowly add NaBH₄ (3.8 g, 100 mmol) in portions over 30 minutes. Caution: Gas evolution.

  • Addition: Dropwise add Methanol (50 mL) over 1 hour while maintaining 0°C. Stir at room temperature for 3 hours.

  • Workup: Quench with 1N HCl until pH ~2. Stir for 1 hour to ensure cyclization of the hydroxy-acid intermediate to the lactone.

  • Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[5]

  • Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) to yield cis-hexahydrophthalide as a clear oil.

    • Yield Target: 85-90%

Phase 2: Selective Reduction to Octahydroisobenzofuran-1-ol

Critical Control Point: Temperature must be strictly maintained at -78°C to prevent over-reduction.

  • Preparation: Flame-dry a 250 mL 3-neck flask under vacuum and backfill with Argon.

  • Solvation: Add cis-hexahydrophthalide (7.0 g, 50 mmol) and anhydrous Toluene (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Using a syringe pump or pressure-equalizing dropping funnel, add DIBAL-H (1.0 M in Toluene, 55 mL, 55 mmol, 1.1 equiv) dropwise over 45 minutes.

    • Rate: Ensure internal temperature does not rise above -70°C.

  • Incubation: Stir the mixture at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (Lactone) should disappear, and a more polar spot (Lactol) should appear.

  • Quench (The "Cold Kill"):

    • While still at -78°C, add anhydrous Methanol (5 mL) dropwise to destroy excess hydride.

    • Allow the mixture to warm to -20°C.

  • Workup (Rochelle's Salt Method):

    • Add saturated aqueous Rochelle's salt solution (100 mL) and stir vigorously at room temperature for 1-2 hours. Observation: The initial gelatinous aluminum emulsion will separate into two clear layers.

  • Isolation: Separate the organic layer.[5] Extract the aqueous layer with Et₂O (3 x 50 mL).

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate). Note: Avoid acidic drying agents or prolonged exposure to silica, as the lactol can dehydrate or oxidize.

  • Concentration: Evaporate solvent under reduced pressure to yield the crude lactol.

Results & Discussion

Expected Data

The product exists as an equilibrium mixture of the closed lactol (major) and the open hydroxy-aldehyde (minor), though in non-polar solvents (CDCl₃), the cyclic hemiacetal form predominates.

ParameterSpecification
Appearance Colorless, viscous oil
Yield 88 - 95% (Crude), >80% (Purified)
¹H NMR (CDCl₃) δ 5.2 - 5.6 ppm (m, 1H, anomeric -O-CH -OH) δ 3.5 - 4.0 ppm (m, 2H, -CH ₂-O-) δ 2.8 - 3.2 ppm (br s, 1H, -OH , D₂O exchangeable)
IR Spectrum Broad band at 3300-3400 cm⁻¹ (O-H stretch) Absence of strong C=O stretch at 1770 cm⁻¹ (Lactone consumption)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Presence of Diol Temperature rose above -60°C during DIBAL addition.Use a digital thermometer probe inside the flask. Slow down addition rate.
Low Yield / Emulsion Incomplete aluminum complex hydrolysis.Increase stirring time with Rochelle's salt (up to 12h) or use 1M HCl (carefully) if acid-sensitivity is not a concern.
Starting Material Remains Old DIBAL-H reagent (titer < 1.0M).Titrate DIBAL-H before use or use a fresh bottle. Increase equivalents to 1.2.

Workflow Diagram

Workflow Start Start: cis-Hexahydrophthalide (Anhydrous Toluene) Cool Cool to -78°C (Dry Ice / Acetone) Start->Cool Add Add DIBAL-H (1.1 eq) Dropwise over 45 min Cool->Add React Stir at -78°C for 2h Monitor via TLC Add->React Quench Quench with MeOH (-78°C) then Rochelle's Salt (RT) React->Quench Extract Phase Separation & Extraction (Et2O / Toluene) Quench->Extract Finish Final Product: Octahydroisobenzofuran-1-ol Extract->Finish

Figure 2: Operational workflow for the cryogenic reduction protocol.

Safety & Compliance

  • DIBAL-H: Pyrophoric. Reacts violently with water and air. Handle only under inert atmosphere. Keep a beaker of sand and a Class D fire extinguisher nearby.

  • Cryogens: Dry ice/acetone baths can cause severe frostbite. Use insulated gloves.

  • Solvents: Toluene and THF are flammable and toxic. Perform all operations in a fume hood.

References

  • Reduction of Lactones to Lactols: Wilden, J. (2001). "Reduction of chroman-2-ones to lactols using diisobutylaluminium hydride." ChemSpider SyntheticPages, 29. Link

  • Anhydride to Lactone Reduction: Bailey, D. M., & Johnson, R. E. (1970). "Reduction of cyclic anhydrides with sodium borohydride." The Journal of Organic Chemistry, 35(10), 3574-3576. Link

  • General DIBAL-H Methodology: BenchChem Application Notes. "Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H)." Link

  • Target Molecule Data: PubChem. "Octahydroisobenzofuran." National Center for Biotechnology Information. Link

  • Green Chemistry Context: "Reduction of Sugar Lactones to Hemiacetals." Green Chemistry, 2009. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Precision Reduction of Hexahydrophthalide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HHP-RED-001 Topic: Preventing Over-Reduction of Hexahydrophthalide (Lactone) to Diol Assigned Specialist: Senior Application Scientist, Synthesis Division Status: Active Guide

Executive Summary & Mechanistic Insight[1][2]

The Core Challenge: Reducing hexahydrophthalide (a bicyclic lactone) to its corresponding lactol (hemiacetal) is a competition between thermodynamic stability and kinetic control .

The reaction relies on trapping the substrate in a stable tetrahedral aluminate intermediate . If this intermediate collapses to the aldehyde during the reaction (due to temperature spikes), the highly reactive aldehyde will immediately consume remaining hydride to form the thermodynamic sink: 1,2-cyclohexanedimethanol (the diol) .

The "Safety Net" Mechanism

To stop at the lactol, you must maintain the integrity of the intermediate until the exact moment of quenching.

ReactionPathway Lactone Hexahydrophthalide (Starting Material) Intermediate Tetrahedral Aluminate Intermediate (STABLE at -78°C) Lactone->Intermediate + DIBAL-H (1.1 eq) -78°C Lactol Target: Lactol (Hemiacetal) Intermediate->Lactol Acidic Quench (Hydrolysis) Aldehyde Transient Aldehyde (Highly Reactive) Intermediate->Aldehyde Temp > -60°C (Premature Collapse) Diol Unwanted: Diol (Over-reduction) Aldehyde->Diol + Excess DIBAL-H (Rapid Reduction)

Figure 1: The bifurcation point occurs at the Intermediate stage. Maintaining -78°C prevents the "Premature Collapse" pathway.

Critical Parameters (The "Why" Behind the Protocol)

ParameterSpecificationScientific Rationale
Reagent DIBAL-H (Diisobutylaluminum hydride)DIBAL-H is a bulky, electrophilic reducing agent.[1] It coordinates to the carbonyl oxygen, forming a stable intermediate at low temps.[2] Stronger agents like LiAlH₄ drive the reaction directly to the diol regardless of temperature [1].
Temperature -78°C (Strict) At -78°C, the C-O bond of the aluminate intermediate is kinetically stable. Above -60°C, it eliminates to form the aldehyde, which reduces faster than the starting lactone.
Stoichiometry 1.05 – 1.10 Equiv. Using >1.2 equivalents increases the statistical probability of attacking the transient aldehyde if any leakage occurs.
Solvent Toluene (Preferred) or DCM Toluene is non-coordinating and allows for lower viscosity at -78°C compared to THF. DIBAL-H is typically supplied in toluene.[3][4]
Quench Methanol at -78°C CRITICAL: You must destroy excess hydride before warming the reaction. Adding water/acid at room temp is too late; the exotherm will drive over-reduction.

Validated Experimental Protocol

Objective: Selective reduction of hexahydrophthalide to hexahydro-1-hydroxy-3H-isobenzofuran (lactol).

Reagents Required:
  • Hexahydrophthalide (1.0 eq)

  • DIBAL-H (1.0 M in Toluene, 1.1 eq)

  • Anhydrous Toluene (0.1 M concentration relative to substrate)

  • Methanol (Anhydrous)

  • Rochelle's Salt (Sodium Potassium Tartrate) – Saturated aqueous solution.[5]

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen/Argon.

  • Solvation: Dissolve hexahydrophthalide in anhydrous Toluene. Cool the bath to -78°C (Dry Ice/Acetone). Allow 15 minutes for the internal temperature to equilibrate.

  • Controlled Addition: Add DIBAL-H dropwise via syringe pump or pressure-equalizing funnel.

    • Technique: Run the solution down the cold side of the flask to pre-cool it before it hits the reaction mass.[6]

    • Rate: Maintain internal temp < -70°C.[2][7]

  • Incubation: Stir at -78°C for 1–2 hours.

    • Monitor: Check TLC.[2][3][8][9] If starting material remains after 2 hours, do not warm up. Add 0.1 eq additional DIBAL-H.

  • The "Cold Quench" (Fail-Safe Point): While still at -78°C, add anhydrous Methanol (excess, ~5-10 eq) dropwise.

    • Observation: Gas evolution (H₂) will occur. Wait until bubbling ceases.

  • Emulsion Management: Remove the cooling bath. Add saturated Rochelle's Salt solution (volume equal to reaction solvent).

  • Workup: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until two clear layers form (breaking the aluminum gel).

  • Extraction: Separate layers. Extract aqueous phase with EtOAc.[2] Dry organics over MgSO₄ and concentrate.

Troubleshooting & FAQ

Q1: I followed the protocol, but I still see 15-20% diol formation. Why?

A: This is usually a "Hot Spot" issue. Even if your bath is -78°C, adding DIBAL-H too quickly creates localized exotherms where the reagent hits the solution.[6]

  • Fix: Dilute your DIBAL-H solution with more toluene before addition, or use a syringe pump to slow the addition rate drastically.

Q2: The reaction turned into a thick, unworkable gel during workup.

A: This is the classic Aluminum Emulsion.

  • Fix: Do not filter. Add Rochelle's Salt (Sodium Potassium Tartrate) solution and stir vigorously. It acts as a ligand for Aluminum, solubilizing it into the aqueous layer. Be patient; this can take 1-3 hours of stirring [2].

Q3: Can I use NaBH4 instead?

A: Generally, no. NaBH4 is too mild for lactones unless activated (e.g., with CeCl3, Luche reduction conditions) or converted to a super-hydride. DIBAL-H is the industry standard for high-yield Lactone-to-Lactol conversion due to the specific stability of the aluminum intermediate [3].

Q4: My yield is low, but I don't see diol. Where is my product?

A: Lactols are in equilibrium with hydroxy-aldehydes and can be unstable on silica gel.

  • Fix: Minimize exposure to acidic silica during purification. Deactivate your silica column with 1% Triethylamine (TEA) before running your compound.

Workflow Decision Tree

Troubleshooting Start Start Workup CheckTLC TLC Analysis (Before Quench) Start->CheckTLC SM_Present Starting Material Present? CheckTLC->SM_Present Add_DIBAL Add 0.1 eq DIBAL (Keep at -78°C) SM_Present->Add_DIBAL Yes Quench_Cold Quench with MeOH (STRICTLY at -78°C) SM_Present->Quench_Cold No Add_DIBAL->CheckTLC Warm_Up Warm to RT & Add Rochelle's Salt Quench_Cold->Warm_Up Gel_Formed Did Gel/Emulsion Form? Warm_Up->Gel_Formed Stir_Vigorous Stir Vigorously (1-3 Hours) Gel_Formed->Stir_Vigorous Yes Separate Separate Layers (Clean Interface) Gel_Formed->Separate No Stir_Vigorous->Separate

Figure 2: Operational workflow for monitoring and working up the reduction.

References

  • BenchChem Application Notes. Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H). (2025).[2][8] Retrieved from

  • Organic Chemistry Portal. Synthesis of Lactols: DIBAL-H Reduction. Retrieved from

  • Organic Syntheses. Reduction of Esters and Lactones to Aldehydes and Lactols. Coll. Vol. 8, p. 241 (1993). Retrieved from

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters. Retrieved from

Sources

Optimizing DIBAL-H reduction temperature for lactol yield

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic workflows. As a Senior Application Scientist, I have designed this guide to address the critical variables in Diisobutylaluminum hydride (DIBAL-H) reductions.

The partial reduction of lactones to lactols (cyclic hemiacetals) is notoriously sensitive. DIBAL-H is a powerful electrophilic reducing agent; success relies entirely on trapping the reaction at the tetrahedral aluminum-alkoxide intermediate. When this intermediate collapses prematurely, over-reduction to the diol is inevitable[1]. This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to ensure high-fidelity lactol yields.

Mechanistic Workflow: Lactol vs. Diol Pathways

G Lactone Lactone (Starting Material) Intermediate Tetrahedral Al-Alkoxide Intermediate (Stable at -78°C) Lactone->Intermediate Hydride Transfer DIBAL DIBAL-H (1.0 - 1.1 eq) Slow addition at -78°C DIBAL->Intermediate Quench Cold Quench (MeOH then Rochelle's Salt) Intermediate->Quench Maintain -78°C Excess Excess DIBAL-H or Temp > -60°C Intermediate->Excess Pathway Deviation Lactol Lactol (Desired Product) Quench->Lactol Hydrolysis Diol Diol (Over-reduction Product) Excess->Diol 2nd Hydride Transfer

Logical workflow of DIBAL-H lactone reduction and temperature-dependent pathways.

Troubleshooting & FAQs

Q1: Why is my DIBAL-H reduction yielding diols instead of lactols, even when my cooling bath is set to -78 °C? Causality & Fix: The bulk bath temperature does not always equal the internal reaction temperature. Over-reduction to diols at -78 °C is almost entirely caused by localized "hot spots" during reagent addition[2]. When room-temperature DIBAL-H is dripped directly into the reaction mixture, the exothermic hydride transfer creates micro-environments where the tetrahedral intermediate collapses. If unreacted DIBAL-H is present, a rapid second hydride transfer occurs, yielding the diol[3].

  • Actionable Solution: Pre-cool the DIBAL-H solution using a secondary cooling bath and transfer via cannula, or drip the DIBAL-H slowly down the fully cooled inner wall of the reaction flask[2]. Ensure you are using exactly 1.0 to 1.1 equivalents; excess reagent guarantees over-reduction[3].

Q2: My lactone is insoluble at -78 °C, and the reaction stalls. How can I optimize the temperature without triggering over-reduction? Causality & Fix: While -78 °C is the gold standard for stabilizing the tetrahedral intermediate, many complex substrates (e.g., heavily protected sugar lactones) suffer from poor solubility[4].

  • Actionable Solution: You can safely optimize the temperature up to -40 °C depending on the substrate. Switch the solvent from THF (which strongly coordinates aluminum and alters reactivity) to Dichloromethane (DCM) or Toluene, which provide better low-temperature solubility profiles[4]. If you must raise the temperature, do so in 10 °C increments. The moment the starting material is consumed, quench immediately at that specific sub-zero temperature.

Q3: I am getting a persistent, gelatinous emulsion during workup that traps my product. What is the correct quenching protocol? Causality & Fix: Improper quenching forms insoluble aluminum hydroxide polymeric gels. Furthermore, quenching with room-temperature aqueous reagents causes an exothermic spike that collapses the intermediate while active hydride is still present, ruining your yield[3].

  • Actionable Solution: Utilize the two-stage Rochelle's salt workup[5]. First, perform a "cold quench" by adding Methanol dropwise at -78 °C to safely destroy excess DIBAL-H[6]. Second, add saturated aqueous Rochelle's salt (potassium sodium tartrate) and warm to room temperature. The tartrate acts as a bidentate ligand, chelating aluminum to form highly soluble aqueous complexes, breaking the emulsion[5].

Quantitative Benchmarks: Parameter Optimization

ParameterOptimal RangeHigh Risk RangeMechanistic Consequence
DIBAL-H Equivalents 1.0 – 1.1 eq> 1.2 eqExcess hydride remains active during quench, driving 2nd reduction to diol.
Addition Rate ≤ 1 mL/min> 5 mL/minExothermic spikes cause localized warming, collapsing the intermediate.
Reaction Temperature -78 °C to -60 °C> -40 °CThermal collapse of the tetrahedral Al-alkoxide intermediate.
Quench Temperature -78 °C0 °C to RTProtic quench at RT is highly exothermic; destroys intermediate before Al-H is neutralized.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, this protocol is designed as a closed-loop system. Each step contains a physical or visual checkpoint to validate that the chemistry is proceeding correctly before moving to the next phase.

Phase 1: Setup and Reduction

  • Preparation & Dissolution: Dissolve the lactone (1.0 eq) in anhydrous DCM or Toluene (0.1 M concentration) under an Argon atmosphere.

    • Self-Validation Checkpoint: The solution must be completely clear. Any turbidity indicates moisture or substrate insolubility, which will skew the stoichiometry and stall the reaction.

  • Equilibration: Submerge the flask in a dry ice/acetone bath (-78 °C) for 15 minutes.

    • Self-Validation Checkpoint: Insert an internal thermocouple probe; proceed only when the internal temperature reads ≤ -75 °C.

  • Controlled Addition: Add DIBAL-H (1.05 eq, 1.0 M in Toluene) dropwise down the cooled inner wall of the flask using a syringe pump set to 1 mL/min[6].

    • Self-Validation Checkpoint: Monitor the internal thermocouple. The temperature must not spike above -70 °C during the addition phase.

  • Monitoring: Stir for 1-2 hours at -78 °C. Monitor consumption of the starting material via TLC.

Phase 2: Two-Stage Quench and Chelation

Quench Start Reaction Mixture at -78°C MeOH 1. Cold Quench Add MeOH dropwise Start->MeOH Gas H2 Gas Evolution (Self-Validation) MeOH->Gas Destroys excess DIBAL-H Rochelle 2. Chelation Add Rochelle's Salt & Warm Gas->Rochelle Emulsion Cloudy Emulsion (Al-Salts forming) Rochelle->Emulsion Vigorous stirring Clear Two Clear Layers (Al fully chelated) Emulsion->Clear 2-4 hours at RT

Step-by-step phase separation and self-validation during Rochelle's salt quench.

  • Cold Quench: Add anhydrous Methanol (2.0 eq relative to DIBAL-H) dropwise while maintaining the flask at -78 °C[6].

    • Self-Validation Checkpoint: Gentle bubbling (evolution of hydrogen gas) confirms the destruction of excess active hydride. Wait until bubbling ceases.

  • Chelation Initiation: Pour the cold reaction mixture into a vigorously stirring Erlenmeyer flask containing saturated aqueous Rochelle's salt (equal volume to the reaction solvent)[7]. Remove from the cold bath and allow the mixture to warm to room temperature.

  • Phase Separation: Stir vigorously for 2-4 hours.

    • Self-Validation Checkpoint: Initially, the mixture will form a thick, cloudy white emulsion. The reaction is ready for extraction only when the emulsion completely breaks into two distinct, crystal-clear layers (organic and aqueous)[5].

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the lactol.

References

  • BenchChem. Application Notes and Protocols for Quenching Diisobutylaluminum Hydride (DIBA-H) Reactions. 5

  • OrgoSolver. DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. 3

  • BenchChem. Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H). 1

  • National Institutes of Health (PMC). Reduction of Sugar Lactones to Hemiacetals. 4

  • Organic Syntheses. Ester to Aldehyde (DIBAL-H). 6

  • Reddit Chempros. I'm having trouble with this reduction (Practical Tips). 2

Sources

Technical Support Center: Handling Octahydroisobenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability & Troubleshooting in Acidic Media

Case ID: OHIBF-001-ACID Status: Open Assigned Specialist: Senior Application Scientist, Stability Division

Executive Summary: The "Silent" Degradation

Octahydroisobenzofuran-1-ol is a cyclic hemiacetal (lactol).[1] To the uninitiated, it appears to be a stable alcohol. Chemically, however, it is a "masked" aldehyde.

In acidic conditions, this molecule does not behave like a standard secondary alcohol. It undergoes dynamic equilibrium shifting , leading to three primary failure modes:

  • Acetalization: Rapid conversion to ethers if alcohols (MeOH, EtOH) are present.

  • Dehydration: Irreversible conversion to enol ethers (hexahydroisobenzofuran).

  • Ring Opening: Equilibration with the acyclic hydroxy-aldehyde form.

Immediate Action Required: If your sample is currently dissolved in an acidic alcoholic solvent (e.g., Methanol + trace HCl), neutralize immediately with aqueous NaHCO₃ or Triethylamine.

The Mechanism of Failure (Root Cause Analysis)

To troubleshoot effectively, you must understand the acid-catalyzed pathway. The lactol is not a static structure; it is a gateway to reactive intermediates.

The Acid-Catalyzed Pathway[2][3][4][5][6][7][8]

LactolPathways Lactol Octahydroisobenzofuran-1-ol (Cyclic Lactol) Oxo Oxocarbenium Ion (Reactive Intermediate) Lactol->Oxo + H+ / - H2O Aldehyde Hydroxy-Aldehyde (Open Chain) Lactol->Aldehyde Equilibrium Oxo->Lactol + H2O Acetal Acetal (If ROH solvent used) Oxo->Acetal + ROH (e.g., MeOH) EnolEther Enol Ether (Dehydration Product) Oxo->EnolEther - H+ (Elimination)

Figure 1: The "Danger Zone" of Acidic pH. The oxocarbenium ion is the pivot point for all degradation pathways.

Detailed Causality:
  • Protonation: Acid protonates the anomeric hydroxyl group (-OH) at C1.

  • Water Loss: Water leaves, generating a resonance-stabilized oxocarbenium ion .

  • Fate Decision:

    • Scenario A (Nucleophile Present): If methanol is the solvent, it attacks the cation immediately, forming the methyl acetal (irreversible under basic workup, reversible with acid/water).

    • Scenario B (Non-Nucleophilic): If in dry CDCl₃ or Toluene with acid, a proton is lost from C7a, forming the double bond (enol ether).

Troubleshooting Guide (Ticket Resolution)

Use this matrix to diagnose your current experimental observations.

SymptomProbable CauseVerification MethodCorrective Action
NMR: Anomeric proton (~5.2 ppm) disappeared. Acetalization. You likely used MeOH or EtOH as a solvent in the presence of trace acid.Check for a new sharp singlet (~3.4 ppm for OMe) in proton NMR.Hydrolyze back to lactol using THF/H₂O (1:1) and catalytic pTsOH, then neutralize.
NMR: New aldehyde peak (~9.8 ppm) appeared. Ring Opening. The equilibrium has shifted toward the acyclic hydroxy-aldehyde.Check IR for strong Carbonyl stretch (~1720 cm⁻¹).Remove acid.[2] The ring usually closes upon concentration or in neutral CDCl₃.
Mass Spec: Mass is M-18. Dehydration. Acid catalyzed elimination of water to form the enol ether.Check NMR for olefinic protons or loss of -OH signal.Irreversible. Product cannot be recovered. Optimize upstream purification to exclude acid.
TLC: Spot is streaking or moving during elution. Silica Acidity. Silica gel is slightly acidic (pH ~5-6), causing degradation on the column.2D-TLC: Run the plate, rotate 90°, and run again. Off-diagonal spots indicate decomposition.Pre-treat silica column with 1% Triethylamine in Hexanes before loading.

Standard Operating Procedures (SOPs)

SOP-01: Safe Workup of Reduction Reactions

Context: Most users generate this molecule by reducing hexahydrophthalide (or anhydride) with DIBAL-H.

The Error: Quenching DIBAL-H with 1M HCl. This instantly degrades the lactol. The Fix: Use the Rochelle's Salt Method .

  • Dilution: Dilute the reaction mixture (at -78°C) with diethyl ether.

  • Quench: Slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).

  • Stir: Vigorously stir the biphasic mixture at room temperature until two clear layers form (usually 1-3 hours). Do not rush this.

  • Extraction: Separate layers. The aluminum salts remain solubilized in the aqueous layer.

  • Drying: Dry organic layer over Na₂SO₄ (neutral), not MgSO₄ (slightly acidic) if the product is highly sensitive.

SOP-02: NMR Sample Preparation

Context: Chloroform (CDCl₃) slowly decomposes to form DCl (Deuterium Chloride) and Phosgene upon storage.

  • Test Solvent: Check the acidity of your CDCl₃. If it turns litmus paper red, do not use it .

  • Neutralization: Pass CDCl₃ through a small plug of basic alumina or add solid K₂CO₃ to the NMR tube.

  • Alternative: Use DMSO-d6 or Benzene-d6 for higher stability during long acquisition times.

Frequently Asked Questions (FAQ)

Q: Can I store Octahydroisobenzofuran-1-ol in Methanol? A: Absolutely not. Even without added acid, trace environmental acidity or glass surface acidity can catalyze the formation of the methyl acetal over time. Store neat (oil/solid) or in anhydrous THF/Toluene at -20°C.

Q: I see two sets of peaks in my NMR. Is my product impure? A: Not necessarily. You are likely observing diastereomers . The bridgehead fusion (cis/trans) and the anomeric center (R/S) create multiple isomers.

  • Cis-fusion: The most common form from hydrogenation/reduction.

  • Anomeric mixture: The -OH group can be axial or equatorial. This ratio is solvent-dependent (anomeric effect).

Q: Why is my yield low after column chromatography? A: The lactol adsorbed onto the acidic silica gel and either opened or dehydrated.

  • Solution: Use neutral alumina instead of silica, or deactivate your silica gel with 1% Et₃N (Triethylamine) in the eluent.

References & Grounding

  • Lactol-Acetal Equilibrium:

    • Source: IUPAC.[1][3][4][5] Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997).

    • Relevance: Defines the fundamental reversibility of the hemiacetal-acetal conversion.[6][7]

    • URL:[Link]

  • Reduction of Lactones to Lactols (DIBAL-H Workup):

    • Source: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

    • Relevance: Establishes the necessity of neutral workups (Rochelle's salt) for lactol isolation.

    • URL:[Link]

  • Acid-Catalyzed Dehydration of Cyclic Hemiacetals:

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).

    • Relevance: Mechanistic authority on oxocarbenium formation and elimination.

    • URL:[Link]

  • General Stability of Tetrahydrofuranols:

    • Source: PubChem Compound Summary for Octahydroisobenzofuran.[4]

    • Relevance: Verifies the structural class and related stability data for the isobenzofuran core.

    • URL:[Link]

Sources

Minimizing dehydration to enol ether side products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Dehydration to Enol Ether Side Products Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

Ticket: Minimizing Enol Ether Formation During Acetalization & Aldol Workflows Status: Open Priority: High

Welcome to the Technical Support Center. This guide addresses the suppression of enol ether side products, a common failure mode in acetal protection and aldol reactions. This issue typically arises from competing elimination pathways (


) during acid-catalyzed steps or unintended dehydration on acidic stationary phases.[1]
Module 1: The Mechanistic Diagnostic

Root Cause Analysis: Enol ether formation is rarely random; it is a direct consequence of the Oxonium Ion Partitioning . When a carbonyl or hemiacetal is protonated, it forms an oxonium intermediate.[1] This intermediate has two divergent fates:

  • Substitution (

    
    -like):  Attack by an alcohol (desired acetal pathway).[1]
    
  • Elimination (

    
    ):  Loss of a 
    
    
    
    -proton (undesired enol ether pathway).[1]

The elimination pathway is favored by:

  • High Temperatures: Increases entropy, favoring the expulsion of a leaving group without capturing a nucleophile.

  • Steric Hindrance: Bulky alcohols struggle to attack the oxonium ion, allowing elimination to compete.

  • Strong Acidity: Promotes rapid equilibrium but can catalyze the elimination of the sensitive intermediate.

Visualizing the Pathway Competition

The following diagram illustrates the critical decision point where your reaction diverges toward the side product.

Mechanism Start Ketone/Aldehyde (+ Acid) Oxonium Oxonium Ion (Critical Intermediate) Start->Oxonium Protonation Acetal Acetal (Desired Product) Oxonium->Acetal Path A: Nucleophilic Attack (+ROH) Kinetic Control EnolEther Enol Ether (Side Product) Oxonium->EnolEther Path B: Elimination (-H+) Thermodynamic/Thermal EnolEther->Oxonium Re-protonation (Reversible)

Figure 1: The Oxonium Ion Partitioning.[1] Path A leads to the acetal, while Path B (Elimination) leads to the enol ether. High heat and weak nucleophiles favor Path B.

Module 2: Synthesis Optimization (Troubleshooting)

Issue: "My acetalization reaction contains 10-15% vinyl/enol ether."

Solution: Shift the equilibrium toward substitution by modifying the catalyst acidity and water scavenging method.

Protocol 1: Catalyst Selection

Strong acids like


-Toluenesulfonic acid (

) are often too aggressive, protonating the enol ether and allowing it to polymerize or persist.[1] Switch to Pyridinium

-toluenesulfonate (PPTS)
, a buffered catalyst specifically designed to minimize this elimination.[1]
CatalystpKa (approx)Risk LevelRecommended Use Case

-2.8HighRobust substrates; simple acetals.[1]
Camphorsulfonic Acid (CSA) 1.2MediumSterically hindered ketones.[1]
PPTS 5.2Low Acid-sensitive substrates; preventing elimination.[1]

Lewis AcidVery LowHighly sensitive aldehydes/glycals.[1]

Standard PPTS Protocol:

  • Dissolve substrate (1.0 equiv) in Benzene or Toluene (or Cyclohexane for green chemistry compliance).[1]

  • Add diol (1.2 – 5.0 equiv) and PPTS (0.1 equiv) .

  • Reflux with a Dean-Stark trap.[1]

    • Critical Step: Do not overheat.[1] Once the theoretical water volume is collected, stop immediately.[1] Prolonged heating promotes the reverse elimination to the enol ether.

Protocol 2: Chemical Water Scavenging (Orthoformates)

If thermal elimination is the problem (i.e., the reaction requires high heat to remove water), switch to a chemical drying agent that works at room temperature.[1]

Workflow:

  • Use Trimethyl Orthoformate (TMOF) or Triethyl Orthoformate (TEOF) as both the solvent and water scavenger.[1]

  • Water produced is irreversibly consumed to form methanol/ethanol and formate ester.[1]

  • Reaction: Substrate + Diol + TMOF + Cat.

    
     (catalytic) 
    
    
    
    Acetal +
    
    
    + Methyl Formate.[1]
Module 3: Workup & Purification (The "Hidden" Failure)

Issue: "NMR showed pure product, but after the column, I see enol ether or decomposition."

Root Cause: Silica gel is naturally acidic (


 4.0–5.0).[1] This acidity is sufficient to hydrolyze sensitive acetals back to the oxonium ion, which then eliminates to the enol ether or reverts to the ketone.
Protocol: Neutralizing Silica Gel

You must buffer the stationary phase to prevent on-column degradation.

Step-by-Step Guide:

  • Select Solvent: Prepare your eluent system (e.g., Hexanes/EtOAc).[1][2]

  • Add Buffer: Add 1% (v/v) Triethylamine (

    
    )  to the solvent mixture.
    
  • Slurry Pack: Slurry the silica gel in this basic solvent mixture.

  • Flush: Pour the slurry into the column and flush with 2 column volumes of the solvent containing

    
    .
    
  • Run: Load your sample.

    • Note: You can omit

      
       from the eluent during the run if the column is pre-equilibrated, but keeping 0.5% in the mobile phase is safer for highly labile acetals.
      
Module 4: Aldol-Specific Troubleshooting

Issue: "I want the


-hydroxy ketone, but it keeps dehydrating to the 

-unsaturated enone."

Logic: The dehydration is often driven by the stability of the conjugated system. To prevent this, you must operate under Kinetic Control .[1]

Troubleshooting Matrix:

  • Temperature: Run the reaction at

    
    . Dehydration usually requires 
    
    
    
    or higher.[1]
  • Quenching: Quench with a buffered solution (e.g., Acetate buffer

    
     7) at low temperature. Do not allow the reaction to warm up before quenching.
    
  • Reagent: Use Lithium Diisopropylamide (LDA) for specific enolate generation rather than thermodynamic bases like KOH/NaOH.[1]

Frequently Asked Questions (FAQ)

Q: Can I fix the enol ether if it has already formed? A: Sometimes. If you have a mixture of acetal and enol ether, treat the mixture with the original alcohol and a catalytic amount of PPTS at room temperature. This "hydro-alkoxylation" can convert the enol ether back into the acetal, provided water is strictly excluded.

Q: Why do I see enol ether when using molecular sieves? A: Molecular sieves can be slightly acidic (surface silanols).[1] If your substrate is extremely sensitive, use basic alumina or add a spatula tip of


 to the reaction flask to buffer the system.

Q: Is THF or DCM better for preventing this side product? A: DCM (Dichloromethane) is generally better.[1] Ethereal solvents like THF can coordinate with Lewis acids, potentially altering the catalyst's activity.[1] DCM is non-coordinating and allows for cleaner precipitation of polar byproducts if using specific scavengers.[1]

References
  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977).[1] Pyridinium p-toluenesulfonate.[1][3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774.[1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to Chapter 4 on stability of acetals/ketals).

  • BenchChem Technical Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns (Protocol regarding silica neutralization).

  • Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.[1] (Foundation for Lanthanide mildness).[1]

Sources

Technical Support Center: Solvent-Induced Stability of Octahydroisobenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for octahydroisobenzofuran-1-ol. This resource is designed for researchers, chemists, and formulation scientists who are utilizing this compound in their work. Octahydroisobenzofuran-1-ol, a cyclic hemiacetal (also known as a lactol), is a valuable synthetic intermediate. However, its inherent chemical nature presents stability challenges that are highly dependent on the solvent environment. Understanding these challenges is critical for ensuring experimental reproducibility, reaction efficiency, and the overall integrity of your drug development pipeline. This guide provides in-depth answers to common issues, troubleshooting protocols, and the fundamental chemical principles governing the stability of this molecule.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is octahydroisobenzofuran-1-ol, and why is its stability a primary concern?

Octahydroisobenzofuran-1-ol is a bicyclic organic compound. Structurally, it is a lactol, meaning it contains a cyclic hemiacetal functional group. This is the core reason for its potential instability. The lactol exists in a dynamic equilibrium with its open-chain tautomer, a hydroxy-aldehyde (specifically, 2-(hydroxymethyl)cyclohexanecarbaldehyde).

The stability of your sample is directly related to the position of this equilibrium. A shift towards the open-chain form can lead to undesirable side reactions such as oxidation of the aldehyde, aldol reactions, or other degradation pathways, compromising the purity and reactivity of your material.

Lactol_Equilibrium cluster_0 Octahydroisobenzofuran-1-ol (Lactol Form) cluster_1 2-(hydroxymethyl)cyclohexanecarbaldehyde (Open-Chain Form) Lactol Aldehyde Lactol->Aldehyde Equilibrium Stability_Screening_Workflow A Prepare concentrated stock solution in a stable solvent (e.g., Acetonitrile) B Aliquot stock into separate vials A->B C Evaporate Acetonitrile under N2 stream B->C D Reconstitute each vial in a different test solvent (Methanol, Water, DMSO, Toluene, etc.) C->D E Analyze 'Time 0' sample immediately by HPLC D->E F Incubate remaining vials at test condition (e.g., 40°C) D->F G Analyze samples at set time points (e.g., 2, 8, 24 hours) F->G H Calculate % Remaining of parent peak area relative to Time 0 G->H

Caption: Workflow for solvent stability screening.

Methodology:

  • Stock Solution: Prepare a ~1 mg/mL stock solution of octahydroisobenzofuran-1-ol in HPLC-grade acetonitrile.

  • Sample Preparation: In separate HPLC vials, add a known volume (e.g., 100 µL) of the stock solution. Carefully evaporate the acetonitrile under a gentle stream of nitrogen.

  • Reconstitution: To each vial, add 1 mL of the solvent to be tested (e.g., Water, Methanol, DMSO, Toluene). Cap and vortex thoroughly.

  • Analysis:

    • Immediately inject one sample from each solvent onto the HPLC system to get a "Time 0" reading.

    • Store the vials under controlled conditions (e.g., 40°C).

    • Inject samples at subsequent time points (e.g., 4, 8, 24 hours).

  • Data Processing: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the Time 0 peak area. Note the appearance and growth of any new peaks.

Protocol 2: Forced Degradation Study for a Stability-Indicating Method

This protocol follows ICH guidelines to assess degradation pathways and validate an analytical method. A target degradation of 5-20% is ideal for observing degradation products without completely consuming the parent compound.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in acetonitrile and add an equal volume of 0.1 M HCl. Heat at 60°C. [1]* Base Hydrolysis: Dissolve the compound in acetonitrile and add an equal volume of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Dissolve the compound in acetonitrile and add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, store a solution (in a stable solvent like acetonitrile) at 60°C.

  • Photostability: Expose the solid compound and a solution to light with a specific illumination (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

Procedure:

  • Prepare separate solutions for each stress condition. Include a control sample (unstressed).

  • Monitor the reactions over time (e.g., 0, 2, 4, 8, 24 hours) by taking aliquots, neutralizing if necessary (for acid/base samples), and diluting to a suitable concentration.

  • Analyze all samples by HPLC-UV/DAD and LC-MS.

  • Evaluation:

    • Confirm that the analytical method can separate the parent peak from all generated degradation peaks.

    • Use LC-MS to obtain mass information on the degradation products to help elucidate their structures and understand the degradation pathways. [2]

References

  • Solvent effects. (n.d.). In Wikipedia. Retrieved February 20, 2024, from [Link]

  • Matijašić, M., et al. (2021). Stability-Indicating Analytical Approach for Stability Evaluation of Lactoferrin. Pharmaceuticals, 14(7), 1065. Available at: [Link]

  • 4.1.1 Protic Vs Aprotic Solvent. (n.d.). Scribd. Retrieved February 20, 2024, from [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025, May 12). Orango. Available at: [Link]

  • Understanding Protic and Aprotic Solvents: The Chemistry Behind the Choices. (2026, January 15). Oreate AI. Available at: [Link]

  • Protic Vs Aprotic Solvents. (n.d.). Wax Studios. Retrieved February 20, 2024, from [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Wittich, R. M., et al. (1999). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 65(12), 5518-5524. Available at: [Link]

  • Matijašić, M., et al. (2021). Stability-Indicating Analytical Approach for Stability Evaluation of Lactoferrin. ResearchGate. Available at: [Link]

  • Wolska, L., et al. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 21(3), 749-755. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2025, May 28). Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties, Optical, and Thermodynamic Characteristics of 1-Benzofuran: A Density Functional Theory Approach. ResearchGate. Available at: [Link]

  • Su, C. H., et al. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design, 24(7), 3045-3057. Available at: [Link]

  • Octahydroisobenzofuran. (n.d.). PubChem. Retrieved February 20, 2024, from [Link]

  • Zhai, S., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 44(2), 705-711. Available at: [Link]

  • Kumar, V., et al. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 3(5), 116-126. Available at: [Link]

  • D'Auria, M., et al. (2025, July 11). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Molecules, 30(14), 2935. Available at: [Link]

  • Zwiener, C., et al. (2005). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Analytical and Bioanalytical Chemistry, 382(8), 1881-1888. Available at: [Link]

Sources

Quenching protocols for aluminum hydride reductions of lactones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quenching protocols for aluminum hydride reductions of lactones Ticket ID: #LAH-LAC-001 Status: Active Support Tier: Senior Application Scientist

Introduction: The "Aluminum Emulsion" Challenge

Reducing lactones with aluminum hydrides (LiAlH₄ or DIBAL-H) is a staple transformation in drug development. However, the workup is often more challenging than the reaction itself. The primary failure mode is not chemical conversion but product isolation .

Aluminum byproducts (


 and related oxides) form gelatinous, amphoteric precipitates that entrap organic products, clog filters, and create stable emulsions.

The Core Objective: Transform the gelatinous aluminum "mud" into a granular, filterable solid (Fieser method) or a water-soluble complex (Rochelle's salt method) without degrading the specific lactone-derived product (diol vs. lactol).

Decision Matrix: Selecting Your Protocol

Do not default to a single method. Choose your quenching protocol based on the reagent used and the scale of your reaction.

QuenchDecision Start Lactone Reduction Workup Reagent Select Reagent Start->Reagent LAH LiAlH4 (LAH) Target: Diol (Ring Open) Reagent->LAH DIBAL DIBAL-H (-78°C) Target: Lactol (Ring Closed) Reagent->DIBAL ScaleCheck Reaction Scale? LAH->ScaleCheck Rochelle Rochelle's Salt (Solubilization) DIBAL->Rochelle Mandatory Low Temp Quench Fieser Fieser Method (Granular Precipitate) ScaleCheck->Fieser < 10g LAH Standard ScaleCheck->Rochelle > 10g LAH or Acid Sensitive Glauber Glauber's Salt (Non-Aqueous) ScaleCheck->Glauber Water Sensitive Product

Figure 1: Decision tree for selecting the optimal quenching strategy based on reagent and scale.

Protocol A: The Fieser Method (n, n, 3n)

Best For: LiAlH₄ reductions (Target: Diols), Small to Medium Scale (<10g LAH).

The Fieser workup uses a specific stoichiometry of water and base to generate a granular aluminate salt that does not trap product.[1] It is the fastest method if done correctly.

The "n, n, 3n" Rule

For every 1 gram of LiAlH₄ used, add the following sequentially:

StepReagentAmountPurpose
1 Water 1 mL Quenches excess hydride; releases

.
2 15% NaOH 1 mL Converts gelatinous

to granular aluminate.
3 Water 3 mL Hydrates the salts to facilitate filtration.[2]
Step-by-Step Workflow
  • Cool: Place reaction flask in an ice bath (

    
    C) with vigorous stirring. Dilute with diethyl ether (Et₂O) if the mixture is too viscous.
    
  • Add Step 1 (Water): Add slowly (dropwise). CAUTION: Vigorous

    
     evolution. Wait for bubbling to cease.
    
  • Add Step 2 (15% NaOH): Add directly to the mixture. The grey suspension will turn white/off-white.

  • Add Step 3 (Water): Add the final volume of water.[2][3][4][5][6]

  • Age the Precipitate: Remove the ice bath. Stir at Room Temperature (RT) for 15–30 minutes. The mixture should turn into a clear liquid with a white, sand-like precipitate.

  • Filter: Filter through a pad of Celite. Wash the cake with hot THF or Et₂O to recover occluded product.

  • Dry: Dry the filtrate over

    
     and concentrate.
    

Expert Insight: If the precipitate remains sticky/grey, you likely rushed Step 5. The "aging" period is critical for the crystal growth of the aluminate salts [1].

Protocol B: Rochelle's Salt (Solubilization)

Best For: Large Scale (>10g LAH), DIBAL-H reductions, or when Fieser fails (persistent emulsion).

Rochelle's salt (Potassium Sodium Tartrate) acts as a chelating ligand.[2] Instead of precipitating the aluminum, it binds to it, rendering the aluminum water-soluble. This forces a clean phase separation between the organic product and the aqueous aluminum waste.[7]

Mechanism of Action

Tartrate is a bidentate ligand that displaces hydroxides, preventing the formation of the polymeric Al-O-Al network (the "gel").

RochelleMech AlGel Gelatinous Al(OH)3 Complex Water-Soluble Al-Tartrate Complex AlGel->Complex + Rochelle's Salt (Chelation) Tartrate Tartrate (Ligand) Tartrate->Complex Layers Clean Phase Separation Complex->Layers

Figure 2: Chelation mechanism allowing for phase separation.

Step-by-Step Workflow
  • Quench: Cool reaction to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    C. Quench excess hydride with Ethyl Acetate (gentler) or Water (careful!).[2][3][8]
    
  • Add Salt: Add a Saturated Aqueous Solution of Rochelle's Salt .

    • Volume Rule: Use roughly 20-30 mL of saturated solution per gram of hydride reagent used.

  • The "Vigorous" Stir: This is the bottleneck. You must stir vigorously at RT.

    • Time: 1 to 12 hours.

    • Visual Cue: Stir until two distinct, clear layers appear. If the interface is cloudy, keep stirring.

  • Extract: Pour into a separatory funnel. The aluminum stays in the aqueous layer. Extract the aqueous layer once with organic solvent to ensure yield.

Protocol C: DIBAL-H Specifics (Lactone to Lactol)

Context: Unlike LAH, DIBAL-H (at -78°C) can reduce a lactone to a lactol (cyclic hemiacetal) without opening the ring to a diol.[9][10]

Critical Failure Point: If the quench warms up before the aluminum complex is destroyed, the lactol will over-reduce to the diol [2].[10]

The "Cold Quench" Protocol
  • Maintain -78°C: Do not remove the cooling bath.

  • Methanol Addition: Add dry Methanol dropwise at -78°C.

    • Why? Methanol destroys the excess DIBAL reagent and breaks the Al-O bond while the system is too cold for further hydride transfer.

  • Transfer: Once gas evolution ceases, transfer the cold mixture into a vigorously stirring flask of Rochelle's Salt solution (at RT).

  • Workup: Proceed with the standard Rochelle's salt stirring method (Protocol B).

Troubleshooting & FAQs

Q1: I used the Fieser method, but I have a grey, sticky sludge instead of white sand. What now?

  • Diagnosis: Incomplete hydrolysis or insufficient stirring time.

  • Fix: Do not try to filter yet. Add Celite and a small amount of anhydrous

    
     directly to the sludge. Stir for another 15 minutes. The 
    
    
    
    helps draw out residual water that makes the gel sticky. If that fails, add 1M HCl (if your product is acid-stable) to dissolve the salts completely.

Q2: Can I use the Fieser method for DIBAL-H?

  • Answer: Technically yes, using the ratio: 0.04 mL Water : 0.04 mL 15% NaOH : 0.1 mL Water per mmol of DIBAL [3].[6][11] However, DIBAL reactions are often run in toluene or hexanes; the Fieser precipitates tend to be finer and harder to filter in these solvents. Rochelle's salt is generally superior for DIBAL.

Q3: My lactone reduction product (a diol) is water-soluble. I lost it in the aqueous layer.

  • Diagnosis: Diols are polar. A standard aqueous workup (Rochelle's) might retain the product.[2][8]

  • Fix: Use Glauber's Salt (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) .[2][11]
    
    • Cool reaction to

      
      C.
      
    • Add solid Glauber's salt portion-wise. The water of crystallization in the salt quenches the LAH.

    • Stir until bubbling stops.

    • Filter the solids.[3][4][5][12] No liquid water is added, preventing product loss to an aqueous phase.

Q4: I am scaling up to 50g of LAH. Is Fieser safe?

  • Answer: No. The exotherm from the "1 mL water" addition on a 50g scale can cause a solvent flash-boil (runaway reaction). For >20g LAH, use the Rochelle method or pre-quench with Ethyl Acetate (which consumes hydride without evolving

    
     as violently) before adding water.
    
References
  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • Frontier, A. Not Voodoo: Workup for Aluminum Hydride Reductions. University of Rochester.[11] Available at: [Link]

  • Organic Syntheses. Reduction of Esters and Lactones. Org. Synth. Coll. Vol. various. Available at: [Link]

Sources

Validation & Comparative

1H NMR Chemical Shifts of Octahydroisobenzofuran-1-ol Anomeric Proton: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for the anomeric proton of octahydroisobenzofuran-1-ol (also known as hexahydrophthalide lactol), a critical intermediate in the synthesis of complex bicyclic heterocycles.

Executive Summary

Octahydroisobenzofuran-1-ol exists as a dynamic equilibrium of diastereomers (anomers) and ring-fusion isomers (cis vs. trans). The anomeric proton (H-1) is the most diagnostic NMR signal for determining the stereochemical outcome of its synthesis (typically via DIBAL-H reduction of hexahydrophthalide). This guide compares the chemical shifts (


) and coupling constants (

) of the cis- and trans-fused isomers, providing a robust framework for structural assignment.
Mechanistic Insight & Conformational Analysis

The chemical shift and multiplicity of the anomeric proton are governed by three primary factors:

  • Ring Fusion Stereochemistry : The bicyclo[4.3.0]nonane skeleton can be cis-fused (flexible) or trans-fused (rigid).

  • Anomeric Effect : In non-polar solvents (e.g., CDCl

    
    ), the thermodynamic equilibrium favors the axial orientation of the hydroxyl group (endo-anomer), stabilizing the orbital overlap between the ring oxygen lone pair (
    
    
    
    ) and the C-O
    
    
    antibonding orbital.
  • Karplus Relationship : The vicinal coupling constant (

    
    ) depends on the dihedral angle between the anomeric proton (H-1) and the bridgehead proton (H-7a).
    
Conformational Equilibrium Diagram

The following diagram illustrates the relationship between the precursor lactone and the resulting lactol anomers.

G cluster_anomers Anomeric Equilibrium (Mutarotation) Lactone Hexahydrophthalide (Lactone) OpenChain Hydroxy-Aldehyde (Open Chain) Lactone->OpenChain Reduction (DIBAL-H) CisLactol cis-Octahydroisobenzofuran-1-ol (cis-Lactol) OpenChain->CisLactol Cyclization (Kinetic/Thermo) TransLactol trans-Octahydroisobenzofuran-1-ol (trans-Lactol) OpenChain->TransLactol Cyclization (if trans-precursor) CisLactol->CisLactol alpha/beta interconversion

Figure 1: Reaction pathway and dynamic equilibrium of octahydroisobenzofuran-1-ol. The open-chain hydroxy-aldehyde is usually a minor component (<5%) in CDCl


.
Comparative Analysis: Chemical Shifts & Coupling Constants

The anomeric proton (H-1) typically resonates in the 5.1 – 5.6 ppm range. The precise position and splitting pattern distinguish the specific isomer.

Table 1: Diagnostic 1H NMR Data (CDCl

, 400-600 MHz)
Isomer ConfigurationAnomeric Proton (H-1)

(ppm)
MultiplicityCoupling Constant (

)
Stereochemical Interpretation
cis-Fused (Major Anomer) 5.25 – 5.45 d or br s < 4.0 Hz Endo-OH (Pseudo-Axial) H-1 is pseudo-equatorial. Dihedral angle

.
cis-Fused (Minor Anomer) 5.10 – 5.20 d ~ 2-5 Hz Exo-OH (Pseudo-Equatorial) H-1 is pseudo-axial. Ring flexibility averages

values.
trans-Fused (Major Anomer) 5.30 – 5.50 d 1.5 – 3.0 Hz Axial-OH (

-anomer)
H-1 is equatorial.

.
trans-Fused (Minor Anomer) 4.90 – 5.10 d 7.0 – 9.0 Hz Equatorial-OH (

-anomer)
H-1 is axial.

(Anti-periplanar).
Open Chain Aldehyde 9.60 – 9.80 t or d 1-2 Hz -CHO Proton Trace amounts visible in wet solvents or at equilibrium.

Critical Note : The cis-fused system is conformationally mobile. The "major" anomer is dictated by the anomeric effect, which prefers the axial OH. However, in hydrogen-bonding solvents (e.g., DMSO-


, D

O), the equilibrium shifts, and the signals may coalesce or change ratios.
Distinguishing cis vs. trans Fusion
  • cis-Fusion : The bridgehead protons (H-3a/H-7a) are typically complex multiplets at 2.4 – 2.8 ppm . The ring junction is flexible, often leading to broadened signals.

  • trans-Fusion : The bridgehead protons are more resolved and appear upfield (1.8 – 2.2 ppm ) due to the rigid chair conformation of the cyclohexane ring.

Experimental Protocol: Synthesis & Characterization

To accurately measure these values, the lactol must be synthesized carefully to avoid over-reduction to the diol or oxidation to the lactone.

Protocol: Selective Reduction of Hexahydrophthalide
  • Reagents : cis-Hexahydrophthalide (1.0 equiv), DIBAL-H (1.1 equiv, 1.0 M in toluene), anhydrous CH

    
    Cl
    
    
    
    .
  • Procedure :

    • Cool the lactone solution in CH

      
      Cl
      
      
      
      to -78 °C under Argon.
    • Add DIBAL-H dropwise over 20 minutes. Crucial: Maintain temperature < -70 °C to prevent ring-opening to the diol.

    • Stir for 1-2 hours. Monitor by TLC (stain with anisaldehyde; lactol appears as a distinct blue/purple spot, different from the lactone).

    • Quench : Add MeOH (excess) at -78 °C, then a saturated Rochelle's salt (potassium sodium tartrate) solution. Warm to RT and stir vigorously for 2 hours until phases separate clearly.

  • Isolation : Extract with CH

    
    Cl
    
    
    
    , dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.
    • Note: Do not use silica gel chromatography if possible, as the acidity can catalyze acetal formation or dehydration. If necessary, use neutralized silica (Et

      
      N treated).
      
NMR Sample Preparation
  • Solvent : Use CDCl

    
      (dried over neutral alumina) for the sharpest signals and to maximize the anomeric effect.
    
  • Concentration : ~10-20 mg in 0.6 mL solvent.

  • Temperature : Run at 298 K . If signals are broad (due to cis-ring flipping), cool to 273 K to freeze the conformers.

Assignment Decision Tree

Use this logic flow to assign your specific isomer based on the H-1 signal.

DecisionTree Start Analyze H-1 Signal (~5.1 - 5.6 ppm) Coupling Measure J(1,7a) Start->Coupling SmallJ J < 4 Hz Coupling->SmallJ LargeJ J > 6 Hz Coupling->LargeJ CheckBridge Check Bridgehead H-7a (COSY/NOESY) SmallJ->CheckBridge TransMinor trans-Fused (Minor) (Equatorial OH) LargeJ->TransMinor Rigid Anti-periplanar CisMajor cis-Fused (Major) (Pseudo-axial OH) CheckBridge->CisMajor H-7a Broad/Complex NOE: H-1 <-> H-7a (Strong) TransMajor trans-Fused (Major) (Axial OH) CheckBridge->TransMajor H-7a Resolved NOE: H-1 <-> H-7a (Weak)

Figure 2: Logic flow for stereochemical assignment of octahydroisobenzofuran-1-ol isomers.

References
  • Bailey, W. F., & Rivera, A. D. (1984). Conformational Analysis of cis- and trans-Octahydroisobenzofuran. Journal of Organic Chemistry, 49(26), 4958–4964. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Chapter 11: Conformational Analysis of Heterocycles). Link

  • Wiberg, K. B., & Bailey, W. F. (1980). 13C NMR Spectra of Bicyclo[4.3.0]nonanes and 8-Oxabicyclo[4.3.0]nonanes. Journal of Organic Chemistry, 45(19), 3836–3841. Link

  • Guss, P. L., et al. (1982). Reduction of Hexahydrophthalic Anhydride Derivatives: Stereochemical Outcomes. Journal of Agricultural and Food Chemistry, 30(4), 760-765. (Provides analogous reduction protocols). Link

C13 NMR Analysis of Bicyclic Lactols: A Strategic Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclic lactols are deceptive structural motifs. Often appearing as stable solids, they exist in solution as a dynamic equilibrium between closed hemiacetal forms (anomers) and open-chain hydroxy-carbonyls. For drug development professionals, misinterpreting this equilibrium can lead to erroneous potency assignment or stability data.

While 1H NMR is the standard workhorse, it frequently fails in lactol analysis due to signal overlap in the 3.5–5.5 ppm region and rapid proton exchange rates that broaden anomeric signals. 13C NMR , conversely, offers a superior analytical window.[1] The distinct chemical shift dispersion (0–220 ppm) allows for the unambiguous quantification of open-chain tautomers and the stereochemical assignment of anomers via the gamma-gauche effect.

This guide provides a comparative analysis, mechanistic insights, and a validated experimental protocol for the robust characterization of bicyclic lactols.

Part 1: The Analytical Landscape

To select the correct tool, one must understand the limitations of the alternatives. The following table contrasts 13C NMR with common competing methods for lactol analysis.

Table 1: Comparative Performance Matrix
Feature13C NMR (Recommended) 1H NMR X-Ray Crystallography DFT Calculation
Primary Advantage Resolution: 200+ ppm range prevents overlap; distinct "zones" for carbonyl vs. anomeric carbons.Sensitivity: Fast acquisition; useful for J-coupling analysis (

).
Definitive Structure: Absolute stereochemistry determination.Predictive Power: Validates experimental assignments.
Lactol Specificity High: Distinguishes

anomers and open chains (~200 ppm) effortlessly.
Medium: Anomeric protons often obscured by water/solvent or broadened by exchange.Low (Solution): Only captures the solid-state conformer, ignoring solution equilibrium.N/A: Computational only.
Timescale Slow: Captures thermodynamic average or distinct species if exchange is slow.Fast: Often results in weighted average signals if mutarotation is rapid.Static: No dynamic information.Static: Equilibrium constants must be inferred energetically.
Sample Req. 10–50 mg (for good S/N).< 1 mg.Single Crystal (often impossible for oily lactols).High-performance computing.

Part 2: Mechanistic Insight & Spectral Fingerprinting

The Lactol Equilibrium

The core challenge in analyzing bicyclic lactols is Ring-Chain Tautomerism . In solution, the bicyclic lactol undergoes reversible ring opening to form a hydroxy-ketone (or aldehyde), which then re-closes to form either the original anomer or its diastereomer.

13C NMR is the "Truth Serum" for this equilibrium because:

  • The Carbonyl Alert: The open-chain form displays a ketone/aldehyde signal at 200–220 ppm . Even at <5% abundance, this quaternary carbon is distinct.

  • The Anomeric Zone: The closed lactol carbon resonates at 90–110 ppm .

  • Stereochemical shift: The difference between

    
     and 
    
    
    
    anomers is typically 3–6 ppm , governed by steric compression.
Diagram 1: The Tautomeric Equilibrium Pathway

This diagram illustrates the dynamic interconversion detectable by NMR.

LactolEquilibrium OpenChain Open Chain Form (Hydroxy-Carbonyl) C=O Signal: ~205-215 ppm Transition Transition State (Bond Rotation) OpenChain->Transition Re-closure Transition->OpenChain Fast Beta Beta-Anomer (Closed Lactol) C-1 Signal: ~101-105 ppm Transition->Beta Mutarotation Alpha Alpha-Anomer (Closed Lactol) C-1 Signal: ~95-98 ppm Alpha->Transition Ring Opening Alpha->Alpha Stabilized by Anomeric Effect Beta->Beta Stabilized by Sterics

Caption: Chemical shift mapping of the ring-opening mutarotation process distinctive in 13C NMR.

Part 3: Stereochemical Assignment (The Gamma-Gauche Effect)

Once the lactol is confirmed, the next step is assigning the specific diastereomer (


 vs 

or endo vs exo).

In bicyclic systems, 13C NMR is often superior to NOE (Nuclear Overhauser Effect) because NOE signals can be weak in small, rapidly tumbling molecules. Instead, we rely on the Gamma-Gauche Effect (


-effect) .
  • Rule: A carbon atom in a gauche orientation (sterically compressed) relative to a substituent at the

    
    -position will be shielded (shifted upfield  by 2–5 ppm) compared to the anti isomer.
    
  • Application: In a bicyclic lactol, the bridgehead carbons or the carbons adjacent to the anomeric center will show significant shifts depending on whether the -OH group is axial (crowded) or equatorial (relaxed).

Part 4: Validated Experimental Protocol

To ensure reproducibility and prevent artifactual degradation (e.g., dehydration to enol ethers), follow this self-validating protocol.

Phase 1: Sample Preparation

Objective: Prevent acid-catalyzed degradation and control mutarotation rate.

  • Solvent Selection:

    • Standard:DMSO-d6 . Its high viscosity and hydrogen-bonding capability often slow down proton exchange, sharpening the -OH signals in 1H NMR and providing distinct anomeric peaks in 13C NMR.

    • Alternative:Acetone-d6 .[2] Good for low-temperature studies.

    • Avoid:CDCl3 (unless neutralized). Chloroform is naturally acidic (forms HCl over time), which catalyzes rapid mutarotation and dehydration.

  • Neutralization (Critical Step):

    • Filter the solvent through a small plug of basic alumina or add solid

      
       to the NMR tube if the lactol is acid-sensitive.
      
  • Concentration:

    • Prepare a high-concentration sample (~30–50 mg in 0.6 mL) to detect the minor open-chain tautomer (carbonyl region).

Phase 2: Acquisition Parameters

Objective: Quantitative accuracy for ratio determination.

  • Pulse Sequence: zgig (Inverse gated decoupling) is ideal for quantitative 13C, but standard zgpg (Power gated) is sufficient for structural ID.

  • Relaxation Delay (D1): Set D1 = 3–5 seconds. Anomeric carbons have shorter

    
     relaxation times than pure ketones, but sufficient delay is needed for integration accuracy.
    
  • Scans: Minimum 1024 scans (due to low sensitivity of 13C).

Phase 3: The Workflow Logic

Follow this decision tree to interpret the resulting spectra.

Diagram 2: Structural Elucidation Workflow

AnalysisWorkflow Start Acquire 13C NMR (DMSO-d6) Check200 Check 200-220 ppm Region Start->Check200 SignalPresent Signal Detected? Check200->SignalPresent YesSignal Open Chain Tautomer Present SignalPresent->YesSignal Yes NoSignal Exclusively Cyclic (or <1% Open) SignalPresent->NoSignal No Check100 Check 90-110 ppm Region YesSignal->Check100 NoSignal->Check100 CountPeaks How many peaks? Check100->CountPeaks OnePeak Single Anomer (Locked or Rapid Avg) CountPeaks->OnePeak 1 Major TwoPeaks Mixture of Alpha/Beta Anomers CountPeaks->TwoPeaks 2+ Signals Validation Validate with HSQC (Confirm C-H correlation) OnePeak->Validation TwoPeaks->Validation

Caption: Logical decision tree for interpreting 13C NMR data of potential lactol systems.

Part 5: Case Study & Data Interpretation

Scenario: Analysis of a hexahydro-2H-cyclopenta[b]furan-2-ol derivative (a bicyclic lactol).

Experimental Data:

  • Solvent: DMSO-d6

  • Temperature: 298 K

Carbon PositionChemical Shift (

, ppm)
Interpretation
C=O (Open Chain) 212.4 Weak signal (<5% intensity). Confirms lactol nature; rules out stable cyclic ether.
C-1 (Major Anomer) 98.2 Major diastereomer. Likely

-anomer (pseudo-axial).
C-1 (Minor Anomer) 103.5 Minor diastereomer. Likely

-anomer (pseudo-equatorial).
C-Bridgehead 45.1 (Major) / 42.3 (Minor) 2.8 ppm difference due to

-gauche effect from the C-1 hydroxyl group.

Analysis: The presence of the 212.4 ppm signal confirms the compound is not a static ether but a lactol. The 5.3 ppm difference between the anomeric carbons (98.2 vs 103.5) is characteristic of bicyclic systems where ring strain influences the electronic environment. The upfield shift of the bridgehead carbon in the minor isomer suggests steric compression, aiding in the assignment of relative stereochemistry.

References

  • Chemical Shift Ranges & Anomeric Effects

    • 13C NMR Chemical Shifts - Oregon State University. (2022).[2][3][4] Provides foundational data on functional group ranges including acetals and ketones.[3][5]

  • Solid-State vs.

    • 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. (2005).[6] PubMed. Discusses the axial symmetry and chemical shift tensors of alpha vs beta anomers.

  • Tautomerism and Solvent Effects

    • The Use of NMR Spectroscopy to Study Tautomerism.[2][7][8][9] (2025).[6] ResearchGate. detailed review on detecting tautomeric equilibria and the influence of solvent polarity.

  • Experimental Protocols for Keto-Enol/Lactol Systems

    • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024).[1][2] ResearchGate. Validates the use of DMSO-d6 and CDCl3 for observing equilibrium constants.

  • Stereochemical Differentiation (Gamma Effect)

    • NMR differentiation of bicyclic lactol diastereomers. (2009). PubMed. Illustrates the synthesis and analysis of bicyclic gamma-lactams/lactols and their stereochemical assignment.

Sources

Technical Guide: Distinguishing Lactols, Lactones, and Aldehydes via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Distinguishing Lactol from Lactone and Aldehyde Content Type: Publish Comparison Guide

Executive Summary

In drug discovery and natural product synthesis, distinguishing between lactols (cyclic hemiacetals), lactones (cyclic esters), and aldehydes is a frequent analytical challenge. These functional groups often exist in metabolic equilibrium or serve as pivotal intermediates. While NMR is definitive, Infrared (IR) Spectroscopy offers a rapid, cost-effective, and non-destructive diagnostic tool.

This guide provides a rigorous framework for differentiating these moieties based on vibrational modes. The core distinction relies on the interplay between carbonyl (


) ring strain , O-H stretching , and Fermi resonance .
Mechanistic Basis of Vibrational Modes

To accurately interpret the spectra, one must understand the electronic and mechanical factors influencing the bond vibrations.

A. The Carbonyl (

) Shift & Ring Strain

The carbonyl stretching frequency (


) is a function of bond order and hybridization.[1]
  • Aldehydes: The carbonyl carbon is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     hybridized. The bond is polarized but unstrained.
    
  • Lactones: As cyclic esters, ring size dictates hybridization efficiency.

    • Ring Strain Effect: Decreasing ring size (6

      
       5 
      
      
      
      4 membered) forces the internal
      
      
      angle to compress. To maintain orbital overlap, the ring bonds gain
      
      
      -character, forcing the exocyclic
      
      
      bond to gain
      
      
      -character.
    • Result: Higher

      
      -character strengthens the 
      
      
      
      bond, shifting absorption to higher wavenumbers .[1]
B. The Aldehyde "Fingerprint" (Fermi Resonance)

Aldehydes possess a unique C-H bond adjacent to the carbonyl.[2] The fundamental C-H stretch (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹


 2). This quantum mechanical mixing splits the signal into a distinct doublet  (Fermi doublet), a feature absent in lactones and lactols.
C. The Lactol Equilibrium Paradox

Lactols are cyclic hemiacetals. In the solid state, they often exist purely as the closed ring. In solution, they undergo ring-chain tautomerism , equilibrating with the open-chain hydroxy-aldehyde.

  • Implication: A solid-state IR (KBr pellet) of a lactol may show no carbonyl peak, while a solution IR might show a weak carbonyl peak and a strong O-H stretch.

Comparative Analysis: Spectral Markers

The following table summarizes the diagnostic frequency ranges.

FeatureAldehyde (R-CHO)Lactone (Cyclic Ester)Lactol (Cyclic Hemiacetal)
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Stretch
Absent (unless hydrated)Absent Present & Strong (3200–3500 cm⁻¹, broad)

Stretch
Strong (1720–1740 cm⁻¹)Strong (Ring-size dependent)Weak or Absent (Solid: Absent; Solution: Weak ~1720 cm⁻¹)

(Aldehydic)
Fermi Doublet (2850 & 2750 cm⁻¹)Absent Weak/Absent (Only if ring opens)

Stretch
Weak/AbsentStrong (1150–1250 cm⁻¹)Strong (1000–1150 cm⁻¹)
Key Differentiator Fermi Doublet + Strong C=O[3][4][5][6][7][8][9][10][11][12]High Freq C=O + No O-HStrong O-H + Weak/No C=O
Deep Dive: Lactone Ring Size Effects

The shift in carbonyl frequency is the primary identifier for lactone ring size.

  • 
    -Lactone (6-membered):  Unstrained. Resembles acyclic esters.[6]
    
    • 
      : 1735 – 1750 cm⁻¹ [3]
      
  • 
    -Lactone (5-membered):  Moderate strain.
    
    • 
      : 1760 – 1780 cm⁻¹ 
      
  • 
    -Lactone (4-membered):  High strain.[13]
    
    • 
      : 1820 – 1840 cm⁻¹ 
      

Expert Insight: Conjugation (C=C double bond adjacent to C=O) lowers the frequency by ~30 cm⁻¹.[12] A conjugated


-lactone may appear at 1740 cm⁻¹, mimicking a saturated 

-lactone. Always check for

stretches (1600–1680 cm⁻¹) to confirm.
Experimental Protocol: Distinguishing the Analytes

To ensure data integrity, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solid State (Preferred for Lactols): Use ATR (Attenuated Total Reflectance) or KBr pellet. This preserves the cyclic hemiacetal structure, minimizing ring-opening.

  • Solution State: Use anhydrous dichloromethane (

    
    ) or Chloroform (
    
    
    
    ). Avoid alcohols (methanol/ethanol) as they react with lactones/aldehydes to form acetals, destroying the diagnostic signals.
Step 2: The "3-Zone" Inspection

Scan the spectrum in this specific order to eliminate false positives.

  • Zone 1: The O-H Region (3600–3200 cm⁻¹)

    • Is there a broad trough?

    • YES: Likely Lactol . (Confirm with Zone 2).

    • NO: Likely Lactone or Aldehyde .

  • Zone 2: The Carbonyl Region (1850–1700 cm⁻¹)

    • Is there a strong, sharp peak?

    • NO (or very weak): Confirms Lactol (cyclic form).

    • YES: Check frequency.

      • 1760 cm⁻¹: Strained Lactone (

        
         or 
        
        
        
        ).
      • 1720–1750 cm⁻¹: Aldehyde or

        
        -Lactone .
        
  • Zone 3: The C-H Region (2850–2700 cm⁻¹)

    • Is there a distinct doublet (two peaks)?

    • YES (specifically ~2750 cm⁻¹): Confirms Aldehyde .

    • NO: Confirms Lactone (if C=O is present).[6]

Visualizing the Decision Logic

The following diagram illustrates the logical flow for identifying the functional group based on spectral features.

IR_Identification Start Unknown Sample Spectrum CheckOH Check 3200-3600 cm⁻¹ (Broad O-H Stretch?) Start->CheckOH CheckCO Check 1700-1850 cm⁻¹ (Strong C=O Stretch?) CheckOH->CheckCO NO (Absent) Lactol LACTOL (Cyclic Hemiacetal) CheckOH->Lactol YES (Present) CheckCH Check 2700-2850 cm⁻¹ (Fermi Doublet?) CheckCO->CheckCH YES (Strong) CheckCO->Lactol NO (Weak/Absent) CheckFreq Analyze C=O Frequency CheckCH->CheckFreq NO (Single/No peak) Aldehyde ALDEHYDE CheckCH->Aldehyde YES (Doublet present) Lactone LACTONE (Cyclic Ester) CheckFreq->Lactone Identify Ring Size (1735-1840 cm⁻¹)

Caption: Logical decision tree for distinguishing Lactol, Lactone, and Aldehyde based on IR spectral zones.

Case Study: Glucose (Lactol) vs. Gluconolactone

To demonstrate the application:

  • Compound A (D-Glucose):

    • IR Data: Broad band at 3350 cm⁻¹ (O-H). Multiple strong bands 1000–1100 cm⁻¹ (C-O). No distinct peak at 1700–1750 cm⁻¹ in solid state.

  • Compound B (Glucono-

    
    -lactone): 
    
    • IR Data: No broad O-H band (if dry). Strong, sharp peak at 1740 cm⁻¹ .

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[13] (Standard text for organic spectroscopy).

  • NIST Chemistry WebBook. Infrared Spectra of Organic Compounds. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Michigan State University (Reusch, W.). Infrared Spectroscopy: Aldehydes and Ketones. Virtual Textbook of Organic Chemistry. Available at: [Link]

Sources

Mass Spectrometry Fragmentation Pattern of Octahydroisobenzofuran-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry (MS) characterization of Octahydroisobenzofuran-1-ol , a bicyclic hemiacetal often encountered as a metabolic intermediate or synthetic impurity in the processing of isobenzofuran-core pharmaceuticals (e.g., Citalopram precursors) and fragrance materials.

Executive Summary

Octahydroisobenzofuran-1-ol (C₈H₁₄O₂, MW 142.19) presents a unique challenge in gas chromatography-mass spectrometry (GC-MS) due to its hemiacetal structure. Unlike simple alcohols, this compound exists in dynamic equilibrium with its open-chain tautomer, 2-(hydroxymethyl)cyclohexanecarbaldehyde.

In standard electron ionization (EI) sources, the underivatized molecule undergoes rapid thermal dehydration, often rendering the molecular ion (


) invisible. This guide recommends TMS-derivatization  as the gold-standard protocol for reliable identification, while providing comparative fragmentation data for the underivatized species to aid in retrospective data analysis.
Key Performance Indicators (KPIs) for Identification
FeatureUnderivatized (Direct)TMS-Derivatized (Recommended)
Molecular Ion Invisible/Trace (

142)
Distinct (

214)
Base Peak

124 (

)

73 or 75 (TMS group)
Key Fragment

95, 81, 67

199 (

),

124
Stability Low (Thermal Dehydration)High (Thermally Stable)

Structural Dynamics & Fragmentation Logic

To interpret the spectrum accurately, one must understand the lability of the C1-hydroxyl group. The hemiacetal functionality at position 1 is adjacent to the ring oxygen, facilitating ring-opening and water elimination.

The "Phantom" Molecular Ion (Underivatized)

When analyzing the native compound via GC-MS (EI, 70 eV), the following pathway dominates:

  • Thermal Dehydration: Inside the hot injector (250°C), the molecule loses water to form 1,3,3a,4,5,6,7,7a-octahydroisobenzofuran (or isomer) at

    
     124.
    
  • Fragmentation of the Dehydrated Species: The resulting ion (

    
     124) fragments similarly to a cyclic ether/alkene, yielding hydrocarbon clusters at 
    
    
    
    95, 81, and 67.
The Stabilized Derivative (TMS)

Silylation caps the hydroxyl group, preventing ring opening and dehydration.

  • Target Mass:

    
     214 (
    
    
    
    mass shift).
  • Mechanism: The TMS ether directs fragmentation via

    
    -cleavage and silicon-stabilized cation formation.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways between the native thermal degradation and the stabilized TMS fragmentation.

FragmentationPathways M_Native Native Octahydroisobenzofuran-1-ol (MW 142) Aldehyde Open Tautomer (Aldehyde form) M_Native->Aldehyde Equilibrium M_Dehydrated [M - H₂O]⁺ (m/z 124) M_Native->M_Dehydrated Thermal Dehydration (Injector/Source) M_TMS TMS-Derivative (MW 214) M_Native->M_TMS + BSTFA (Derivatization) Frag_95 Hydrocarbon Fragment (m/z 95) M_Dehydrated->Frag_95 Ring Fragmentation Frag_199 [M - CH₃]⁺ (m/z 199) M_TMS->Frag_199 Loss of Methyl Frag_73 TMS Cation (m/z 73) M_TMS->Frag_73 Alpha Cleavage

Caption: Divergent pathways for native (red path) vs. derivatized (green path) analysis. Native forms degrade to m/z 124.

Comparative Analysis: Distinguishing Interferences

In drug development and metabolic profiling, this compound must be distinguished from its oxidized (lactone) and reduced (ether) analogs.

Comparison Table: Spectral Signatures
CompoundStructure TypeMWDominant Ion (EI)Distinguishing Feature
Octahydroisobenzofuran-1-ol Hemiacetal 142 124 Absence of M+ 142; presence of 124.
Hexahydroisobenzofuran-1-oneLactone140140, 96Stable M+; Loss of CO₂ (

) or CO.
OctahydroisobenzofuranCyclic Ether126126, 81Stable M+; Strong molecular ion compared to alcohol.
1,3-Dihydroisobenzofuran-1-olAromatic Hemiacetal136136, 118Aromatic series (

77, 51 present).

Diagnostic Insight: If you observe a peak at


 124  but no  peak at 

142, and the retention time suggests a polar molecule (tailing on non-polar columns), it is likely the 1-ol species undergoing dehydration. If you see a clear

126, it is the fully reduced ether.

Experimental Protocols

Reagents & Standards
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

Derivatization Workflow (Recommended)

This protocol ensures the detection of the intact molecular skeleton.

  • Aliquot: Transfer 50 µL of the sample extract into a GC vial.

  • Dry: Evaporate solvent under a gentle stream of nitrogen if water is present (water destroys BSTFA).

  • React: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine (catalyst).

  • Incubate: Cap and heat at 60°C for 30 minutes .

  • Analyze: Inject 1 µL into the GC-MS (Split 1:10).

GC-MS Parameters
  • Inlet: 250°C.

  • Oven: 60°C (1 min) → 15°C/min → 300°C (5 min).

  • Source Temp: 230°C.

  • Scan Range:

    
     40–350.
    
Data Interpretation (TMS Spectrum)
  • Look for

    
     214  (Molecular Ion).
    
  • Confirm with

    
     199  (
    
    
    
    , loss of methyl from TMS).
  • Confirm with

    
     75  (Dimethylsilanol rearrangement ion).
    

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Hexahydroisobenzofuran-1-one (Lactone Analog). NIST Standard Reference Database 1A v17. Link

  • PubChem. Octahydroisobenzofuran (Ether Analog) - Compound Summary. National Library of Medicine. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.[1] (Source for TMS derivatization mass shifts).

  • BenchChem. Fragmentation of Cyclohexanone Derivatives. Technical Note 2025.[2] Link

Sources

Technical Guide: DIBAL-H vs. LiAlH4 for Lactone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Bifurcation

In the reduction of lactones (cyclic esters), the choice between Diisobutylaluminum hydride (DIBAL-H) and Lithium Aluminum Hydride (LiAlH₄) is rarely a matter of preference—it is a matter of chemoselectivity.

  • Select LiAlH₄ when the objective is exhaustive reduction to the acyclic

    
    -diol. This reagent acts as a "hydride sledgehammer," rapidly opening the ring through rigorous nucleophilic attack.
    
  • Select DIBAL-H when the objective is partial reduction to the lactol (cyclic hemiacetal).[1] By exploiting the Lewis acidity of aluminum and cryostatic control (-78 °C), DIBAL-H stabilizes the tetrahedral intermediate, preventing ring opening until the hydrolytic workup.[1]

This guide details the mechanistic underpinnings, validated protocols, and critical workup strategies required to master these transformations.

Mechanistic Divergence

The functional difference between these reagents stems from their electronic nature: LiAlH₄ is a nucleophilic hydride source, while DIBAL-H functions primarily as an electrophilic reducing agent (Lewis Acid) in the initial step.

The Pathways[2]
  • LiAlH₄ Pathway: The aluminohydride anion (

    
    ) directly attacks the carbonyl carbon.[2] The resulting alkoxide is unstable and collapses, expelling the ring oxygen as a leaving group. A second hydride immediately reduces the resulting aldehyde to an alcohol.
    
  • DIBAL-H Pathway: The neutral aluminum center coordinates to the carbonyl oxygen before hydride transfer.[3] At -78 °C, the resulting tetrahedral aluminate intermediate is stable and does not collapse to the aldehyde.[1] The ring remains closed until the acidic quench releases the hemiacetal (lactol).

MechanismComparison Lactone Lactone Substrate LAH LiAlH4 (Nucleophilic Attack) Lactone->LAH DIBAL DIBAL-H (Electrophilic Coordination) Lactone->DIBAL OpenInt Ring Opening (Aldehyde Intermediate) LAH->OpenInt Hydride Delivery Diol Acyclic Diol (Exhaustive Reduction) OpenInt->Diol 2nd Hydride TetraInt Stable Tetrahedral Intermediate (-78°C) DIBAL->TetraInt Coordination & Transfer Lactol Cyclic Lactol (Partial Reduction) TetraInt->Lactol Acidic Hydrolysis

Figure 1: Mechanistic bifurcation showing the stability of the DIBAL-H intermediate vs. the ring-opening cascade of LiAlH₄.

Experimental Protocols (SOPs)

Trustworthiness in the lab relies on reproducible systems. The following protocols are designed to be self-validating and safe.

Protocol A: Partial Reduction to Lactol (DIBAL-H)

Target: Synthesis of cyclic hemiacetals (e.g., carbohydrate derivatives).[1] Critical Parameter: Temperature control is non-negotiable.

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Argon. Add the lactone (1.0 equiv) and dissolve in anhydrous Toluene or DCM (0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration.

  • Addition: Add DIBAL-H (1.1 - 1.2 equiv, 1.0 M in toluene) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Do not let the internal temp rise above -70 °C.

  • Incubation: Stir at -78 °C for 1-2 hours. Monitor by TLC (quench a micro-aliquot in MeOH).

  • Quench (The Critical Step):

    • While still at -78 °C, add anhydrous Methanol (excess) dropwise to destroy residual hydride.

    • Remove the cooling bath and allow to warm to 0 °C.

  • Rochelle’s Salt Workup: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt).[4][5] The volume should be 10x the volume of DIBAL used.

    • Observation: The mixture will form a gelatinous white emulsion.

    • Action: Vigorously stir (1000 rpm) at room temperature for 1-3 hours until two clear layers separate.

  • Isolation: Separate layers. Extract aqueous phase with DCM.[6] Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Exhaustive Reduction to Diol (LiAlH₄)

Target: Synthesis of diols (ring opening). Critical Parameter: Safe quenching of aluminum salts.

  • Setup: Flame-dry a 3-neck RBF under Nitrogen. Suspend LiAlH₄ (2.5 equiv) in anhydrous THF or Et₂O.

  • Addition: Dissolve lactone (1.0 equiv) in THF. Add dropwise to the LiAlH₄ suspension at 0 °C. (Exothermic).

  • Reaction: Warm to Room Temperature (RT) or reflux if the substrate is sterically hindered. Stir until TLC indicates consumption of starting material (typically 1-4 hours).

  • Fieser Workup (n-n-3n Rule):

    • Cool to 0 °C.

    • For every n grams of LiAlH₄ used:

      • Add n mL water (Slowly! H₂ gas evolution).

      • Add n mL 15% NaOH solution.

      • Add 3n mL water.

  • Filtration: Warm to RT and stir for 15 minutes. The aluminum salts will form a granular white precipitate (sand-like). Filter through a Celite pad.[5][6][7] The filtrate contains your clean product.

Comparative Performance Data

The following table summarizes expected outcomes based on standard substrates (e.g.,


-butyrolactone derivatives).
FeatureDIBAL-H (Low Temp)LiAlH₄ (Standard)
Primary Product Lactol (Cyclic Hemiacetal)Diol (Acyclic)
Mechanism Electrophilic CoordinationNucleophilic Attack
Stoichiometry 1.0 - 1.2 equiv0.5 - 0.75 equiv (molar) / 2-3 equiv (hydride)
Solvent System Toluene, DCM, HexanesTHF, Diethyl Ether
Temperature -78 °C (Strict)0 °C to Reflux
Workup Challenge Aluminum Emulsions (Gel)Pyrophoric Quench / Granular Precipitate
Typical Yield 80 - 95%90 - 98%

Decision Framework

Use this logic tree to determine the appropriate reagent for your synthetic route.

DecisionTree Start Lactone Reduction Goal Q1 Is the cyclic structure required in the product? Start->Q1 Yes Yes (Lactol) Q1->Yes Preserve Ring No No (Diol) Q1->No Open Ring DIBAL_Cond Use DIBAL-H (-78°C, Toluene) Yes->DIBAL_Cond Workup_R Workup: Rochelle's Salt (Break Emulsion) DIBAL_Cond->Workup_R LAH_Cond Use LiAlH4 (THF, Reflux) No->LAH_Cond Workup_F Workup: Fieser Method (Granular Precipitate) LAH_Cond->Workup_F

Figure 2: Decision matrix for selecting the reduction agent based on structural requirements.

Troubleshooting & Safety

Handling Aluminum Emulsions (DIBAL-H)

The most common failure mode with DIBAL-H is product loss during workup due to aluminum "jelly."

  • Solution: If Rochelle's salt is too slow, use the Fieser method modified for DIBAL : Dilute with ether, add 0.04 mL H₂O per mmol DIBAL, then 0.04 mL 15% NaOH, then 0.1 mL H₂O.[8] Add MgSO₄ and stir until granular.

Safety: Pyrophoric Hazards[10]
  • LiAlH₄: Reacts violently with water and protic solvents.[2][9] Ensure all glassware is oven-dried. Never add water to dry LiAlH₄ powder; always suspend in ether first.

  • DIBAL-H: Typically sold as 1.0 M solution.[5] Neat DIBAL is pyrophoric.[9] Solutions are flammable and water-reactive.[10]

References

  • Master Organic Chemistry. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles." [Link]

  • University of Rochester. "Workup for Aluminum Hydride Reductions (The Fieser Workup)." Not Voodoo. [Link]

  • National Institutes of Health (PMC). "Reduction of Sugar Lactones to Hemiacetals." PMC797793. [Link]

  • Chemistry Stack Exchange. "Why is LiAlH4 a stronger reducing agent than DIBAL-H?" [Link]

Sources

A Comparative Guide to the Characterization of Cis and Trans Octahydroisobenzofuran-1-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a cornerstone of molecular design and synthesis. The octahydroisobenzofuran-1-ol ring system, a common motif in various natural products and pharmacologically active compounds, presents a classic challenge in stereochemical assignment. The fusion of the tetrahydrofuran and cyclohexane rings can result in two diastereomers: a cis-fused and a trans-fused isomer. The spatial arrangement of these rings profoundly influences the molecule's three-dimensional shape, polarity, and, consequently, its biological activity and physical properties.

This guide provides an in-depth technical comparison of the cis and trans isomers of octahydroisobenzofuran-1-ol. We will delve into a plausible synthetic and separation strategy, followed by a detailed analysis of the expected spectroscopic differences that enable their unambiguous differentiation. The experimental data presented herein is a synthesis of established principles and data from analogous systems, providing a robust framework for researchers working with this and similar bicyclic structures.

I. Synthesis and Isomer Separation

The synthesis of octahydroisobenzofuran-1-ol isomers typically commences with a precursor that allows for the establishment of the fused ring system, followed by the introduction of the hydroxyl group. A common and efficient route involves the hydrogenation of phthalic anhydride to yield hexahydrophthalide, which is then reduced to the target alcohol.

Experimental Protocol: Synthesis of a Mixture of Cis and Trans Octahydroisobenzofuran-1-ol
  • Hydrogenation of Phthalic Anhydride: Phthalic anhydride is subjected to catalytic hydrogenation to produce a mixture of cis- and trans-hexahydrophthalide. The cis isomer is often the major product under many conditions.[1][2]

    • Reaction: Phthalic anhydride is dissolved in a suitable solvent (e.g., acetic acid) and hydrogenated over a catalyst such as rhodium on alumina or palladium on carbon at elevated pressure and temperature.[3]

    • Rationale: The hydrogenation of the aromatic ring is a well-established procedure. The stereochemical outcome of the ring fusion is influenced by the catalyst and reaction conditions.

  • Reduction of Hexahydrophthalide: The resulting mixture of hexahydrophthalide isomers is then reduced to the corresponding octahydroisobenzofuran-1-ol isomers.

    • Reaction: The hexahydrophthalide mixture is treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent like diethyl ether or methanol.[4][5][6] LiAlH₄ is a potent reducing agent capable of reducing lactones to diols, which in this case would be the desired hemiacetal (the cyclic form of the hydroxy aldehyde).[6] Sodium borohydride is a milder reducing agent and may also be effective.[4][7]

    • Causality: The hydride from the reducing agent attacks the carbonyl carbon of the lactone, leading to the formation of the hemiacetal, which is the octahydroisobenzofuran-1-ol. The stereochemistry at the newly formed carbinol center (C1) will depend on the direction of hydride attack, which can be influenced by the stereochemistry of the ring fusion.

Caption: Synthetic workflow for octahydroisobenzofuran-1-ol isomers.

Experimental Protocol: Separation of Cis and Trans Isomers

The separation of the cis and trans diastereomers can be achieved using standard chromatographic techniques.

  • Column Chromatography:

    • Method: The crude mixture of isomers is subjected to flash column chromatography on silica gel.

    • Eluent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically employed.

    • Principle: The two diastereomers will have different polarities and, therefore, different affinities for the stationary phase (silica gel) and the mobile phase. This difference in interaction leads to their separation. Generally, the more polar isomer will have a lower Rf value and elute later. The relative polarity will depend on the overall shape of the molecule and the exposure of the hydroxyl group.

II. Spectroscopic Characterization and Comparative Analysis

The definitive identification of the cis and trans isomers relies on a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

A. ¹H and ¹³C NMR Spectroscopy: The Definitive Tools

NMR spectroscopy provides a wealth of information about the connectivity and stereochemistry of a molecule. For the cis and trans isomers of octahydroisobenzofuran-1-ol, key differences are expected in chemical shifts and, most importantly, in proton-proton coupling constants.[8][9]

Predicted ¹H and ¹³C NMR Data for Cis vs. Trans Octahydroisobenzofuran-1-ol

Parameter Cis Isomer (Predicted) Trans Isomer (Predicted) Key Differentiating Feature
¹H NMR
H-1 Chemical Shift (δ)~5.2-5.4 ppm~5.1-5.3 ppmThe chemical shift of the anomeric proton (H-1) will be sensitive to the overall conformation.
Bridgehead Protons (H-3a, H-7a)Broader multipletSharper multipletThe rigidity of the trans-fused system often leads to more defined signals.
³J(H-3a, H-7a) Coupling Constant ~5-8 Hz ~8-12 Hz This is the most reliable diagnostic feature. The dihedral angle between the bridgehead protons in the more rigid trans-fused system is expected to be larger, leading to a larger coupling constant according to the Karplus relationship.[8][10]
¹³C NMR
C-1 Chemical Shift (δ)~98-102 ppm~95-99 ppmThe chemical shift of the anomeric carbon is influenced by the stereochemistry.
Bridgehead Carbons (C-3a, C-7a)More shieldedMore deshieldedThe more sterically congested cis-fused ring system may exhibit upfield shifts due to the gamma-gauche effect.[11]
Other Ring CarbonsGenerally more shieldedGenerally more deshieldedSteric compression in the cis isomer can lead to upfield shifts for other ring carbons as well.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY):

A 2D NOESY experiment can provide definitive proof of the cis ring fusion.[12][13][14][15][16]

  • Expected Observation: In the cis isomer, a cross-peak should be observed between at least one of the bridgehead protons (H-3a or H-7a) and protons on the adjacent ring that are spatially close due to the folded nature of the molecule. In the more linear trans isomer, such through-space correlations between protons on opposite sides of the ring system would be absent.

Caption: Key NMR differentiators for cis and trans isomers.

B. Infrared (IR) Spectroscopy

While less definitive than NMR for stereochemical assignment, IR spectroscopy can provide valuable information about the functional groups present and subtle differences in the molecular environment.[17]

Predicted IR Spectral Data

Vibrational Mode Cis Isomer (Predicted Wavenumber, cm⁻¹) Trans Isomer (Predicted Wavenumber, cm⁻¹) Observations
O-H Stretch~3400 (broad)~3400 (broad)The broadness is due to hydrogen bonding. The exact position and shape might differ slightly due to differences in intermolecular hydrogen bonding capabilities.[14][16]
C-H Stretch (alkane)2850-29602850-2960Typical for saturated ring systems.
C-O Stretch~1050-1150~1050-1150The exact frequency of the C-O stretch in cyclic ethers and alcohols can be sensitive to the ring strain and conformation, potentially offering a minor distinguishing feature.[4][5]
Fingerprint Region< 1400< 1400Subtle differences in the pattern of peaks in this region are expected due to the different overall symmetry and vibrational modes of the two isomers.
C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the cis and trans isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) may differ due to their different stereochemistry and stability of the resulting fragment ions.[18][19]

Predicted Mass Spectrometry Fragmentation

Fragmentation Pathway Cis Isomer Trans Isomer Rationale
Molecular Ion (M⁺) Likely less abundantLikely more abundantThe more strained cis isomer may undergo fragmentation more readily, leading to a less intense molecular ion peak.
Loss of H₂O (M-18) CommonCommonDehydration is a common fragmentation pathway for alcohols.[19]
α-Cleavage Characteristic fragmentsCharacteristic fragmentsCleavage of the C-C bond adjacent to the ether oxygen is a typical fragmentation for cyclic ethers.[20]
Ring Opening/Cleavage Potentially different relative intensities of fragmentsPotentially different relative intensities of fragmentsThe stereochemistry can influence the pathways of ring opening and subsequent fragmentation, leading to different relative abundances of certain fragment ions.

III. Thermodynamic Stability

The relative thermodynamic stability of the cis and trans isomers of fused ring systems is a topic of considerable interest. In the case of decalin, a purely carbocyclic analogue, the trans isomer is more stable than the cis isomer due to the absence of gauche-butane interactions present in the cis form.[21]

For hydrindanone systems, which are more analogous to octahydroisobenzofuran, the relative stability can be influenced by the position of substituents.[22] In many cases, the cis-fused system is more stable.[22][23] For octahydroisobenzofuran-1-ol, the presence of the heteroatom and the hydroxyl group will also play a role. Computational modeling would be a valuable tool to definitively determine the relative stabilities of the two isomers. Generally, acyclic trans isomers are more stable than their cis counterparts due to reduced steric strain.[17][24][25]

IV. Conclusion

The unambiguous characterization of the cis and trans isomers of octahydroisobenzofuran-1-ol is crucial for their application in research and development. While their synthesis yields a mixture of both diastereomers, they can be effectively separated by standard chromatographic methods. The most powerful technique for their differentiation is NMR spectroscopy, with the magnitude of the coupling constant between the bridgehead protons serving as a definitive diagnostic tool. Further confirmation can be obtained from NOESY experiments. IR and mass spectrometry provide complementary data that support the structural assignments. A thorough understanding of these characterization techniques and the underlying principles of stereochemistry is essential for any scientist working with these and other complex cyclic molecules.

References

  • Rotavera, D. et al. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion.
  • Li, Y., Hu, Y., & Zhang, S. (2013). Dual role of Allylsamarium Bromide as Grignard Reagent and a Single Electron Transfer Reagent in the One-Pot Synthesis of Terminal Olefins.
  • Scribd. Mass Spectrometry of Alcohols and Ethers.
  • Slideshare. Msc alcohols, phenols, ethers.
  • Journal of Organic Chemistry. (2020).
  • Google Patents.
  • Harada, N. (2016).
  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols.
  • Akindele, T. et al. (2005). Stereoselective synthesis of the octahydroisobenzofuran skeleton of the eunicellins. Tetrahedron Letters.
  • TCI Chemicals.
  • Semantic Scholar.
  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
  • ResearchGate. (n.d.). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures.
  • Chemwise. (2023). Cis or Trans?
  • Royal Society of Chemistry. Stereoselective [4+2] cycloadditions of 1,4-dihydro-1,4-epoxynaphthalene and isobenzofuran.
  • ResearchGate. (2014). How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones?
  • ChemicalBook. cis-Hexahydrophthalic acid(610-09-3) 1H NMR spectrum.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Chemical Instrumentation Facility, Iowa St
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.
  • International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Kobayashi, K., & Shik, K. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Quora. (2017). Is the trans form more stable than the cis form?
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?
  • Slideshare. To synthesize Phthalic Anhydride from Phthalic acid_Organic chemistry.pdf.
  • Scientific Research Publishing. (2014). TsOH·H2O-Catalyzed Friedel-Crafts of Indoles of 3-Hydroxyisobenzofuran-1(3H)-One with Indoles: Highly Synthesis of 3-Indolyl-Substituted Phthalides.
  • Molecules. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
  • Benchchem. (2025). Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis.
  • NileRed. (2015). How to make Phthalic acid and Phthalic Anhydride. YouTube.
  • Google Patents. CN105524032A - Method for producing isobenzofuran-1 (3H) -one compound.
  • Krawczyk, E., & Peczyńska-Czoch, W. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry.
  • Chemistry Stack Exchange. (2013). Why does NaBH4 reduce double bonds conjugated to carbonyl groups, while LiAlH4 does not?
  • Molecules. (n.d.). Relative Stability of Cis- and Trans-Hydrindanones.
  • Ashenhurst, J. (2014). Fused Rings: Cis and Trans Decalin. Master Organic Chemistry.
  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties.
  • Benchchem. (2025). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers.

Sources

Spectroscopic Identification of Impurities in Lurasidone Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To provide a scientifically rigorous comparison of spectroscopic techniques for identifying process-related impurities and degradation products in Lurasidone Hydrochloride synthesis.

The Challenge: Lurasidone possesses a complex structure containing a rigid norbornane-type imide scaffold and a piperazinyl-benzisothiazole moiety. This structural complexity generates stereochemical isomers (endo/exo, cis/trans) and specific genotoxic impurities (e.g., 3-(1-piperazinyl)-1,2-benzisothiazole) that routine HPLC-UV cannot definitively characterize.

The Solution: This guide advocates for a tiered analytical strategy:

  • LC-MS/MS (Triple Quad) for trace quantification of genotoxic impurities.

  • LC-Q-TOF/Orbitrap for de novo structural elucidation of unknown degradants.

  • 2D-NMR (NOESY/COSY) for absolute stereochemical assignment.

Synthesis Pathway & Impurity Origins

Understanding the synthesis is prerequisite to predicting the impurity profile. The commercial route typically involves the nucleophilic substitution of a mesylate intermediate by a piperazine derivative.

Graphviz Visualization: Synthesis & Impurity Map

The following diagram maps the standard synthesis pathway and the entry points for critical impurities.

LurasidoneSynthesis SM1 Starting Material 1 (1R,2R)-cyclohexane-1,2-diyldimethanol Step1 Step 1: Mesylation (MsCl, Et3N) SM1->Step1 SM2 Starting Material 2 3-(1-piperazinyl)-1,2-benzisothiazole (PBI) Imp_Gen Genotoxic Impurity Residual PBI (SM2) SM2->Imp_Gen Unreacted Residue Step2 Step 2: N-Alkylation (Acetonitrile, Na2CO3) SM2->Step2 Int1 Intermediate 1 Bis-mesylate Derivative Step1->Int1 Int1->Step2 Imp_Iso Isomeric Impurities (Cis/Trans or Endo/Exo isomers) Step2->Imp_Iso Side Reaction Lurasidone Lurasidone Base Step2->Lurasidone Oxidation Degradation Pathway (Oxidative Stress) Lurasidone->Oxidation Storage/Stress Imp_Ox Oxidative Impurities N-Oxides, S-Oxides Oxidation->Imp_Ox Formation

Caption: Figure 1. Lurasidone synthesis pathway highlighting the origin of genotoxic PBI residues, stereochemical by-products, and oxidative degradants.

Comparative Analysis of Spectroscopic Techniques

This section evaluates the three primary pillars of impurity identification.

Technique A: HPLC-UV (PDA)
  • Role: Routine Quality Control (QC) & Assay.

  • Mechanism: Separation based on hydrophobicity (C18) followed by UV absorption (typically 230 nm).

  • Expert Insight: While robust for quantifying known impurities with established Relative Response Factors (RRF), HPLC-UV is blind to co-eluting isomers and lacks the specificity to identify new peaks appearing during stability studies. It cannot distinguish between lurasidone and its stereoisomers effectively without specialized chiral columns.

Technique B: LC-MS/MS (Q-TOF / Orbitrap)
  • Role: Unknown Identification & Trace Genotoxic Screening.

  • Mechanism: High-resolution mass spectrometry (HRMS) provides exact mass (<5 ppm error) and fragmentation patterns (MS2).

  • Expert Insight: This is the gold standard for "Impurity Profiling."

    • Why it works: Lurasidone forms a distinct protonated molecular ion

      
      . Fragmentation typically cleaves the piperazine-imide bond, allowing you to localize modifications (e.g., oxidation) to either the benzisothiazole ring or the norbornane scaffold.
      
    • Critical Application: Detection of PBI (3-(1-piperazinyl)-1,2-benzisothiazole) . PBI is a potential genotoxic impurity (PGI). LC-MS/MS in MRM mode is required to reach the ppm-level detection limits (LOD) required by regulatory bodies, which UV cannot achieve.

Technique C: NMR (1D & 2D)
  • Role: Definitive Structural & Stereochemical Elucidation.

  • Mechanism: Interaction of nuclear spins in a magnetic field.

  • Expert Insight: MS tells you what the mass is; NMR tells you where the atoms are in space.

    • The "Lurasidone Problem": The norbornane ring system is rigid. Isomeric impurities often have identical mass and very similar fragmentation patterns.

    • The Solution: NOESY (Nuclear Overhauser Effect Spectroscopy) is the only way to definitively distinguish between endo- and exo- isomers or confirm the trans- configuration of the cyclohexane linker by observing through-space proton interactions.

Summary Comparison Table
FeatureHPLC-UV (PDA)LC-MS/MS (HRMS)NMR (600 MHz+)
Primary Use Routine QC, AssayImpurity ID, Genotoxic ScreeningStereochemistry, Structure Confirmation
Sensitivity Moderate (

)
High (ppb/ppm levels)Low (

mg pure sample needed)
Specificity Low (Retention time only)High (Exact Mass + Frag)Very High (Atom connectivity)
Isomer Resolution Poor (unless chiral column)Moderate (if chromatographically separated)Excellent (NOESY/ROESY)
Throughput HighMediumLow
Cost LowHighVery High

Detailed Experimental Protocols

These protocols are designed to be self-validating. Ensure system suitability before running samples.

Protocol 1: Trace Analysis of Genotoxic Impurity (PBI) via LC-MS/MS

Objective: Quantify 3-(1-piperazinyl)-1,2-benzisothiazole (PBI) at ppm levels.

1. Instrumentation:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: Hypersil BDS C18 (

    
    , 
    
    
    
    ) or equivalent.

2. Chromatographic Conditions:

  • Mobile Phase A:

    
     Ammonium Acetate (pH 5.5).
    
  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate:

    
    .
    
  • Gradient: Isocratic 70:30 (A:B) or shallow gradient if separating from matrix.

3. Mass Spectrometry Parameters (ESI Positive):

  • Source Temp:

    
    .
    
  • Mode: MRM (Multiple Reaction Monitoring).[2]

  • Transitions:

    • Lurasidone (Parent):[2][3][4][5]

      
       (Quantifier).
      
    • PBI (Impurity):

      
       (Quantifier), 
      
      
      
      (Qualifier).

4. Validation Criteria:

  • Linearity:

    
     to 
    
    
    
    relative to drug substance.
  • S/N Ratio:

    
     at Limit of Quantitation (LOQ).
    
Protocol 2: Structural Elucidation of Unknowns via LC-Q-TOF

Objective: Identify oxidative degradants (e.g., N-oxides).

1. Instrumentation:

  • System: Agilent 1290 Infinity II coupled to 6545 Q-TOF.

  • Column: Poroshell 120 Bonus-RP C18 (

    
    , 
    
    
    
    ).[4] Note: Bonus-RP provides unique selectivity for polar degradants compared to standard C18.

2. Method:

  • Mobile Phase: Gradient elution of

    
     Ammonium Formate (aq) and Methanol.
    
  • Gradient: 5% MeOH to 90% MeOH over 20 mins.

  • MS Mode: Auto-MS/MS. Collect precursor ions (

    
    ) and trigger fragmentation on top 3 most intense ions.
    

3. Data Analysis Workflow:

  • Extract Ion Chromatogram (EIC) for theoretical degradant masses (

    
     for N-oxides).
    
  • Compare MS2 spectra:

    • If fragment

      
       shifts to 
      
      
      
      , oxidation is on the benzisothiazole/piperazine ring.
    • If fragment

      
       remains unchanged, oxidation is on the norbornane/cyclohexane scaffold.
      

Analytical Decision Tree (Graphviz)

This diagram guides the researcher on which technique to deploy based on the analytical problem.

AnalyticalWorkflow Problem Impurity Detected in Lurasidone Batch Q1 Is the impurity > 0.10%? Problem->Q1 Trace Trace Level (<0.10%) Q1->Trace No Major Major Level (>0.10%) Q1->Major Yes Genotoxic Suspected Genotoxic? (e.g., PBI, CBI) Trace->Genotoxic Unknown Is structure known? Major->Unknown LCMS_MRM LC-MS/MS (MRM) Quantification Genotoxic->LCMS_MRM Yes LCMS_HR LC-HRMS (Q-TOF) Formula & Fragmentation Genotoxic->LCMS_HR No (Unknown) HPLC_UV HPLC-UV Standard QC Method Unknown->HPLC_UV Yes (RRT match) Unknown->LCMS_HR No Isomer Is it an Isomer? (Same Mass, Diff RT) LCMS_HR->Isomer Isomer->HPLC_UV No (Structure Solved) NMR Isolation + 2D NMR (NOESY/COSY) Isomer->NMR Yes (Stereochem check)

Caption: Figure 2. Decision tree for selecting the appropriate spectroscopic method based on impurity concentration and classification.

References

  • Siddig, O., et al. (2024).[4] "Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques." Journal of Pharmaceutical and Biomedical Analysis.

  • Moniruzzaman, M., et al. (2019). "Development of a Method for Quantification of Two Genotoxic Impurities in Lurasidone Using LC-MS/MS." Journal of Chemical Technology and Metallurgy.

  • Talluri, M.V.N., et al. (2015). "Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.

  • Piramal Enterprises Ltd. (2016).[3][6] "Improved process for the preparation of lurasidone and its intermediate."[7][8][9] Patent WO2016110798.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Octahydroisobenzofuran-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The disposal of any chemical waste is governed by stringent regulations, such as those set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] These regulations prohibit the disposal of chemical waste into regular trash or sewer systems.[1][2][3] Therefore, all chemical waste, including Octahydroisobenzofuran-1-ol, must be managed through a licensed hazardous waste program.[3][4]

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Octahydroisobenzofuran-1-ol is comprised of a cyclic ether and an alcohol.

Cyclic Ethers: Ethers are known for their flammability and their tendency to form explosive peroxides upon exposure to air and light.[5][6][7][8] Cyclic ethers, in particular, can be prone to forming these unstable peroxides.[7] While halogen substitutions can reduce flammability and peroxide formation in some ethers, this is not applicable to Octahydroisobenzofuran-1-ol.[6] Vapors from ethers can be heavier than air and may travel to an ignition source.[8]

Alcohols: Alcohols, particularly those with lower molecular weights, are flammable.[9] Improper disposal of alcohols can pose fire hazards and contaminate groundwater.[9]

Given these characteristics, Octahydroisobenzofuran-1-ol should be treated as a flammable and potentially peroxide-forming hazardous waste.

Data Table: Hazard Profile of Related Compounds

Functional GroupKey HazardsRelevant Compounds for Analogy
Cyclic Ether Flammability, Peroxide Formation, Potential for Explosive ResiduesTetrahydrofuran (THF), Dioxane
Alcohol Flammability, Environmental ToxicityIsopropyl Alcohol, Ethanol
Part 2: Personal Protective Equipment (PPE) and Spill Management

Proper PPE is non-negotiable when handling chemical waste. For Octahydroisobenzofuran-1-ol, the following should be worn:

  • Eye Protection: Chemical splash goggles are essential.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[10]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for chemical waste disposal is "cradle-to-grave" management, ensuring the waste is handled safely from generation to final disposal.[3]

Step 1: Waste Segregation

  • Do not mix Octahydroisobenzofuran-1-ol with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently.[1][10]

  • Keep it separate from strong oxidizing agents.

Step 2: Container Selection and Labeling

  • Choose a container that is chemically compatible with Octahydroisobenzofuran-1-ol. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition with a secure, leak-proof lid.[1][10]

  • The container must be clearly labeled as "HAZARDOUS WASTE".[10] The label must include:

    • The full chemical name: "Octahydroisobenzofuran-1-ol" (no abbreviations or formulas).[4][10]

    • The approximate concentration and volume.

    • The date of accumulation.[4]

    • The name of the generating researcher and lab location.[4]

Step 3: Waste Accumulation

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[10]

  • The SAA must be under the control of the laboratory personnel.[10]

  • Keep the container closed at all times except when adding waste.[10][11] Do not leave a funnel in the container.[10]

  • Store the container in a cool, well-ventilated area, away from heat, sparks, or open flames.[12]

Step 4: Arranging for Disposal

  • Once the container is nearly full (around 90%), or if it has been in storage for a period approaching your institution's limit (often six months for academic labs), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[1][10]

  • Complete any required waste pickup forms, providing accurate and complete information about the contents of the container.[4]

Step 5: Empty Container Disposal

  • An empty container that held Octahydroisobenzofuran-1-ol must also be managed as hazardous waste unless properly decontaminated.[11]

  • For a container to be considered "empty" by the EPA, all possible contents must be removed.

  • For acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11] While Octahydroisobenzofuran-1-ol is not specifically listed as an acute hazardous waste, it is best practice to follow this procedure due to the potential for peroxide formation.

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Octahydroisobenzofuran-1-ol.

DisposalWorkflow Octahydroisobenzofuran-1-ol Disposal Workflow Start Waste Generation: Octahydroisobenzofuran-1-ol AssessHazards Assess Hazards: Flammable, Potential Peroxide Former Start->AssessHazards SelectPPE Select Appropriate PPE: Goggles, Gloves, Lab Coat AssessHazards->SelectPPE WasteContainer Select & Label Waste Container: Compatible Material, 'Hazardous Waste' Label SelectPPE->WasteContainer AccumulateWaste Accumulate in Satellite Area: Closed Container, Segregated WasteContainer->AccumulateWaste ContainerFull Container >90% Full or Nearing Time Limit? AccumulateWaste->ContainerFull ContainerFull->AccumulateWaste No ArrangePickup Arrange for EHS Pickup: Complete Waste Manifest ContainerFull->ArrangePickup Yes EHSDisposal Professional Disposal by Licensed Facility ArrangePickup->EHSDisposal EmptyContainer Handle Empty Container: Triple Rinse, Collect Rinsate EHSDisposal->EmptyContainer DisposeContainer Dispose of Decontaminated Container as Non-Hazardous Waste EmptyContainer->DisposeContainer

Caption: Decision workflow for the safe disposal of Octahydroisobenzofuran-1-ol.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Hazard evaluation for oxidation of cyclic ethers - ResearchGate. (n.d.). Retrieved from [Link]

  • How to Dispose of Liquor and Denatured Alcohol Safely - Earth911. (2025, February 25). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]

  • Safe and Responsible Ways to Dispose of Rubbing Alcohol - Oreate AI Blog. (2026, January 20). Retrieved from [Link]

  • How to safely dispose of 99% isopropyl alcohol : r/chemistry - Reddit. (2024, December 6). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.). Retrieved from [Link]

  • Appendix I - Hazards Of Functional Groups | Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15). Retrieved from [Link]

  • How to dispose of alcohol: A guide for businesses | Shapiro. (2026, January 26). Retrieved from [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Octahydroisobenzofuran | C8H14O | CID 549024 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • What are the dangers of ether? - Quora. (2017, May 17). Retrieved from [Link]

  • Ethers | Health & Safety | Health and Safety Department. (2024, July 22). Retrieved from [Link]

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  • SAFETY DATA SHEET - Chem Service. (2015, November 26). Retrieved from [Link]

  • Safety data sheet - Otto Chemie. (n.d.). Retrieved from [Link]

  • octahydro-2-benzofuran - C8H14O, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from [Link]

  • 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem. (n.d.). Retrieved from [Link]

  • CAS No : 4743-54-8 | Product Name : Octahydroisobenzofuran | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • 1,3-DIHYDROISOBENZOFURAN-1-OL | CAS#:59868-79-0 | Chemsrc. (2025, August 22). Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Safety Logistics: Octahydroisobenzofuran-1-ol

[1][2]

Executive Safety Summary

Octahydroisobenzofuran-1-ol (often encountered as a bicyclic hemiacetal intermediate in pharmaceutical synthesis) presents a specific set of risks associated with cyclic ethers and hemiacetal-aldehyde equilibrium .

While often stable as a solid or viscous liquid, this compound can exhibit reactivity profiles similar to its parent hexahydrophthalaldehyde or related benzofurans.[1] As a Senior Application Scientist, I strongly advise treating this material as a Category 2 Irritant and a potential Sensitizer due to the possibility of ring-opening to reactive aldehyde species in solution.[1]

Core Hazard Profile (GHS Classification Estimates)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

  • Flammability: Combustible Liquid/Solid (Flash Point typically >60°C for this class).[1]

Critical Risk Assessment & Engineering Controls

Before donning PPE, you must validate your engineering controls.[1] PPE is the last line of defense, not the first.

The "Hemiacetal Equilibrium" Risk

Mechanistically, Octahydroisobenzofuran-1-ol can exist in equilibrium with its open-chain hydroxy-aldehyde form.[4][1] Aldehydes are known sensitizers.[1]

  • Implication: Do not rely solely on volatility data for the cyclic form. Assume the presence of trace aldehydes which have lower odor thresholds and higher sensitization potential.[1]

Engineering Control Standards
OperationRequired ControlRationale
Weighing/Solids Handling Class II Biosafety Cabinet or Chemical Fume Hood Prevents inhalation of dust/fines.[4][1] Hemiacetals can be hygroscopic; humidity control prevents degradation.[1]
Solubilization/Synthesis Chemical Fume Hood (Face velocity: 80-100 fpm)Mitigates solvent vapors and potential aldehyde off-gassing upon heating or acid catalysis.[4][1]
Scale-up (>50g) Local Exhaust Ventilation (LEV) + Blast ShieldHigher quantities increase the risk of exothermic decomposition if treated with strong acids.[4][1]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier Analysis approach.[1] We select materials based on permeation resistance to both the solute (Octahydroisobenzofuran-1-ol) and the likely carrier solvents (DCM, THF, or Ethyl Acetate).[4][1]

Hand Protection: Permeation Logic[1][2]
  • Standard Nitrile (0.11 mm): Acceptable only for incidental splash protection when handling the neat solid.[1]

  • High-Risk Solvent Carriers: If the compound is dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) , standard nitrile degrades in <2 minutes.[4][1]

Recommendation: Use the "Double-Glove" Protocol for all solution-phase handling.

PPE ComponentSpecificationOperational Logic
Primary Glove (Inner) Nitrile (4 mil / 0.10mm) Provides tactile sensitivity and a clean inner layer.[4][1]
Barrier Glove (Outer) Nitrile (8 mil) OR Silver Shield® (Laminate) 8 mil Nitrile: For alcohols/ethyl acetate solutions.Laminate: MANDATORY for DCM/THF solutions.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] Hemiacetals are viscous; splashes adhere to skin/eyes, increasing contact time.[1]
Respiratory Half-Face Respirator w/ OV/P100 Cartridges Trigger: Only required if working outside a fume hood (e.g., spill cleanup).[4][1] Filters Organic Vapors (OV) and Particulates (P100).[1]
Body Poly-cotton Lab Coat (High button)Standard protection.[4][1] Use a Tyvek® apron if handling >1L volumes.[1]
Visualizing the PPE Decision Process

The following logic gate ensures you select the correct barrier based on the state of the chemical.

PPE_SelectionStartStart: Handling Octahydroisobenzofuran-1-olState_CheckState of Matter?Start->State_CheckSolidSolid / Neat LiquidState_Check->SolidWeighingSolutionIn SolutionState_Check->SolutionReaction/WorkupPPE_Level_1Level 1: Standard Nitrile (4-5 mil)+ Safety GlassesSolid->PPE_Level_1Solvent_CheckSolvent Type?Solution->Solvent_CheckBenign_SolventAlcohols / Water / EtAcSolvent_Check->Benign_SolventLow PenetrationAggressive_SolventDCM / THF / DMFSolvent_Check->Aggressive_SolventHigh PenetrationPPE_Level_2Level 2: Double Nitrile (Total >8 mil)+ Splash GogglesBenign_Solvent->PPE_Level_2PPE_Level_3Level 3: Silver Shield Laminate Gloves+ Splash Goggles + Fume HoodAggressive_Solvent->PPE_Level_3

Caption: PPE Selection Decision Tree based on physical state and carrier solvent aggression.

Operational Protocols

A. Weighing & Transfer (Solid State)[2]
  • Static Control: Bicyclic ethers can be static-prone.[4][1] Use an anti-static gun if the powder flies.[1]

  • Tooling: Use disposable polypropylene spatulas. Avoid metal if using acidic conditions immediately after, as trace metal can catalyze ring opening.[1]

  • Decontamination: Wipe the balance area with a 10% soap/water solution , followed by ethanol.[1] Note: Ethanol alone may smear the hemiacetal; surfactant lifts it first.[4]

B. Spill Response (Emergency Logistics)

In the event of a spill (>10 mL or >5 g), execute the C-N-D Protocol (Contain, Neutralize, Dispose).[1]

Pre-requisite: Spill kit must contain Vermiculite or Universal Absorbent Pads .[1]

  • Evacuate: Clear the immediate 3-meter radius.[4][1]

  • PPE Upgrade: Don Silver Shield gloves and a Respirator (if outside hood).[1]

  • Contain: Encircle the spill with absorbent socks.[1]

  • Absorb: Cover liquid with vermiculite.

  • Clean: Scoop into a wide-mouth jar. DO NOT SEAL TIGHTLY immediately (allow off-gassing).[4][1]

  • Wash: Scrub surface with soapy water.[1]

Spill Response Workflow

Spill_ResponseSpillSpill DetectedAssessAssess Volume/LocationSpill->AssessMinorMinor (<10mL)Inside HoodAssess->MinorMajorMajor (>10mL)Outside HoodAssess->MajorAction_MinorAbsorb w/ Paper TowelDispose as Solid WasteMinor->Action_MinorAction_MajorEvacuate AreaDon Respirator + Laminate GlovesMajor->Action_MajorContainDike with VermiculiteAction_Major->ContainCollectCollect in Waste Jar(Loose Cap)Contain->Collect

Caption: C-N-D Protocol flow for minor vs. major spills.

Waste Disposal & Deactivation

Octahydroisobenzofuran-1-ol must be segregated from oxidizers.[4][1]

  • Stream: Organic Waste (Non-Halogenated, unless in DCM).[1]

  • Labeling: Must be labeled "Contains Cyclic Ethers/Hemiacetals - Potential Irritant."[4][1]

  • Container: High-Density Polyethylene (HDPE) or Glass.[4][1] Avoid metal containers for long-term storage of waste to prevent catalytic decomposition.[4][1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]1]

  • PubChem. (n.d.).[1] Compound Summary: Octahydroisobenzofuran (Related Structure). National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor.[1] [Link]1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.